p-tolylmagnesium chloride
Description
The exact mass of the compound Magnesium, chloro(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRDOZWELZHDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074328 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
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Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
696-61-7 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Toluenemagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to p-Tolylmagnesium Chloride (CAS Number: 696-61-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolylmagnesium chloride, a prominent member of the Grignard reagent family, is a versatile and powerful tool in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a thorough exploration of its applications in modern synthetic chemistry, with a particular focus on its relevance to drug discovery and development. Safety and handling procedures for this reactive compound are also detailed to ensure its safe and effective use in the laboratory.
Chemical Identity and Physical Properties
This compound (CAS 696-61-7) is an organomagnesium compound that is most commonly handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2] The presence of the tolyl group significantly influences its reactivity and applications in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 696-61-7 | [3] |
| Molecular Formula | C₇H₇ClMg | [3][] |
| Molecular Weight | 150.89 g/mol | [] |
| Appearance | Typically a dark-colored solution (brown to black) | [][5] |
| Typical Concentration | 1.0 - 2.0 M in THF | [5] |
| Density (of solution) | ~0.974 g/mL at 25 °C | [6] |
| Boiling Point (of solution) | Dependent on solvent (approx. 115 °C for some formulations) | [1] |
| Flash Point (of solution) | < -17 °C | [6] |
| Solubility | Highly soluble in diethyl ether and THF | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of an aryl halide with magnesium metal in an anhydrous ethereal solvent. The following protocol is adapted from established procedures.
Experimental Protocol: Synthesis of this compound-Tetrahydrofuran Complex
Adapted from U.S. Patent 2,959,596
Materials:
-
Magnesium turnings (1 gram atom)
-
p-Chlorotoluene (1 mole)
-
Anhydrous tetrahydrofuran (THF) (3 moles)
-
Ethyl bromide (initiator, ~2 mL)
-
Iodine crystal (initiator, small crystal)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
Procedure:
-
A 1-liter, three-neck flask is charged with 24.3 grams (1 g atom) of magnesium turnings.
-
The apparatus is thoroughly flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
The flask is purged with nitrogen gas to create an inert atmosphere.
-
A mixture of 126.5 grams (1 mole) of p-chlorotoluene dissolved in 216 grams (3 moles) of anhydrous tetrahydrofuran is prepared.
-
Approximately 10 mL of this mixture is added to the flask containing the magnesium turnings.
-
The reaction is initiated by adding 2 mL of ethyl bromide and a small iodine crystal. Gentle warming may be necessary to start the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has initiated, the remainder of the p-chlorotoluene/THF mixture is added slowly from the dropping funnel while stirring. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about one hour.
-
During the addition, external heating may be applied to maintain the pot temperature, which may reach up to 92°C.
-
After the addition is complete, the application of external heat is continued for approximately one more hour to ensure the reaction goes to completion.
-
The reaction mixture is then allowed to cool to room temperature. The resulting solution of this compound-tetrahydrofuran complex is ready for use or titration to determine its exact concentration.
Diagram 1: Experimental Workflow for the Synthesis of this compound
References
- 1. This compound 95% - Affordable Price [nacchemical.com]
- 2. p-Tolylmagnesium bromide, approx. 0.5M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. clearsynth.com [clearsynth.com]
- 5. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]
- 6. chembk.com [chembk.com]
p-tolylmagnesium chloride molecular weight and formula
This document provides core technical specifications for p-Tolylmagnesium Chloride, a Grignard reagent frequently utilized in organic synthesis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Identity and Properties
This compound is an organomagnesium compound. It is a strong nucleophile and a strong base, making it a versatile reagent for forming carbon-carbon bonds.
Table 1: Physicochemical Properties of this compound
| Identifier | Value | Citations |
| Molecular Formula | C₇H₇ClMg | [][2][3][4][5] |
| Molecular Weight | 150.89 g/mol | [][4][6][7] |
| CAS Number | 696-61-7 | [][5][6][8] |
| IUPAC Name | magnesium;methylbenzene;chloride | [][3] |
| Synonyms | 4-Tolylmagnesium chloride, (4-Methylphenyl)magnesium chloride, Chloro(4-methylphenyl)magnesium | [][8] |
Logical Relationship of Components
The following diagram illustrates the constituent parts of the this compound molecule.
Caption: Molecular components of this compound.
References
- 2. chembk.com [chembk.com]
- 3. Magnesium, chloro(4-methylphenyl)- | C7H7ClMg | CID 11829629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 696-61-7 [chemicalbook.com]
- 5. 382728000 [thermofisher.com]
- 6. novaphene.com [novaphene.com]
- 7. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
Synthesis of p-Tolylmagnesium Chloride from p-Chlorotoluene: A Technical Guide
This guide provides an in-depth overview of the synthesis of p-tolylmagnesium chloride, a vital Grignard reagent, from p-chlorotoluene. The document details the reaction mechanism, a comprehensive experimental protocol, and methods for determining the concentration of the final product, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most important and versatile reagents in synthetic organic chemistry. They serve as powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. The synthesis of this compound (CH₃C₆H₄MgCl) from p-chlorotoluene is a classic example of Grignard reagent formation involving an aryl halide. This process requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of p-chlorotoluene, typically in an ether solvent such as tetrahydrofuran (B95107) (THF).[2]
Reaction Pathway and Mechanism
The formation of this compound proceeds via the direct insertion of magnesium metal into the C-Cl bond of p-chlorotoluene. The reaction is initiated on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide. Activation of the magnesium surface is therefore a critical step to begin the reaction.[3]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details a representative laboratory-scale procedure for the synthesis of this compound. All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 mole scale) | Moles (mol) | Notes |
| Magnesium Turnings | 24.31 | 24.3 g | 1.0 | Should be fresh and oxide-free. |
| p-Chlorotoluene | 126.58 | 126.5 g | 1.0 | Should be anhydrous. |
| Tetrahydrofuran (THF) | 72.11 | 216 g (~242 mL) | 3.0 | Anhydrous grade, freshly distilled from a suitable drying agent.[5] |
| Iodine (I₂) | 253.81 | 1 small crystal | Catalytic | Activator.[2] |
| Ethyl Bromide (CH₃CH₂Br) | 108.97 | ~2 mL | Catalytic | Co-initiator.[2] |
3.2 Apparatus Setup
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. The entire apparatus should be flushed with a slow stream of dry nitrogen gas.[2]
3.3 Detailed Procedure
-
Magnesium Activation: Place the magnesium turnings (24.3 g) into the reaction flask. Add a single crystal of iodine and ~2 mL of ethyl bromide as initiators.[2] Gentle warming with a heat gun may be applied until the purple color of the iodine disappears, indicating activation of the magnesium surface.[6] Other activation methods include using 1,2-dibromoethane (B42909) or mechanical crushing.[1][7]
-
Preparation of Reagent Solution: In a separate dry flask, prepare a solution of p-chlorotoluene (126.5 g) in anhydrous THF (216 g).[2]
-
Initiation: Add approximately 10 mL of the p-chlorotoluene/THF solution to the activated magnesium in the reaction flask.[2] The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature or cloudiness of the solution. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has initiated, add the remaining p-chlorotoluene/THF solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition typically takes about one hour.[2] External heating may be required to sustain the reaction, with a target pot temperature of up to 92°C.[2]
-
Completion: After the addition is complete, continue heating the mixture with stirring for an additional 1.5 to 2 hours to ensure all the magnesium has reacted.[2]
-
Cooling and Storage: Allow the reaction mixture to cool to room temperature. The resulting solution of this compound will appear gray to brown and may contain some turbidity from unreacted magnesium.[8] The solution should be used immediately or stored under an inert atmosphere.
3.4 Determination of Grignard Reagent Concentration
The concentration of the prepared Grignard reagent must be determined before use. Titration is the most common method.
-
Method: A potentiometric titration method using 2-butanol (B46777) as the titrant in THF has been shown to be precise and effective for a wide range of Grignard reagents.[9] A simpler, common alternative involves back-titration. A known excess of iodine is added to an aliquot of the Grignard solution, which reacts with the reagent. The unreacted iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution. Another method involves quenching an aliquot with an acid of known concentration (like benzoic acid) and using an indicator such as (4-phenylazo)diphenylamine.[5]
Experimental Workflow and Data
The overall process from setup to final product analysis is summarized in the following workflow diagram.
Caption: Workflow for the synthesis and analysis of this compound.
4.1 Typical Reaction Parameters and Yields
The following table summarizes typical conditions and outcomes for the synthesis described.
| Parameter | Value/Condition | Reference |
| Scale | 1.0 mole | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reactant Ratio | Mg : p-Chlorotoluene ≈ 1:1 | [2] |
| Solvent Ratio | THF : p-Chlorotoluene ≈ 3:1 (molar) | [2] |
| Initiator | Iodine (catalytic), Ethyl Bromide (~2 mol%) | [2] |
| Reaction Temp | Reflux (up to 92°C) | [2] |
| Reaction Time | ~1 hr addition, ~1.5 hr reflux | [2] |
| Reported Yield | 93.0% (Determined by titration) | [2] |
Safety and Handling
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water, alcohols, or other protic sources. All equipment and reagents must be scrupulously dry.[1]
-
Flammability: The common solvent, THF, is highly flammable. Heating should be performed using a heating mantle or a water bath, and no open flames should be present.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too vigorous.
-
Handling: The final Grignard reagent is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Quenching: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium (B1175870) chloride, or by cautious addition of an alcohol like isopropanol (B130326) before disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]
- 9. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of p-Tolylmagnesium Chloride: An In-depth Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of p-tolylmagnesium chloride, a vital Grignard reagent in organic synthesis. The document delves into the core mechanistic principles, presents quantitative data, and offers detailed experimental protocols relevant to researchers and professionals in drug development and chemical sciences.
The Core Mechanism: A Surface-Mediated Radical Process
The formation of this compound from p-chlorotoluene and magnesium metal is a complex heterogeneous reaction that is understood to proceed through a radical-mediated pathway on the surface of the magnesium.[1][2] The overall reaction is deceptively simple:
p-CH₃C₆H₄Cl + Mg → p-CH₃C₆H₄MgCl
However, the underlying mechanism involves several critical steps:
-
Mass Transport: The p-chlorotoluene molecules in the solvent must diffuse to the surface of the magnesium metal. This step can be influenced by factors such as stirring speed and solvent viscosity.[1]
-
Electron Transfer: The reaction initiates with a single electron transfer (SET) from the magnesium surface to the p-chlorotoluene molecule. This forms a radical anion which rapidly dissociates.
-
Radical and Ion Formation: The dissociation of the radical anion yields a p-tolyl radical and a chloride ion.
-
Surface Interaction and Product Formation: The highly reactive p-tolyl radical is believed to be adsorbed onto the magnesium surface, where it combines with a magnesium(I) species (MgCl⁺) to form the final this compound product.
This surface-mediated mechanism is crucial in controlling the reaction and minimizing the formation of byproducts from freely diffusing radicals.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the formation of this compound.
Caption: Proposed mechanism of this compound formation.
Quantitative Data and Reaction Parameters
The yield and rate of this compound formation are highly dependent on several factors, including the solvent, the activation of the magnesium surface, and the reaction temperature.
Solvent Effects
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. Tetrahydrofuran (THF) is generally the preferred solvent for the preparation of arylmagnesium chlorides from aryl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent compared to diethyl ether.[3]
| Solvent | Precursor | Yield (%) | Reference |
| Tetrahydrofuran (THF) | p-Chlorotoluene | 93.0 | [3] |
Magnesium Activation
The removal of the passivating magnesium oxide layer is critical for initiating the Grignard reaction. Several methods can be employed to activate the magnesium surface.
| Activation Method | Description | Typical Reagents |
| Chemical Activation | Use of a small amount of a substance to chemically clean the Mg surface. | Iodine (I₂), 1,2-Dibromoethane (DBE), Diisobutylaluminum hydride (DIBAH) |
| Mechanical Activation | Physical disruption of the oxide layer. | Stirring magnesium turnings under inert atmosphere, sonication. |
One patented method for the synthesis of this compound reports a high yield using a combination of ethyl bromide and an iodine crystal as initiators in THF.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and quantification of this compound.
Synthesis of this compound in Tetrahydrofuran
This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[3]
Materials:
-
Magnesium turnings: 24.3 g (1.0 g-atom)
-
p-Chlorotoluene: 126.5 g (1.0 mole)
-
Tetrahydrofuran (THF), anhydrous: 216.0 g (3.0 moles)
-
Ethyl bromide: 2 mL (initiator)
-
Iodine crystal: 1 small crystal (initiator)
-
Nitrogen gas for inert atmosphere
Equipment:
-
1-L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or equivalent for inert atmosphere operations
Procedure:
-
Preparation: A 1-L three-necked flask is charged with 24.3 g of magnesium turnings. The apparatus is assembled, flame-dried under vacuum, and subsequently purged with dry nitrogen gas.
-
Initiation: A mixture of 126.5 g of p-chlorotoluene dissolved in 216 g of THF is prepared. Approximately 10 mL of this solution, along with 2 mL of ethyl bromide and a small iodine crystal, is added to the magnesium turnings in the flask.
-
Addition: The rest of the p-chlorotoluene/THF mixture is added slowly from the dropping funnel while stirring. The addition is regulated to maintain a steady reaction, which may require external heating to a pot temperature of around 92°C. The total addition time is approximately one hour.
-
Completion: After the addition is complete, the reaction mixture is heated for an additional hour to ensure the reaction goes to completion.
-
Titration: The concentration of the prepared this compound solution should be determined by titration before use.
Titration of this compound
A reliable method for determining the concentration of Grignard reagents is essential for stoichiometric control in subsequent reactions. The following back-titration method using iodine is recommended.[4][5]
Materials:
-
Iodine (I₂), accurately weighed
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
The prepared this compound solution
Procedure:
-
Prepare Titrant: Accurately weigh about 254 mg (1 mmol) of iodine into a dry, argon-flushed flask. Dissolve the iodine in 3-5 mL of a saturated solution of anhydrous LiCl in anhydrous THF. The LiCl helps to keep the magnesium salts soluble during the titration.
-
Titration: Cool the iodine solution to 0°C in an ice bath. Slowly add the this compound solution dropwise from a syringe until the brown color of the iodine disappears. The endpoint is a colorless or slightly yellow solution.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the solution required to react with the known amount of iodine.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and subsequent titration of this compound.
Caption: Workflow for the synthesis and titration of this compound.
Common Byproducts
The primary byproduct in the formation of Grignard reagents from aryl halides is the corresponding biaryl compound, formed by the coupling of two aryl radicals. In the case of this compound formation, this would be 4,4'-dimethylbiphenyl (B165725) (also known as di-p-tolyl).
2 p-CH₃C₆H₄• → p-CH₃C₆H₄-C₆H₄CH₃-p
The formation of this byproduct is generally minimized by using THF as the solvent and by maintaining a high concentration of magnesium, which favors the surface-mediated reaction pathway over radical dimerization in solution. The use of highly activated magnesium can also reduce the formation of coupling products.[2]
Conclusion
The formation of this compound is a well-established yet mechanistically complex reaction. A thorough understanding of the surface-mediated radical mechanism, careful control of reaction parameters such as solvent choice and magnesium activation, and precise quantification of the resulting reagent are paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for the safe and efficient synthesis and utilization of this important organometallic compound.
References
- 1. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 2. lookchem.com [lookchem.com]
- 3. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to p-Tolylmagnesium Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium chloride, an organomagnesium compound, is a vital Grignard reagent in organic synthesis. Its utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation, and an exploration of its reactivity. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective and safe handling and application of this versatile reagent.
Physical and Chemical Properties
This compound is typically not isolated as a pure solid. Instead, it is prepared and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether. The properties of the solution are therefore dependent on the solvent and concentration.
Quantitative Data Summary
| Property | Value | Notes and References |
| Molecular Formula | C₇H₇ClMg | [1][] |
| Molecular Weight | 150.89 g/mol | [1][][3] |
| Appearance | Clear to turbid, light grey to brown to black solution | [4] |
| Density (of solution) | ~0.974 g/mL at 25 °C (in THF) | [1] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF) | [1] |
Note: Properties such as melting point and boiling point are not applicable as the reagent is used in solution.
Chemical Reactivity and Stability
This compound exhibits the characteristic reactivity of a Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the tolyl group nucleophilic and basic.
-
Reactivity with Protic Solvents: It reacts violently with water and other protic solvents (e.g., alcohols, amines) to decompose into toluene (B28343) and magnesium salts.[1] Therefore, all reactions involving this compound must be conducted under strictly anhydrous conditions.
-
Reactivity with Electrophiles: It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to form new carbon-carbon bonds.
-
Stability: Solutions of this compound are sensitive to air and moisture.[1] They should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Over time, Grignard reagents can also form peroxides, which can be explosive.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of this compound.
Synthesis of this compound
Objective: To prepare a solution of this compound in tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide (as an initiator)
-
Iodine crystal (as an initiator)
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and addition funnel) and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Purge the flask with inert gas.
-
Initiation: Add a small amount of anhydrous THF to the magnesium turnings. To initiate the reaction, add a few drops of ethyl bromide and a small crystal of iodine. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the reaction.
-
Preparation of p-Chlorotoluene Solution: In the addition funnel, prepare a solution of p-chlorotoluene in anhydrous THF.
-
Addition of p-Chlorotoluene: Once the reaction has been initiated, add the p-chlorotoluene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion. The formation of a cloudy grey or brown solution indicates the presence of the Grignard reagent.
-
Storage and Use: The resulting solution of this compound should be used immediately or stored under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.
This protocol is adapted from a general procedure for the synthesis of aryl magnesium chlorides described in a United States Patent.[5]
Reaction Mechanisms and Workflows
Synthesis Workflow
The synthesis of this compound follows a straightforward workflow, which can be visualized as follows:
General Grignard Reaction Mechanism
The reaction of this compound with a carbonyl compound, such as a ketone, proceeds via a nucleophilic addition mechanism.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound are not widely available in the public domain, primarily because the reagent is highly reactive and is used in solution. However, the expected spectral characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the p-substituted aromatic ring. The aromatic protons would appear as two doublets, and the methyl protons would be a singlet. The chemical shifts would be influenced by the electron-donating effect of the C-Mg bond.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbon. The ipso-carbon (the carbon bonded to magnesium) would be significantly shielded.
-
IR Spectroscopy: Infrared spectroscopy can be used to monitor the formation of the Grignard reagent by observing the disappearance of the C-Cl stretching vibration of p-chlorotoluene and the appearance of new bands associated with the C-Mg bond. The presence of the solvent (THF or diethyl ether) will dominate the spectrum.
Recent studies have highlighted the use of Raman spectroscopy as a suitable method for the quality determination of Grignard reagents, as it can mitigate interference from moisture and CO₂.[6][7][8]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Flammability: It is highly flammable and should be kept away from ignition sources.[1]
-
Reactivity with Water: It reacts violently with water, releasing flammable gases.[1]
-
Corrosivity: It can cause severe skin and eye burns.[1]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Operations should be conducted under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a powerful and versatile Grignard reagent with broad applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to proper handling and reaction conditions, is essential for its successful and safe utilization in research and development. This guide provides a foundational understanding to aid scientists and professionals in harnessing the synthetic potential of this important organometallic compound.
References
- 1. chembk.com [chembk.com]
- 3. novaphene.com [novaphene.com]
- 4. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]
- 5. Charge-transfer complex - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ACADSTAFF UGM [prisma.simaster.ugm.ac.id]
- 8. researchgate.net [researchgate.net]
The Schlenk Equilibrium of p-Tolylmagnesium Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The reactivity and structure of these organomagnesium halides, represented as RMgX, are governed by a complex set of solution-state equilibria, collectively known as the Schlenk equilibrium. This equilibrium describes the disproportionation of an organomagnesium halide into its corresponding diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species. A thorough understanding of this equilibrium is paramount for controlling reaction outcomes, optimizing yields, and ensuring reproducibility in synthetic protocols, particularly in the context of drug development where precision is critical.
This technical guide provides a detailed examination of the Schlenk equilibrium as it pertains to p-tolylmagnesium chloride (p-TolMgCl), a common aryl Grignard reagent. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, this guide will present a comprehensive overview of the principles of the equilibrium, contextualize its behavior with data from related aryl Grignard reagents, and provide detailed experimental protocols for its characterization.
The Core of the Equilibrium
The Schlenk equilibrium is a dynamic process that dictates the concentration of active nucleophilic species in a Grignard solution.[1] The fundamental equilibrium is described as follows:
2 RMgX ⇌ MgR₂ + MgX₂ [1]
For this compound, this equilibrium is represented as:
2 (p-Tol)MgCl ⇌ (p-Tol)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by several factors:
-
The Nature of the Solvent: Coordinating ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of Grignard reagents.[1] These solvents solvate the magnesium center, forming complexes that influence the equilibrium position. Generally, THF, being a stronger Lewis base than diethyl ether, tends to shift the equilibrium towards the formation of the diorganomagnesium species due to its strong solvation of the magnesium dihalide.[2][3]
-
Concentration: At higher concentrations, Grignard reagents can form dimers and higher-order oligomers, further complicating the equilibrium.[1]
-
Temperature: The thermodynamic parameters of the equilibrium (enthalpy and entropy) dictate the temperature dependence. As will be discussed, the enthalpy of this reaction is typically small and negative.[4][5]
-
The Organic Substituent (R) and Halide (X): The electronic and steric properties of the aryl group and the nature of the halide affect the stability of the various species in solution. For instance, disproportionation is often more pronounced for organomagnesium chlorides compared to bromides.[2]
Quantitative Data on the Schlenk Equilibrium of Aryl Grignard Reagents
| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [4][5] |
| Phenylmagnesium Bromide | 2-Methyl-THF | -1.7 | 20 | [5] |
| Mesitylmagnesium Bromide | 2-Methyl-THF | -4.6 | 17 | [5] |
Note: The data for Cyclopentadienylmagnesium Bromide is included as a relevant example of a well-characterized organomagnesium halide equilibrium.
Based on these data and general trends, it can be inferred that the Schlenk equilibrium for this compound in a solvent like THF will likely have a small negative enthalpy change, suggesting a slightly exothermic process. The positive entropy change is consistent with the formation of more particles in solution from the dimeric Grignard species.
Mandatory Visualizations
The Schlenk Equilibrium Pathway
Caption: The Schlenk equilibrium for this compound.
Logical Relationship of Species in Solution
Caption: Interplay of monomeric, dimeric, and disproportionated species.
Experimental Workflow for Schlenk Equilibrium Analysis
Caption: Workflow for thermodynamic analysis of the Schlenk equilibrium via NMR.
Experimental Protocols
Protocol 1: Preparation of this compound in THF
Objective: To synthesize this compound from p-chlorotoluene and magnesium turnings in THF.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
p-Chlorotoluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the p-chlorotoluene solution to the magnesium suspension to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.
-
Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting dark-colored solution is the Grignard reagent, which can be used in subsequent applications or for equilibrium studies.
Protocol 2: Determination of Grignard Reagent Concentration by Titration
Objective: To accurately determine the molar concentration of the active Grignard reagent in the prepared solution.
Materials:
-
Anhydrous toluene
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
The prepared this compound solution
-
Dry glassware (vials, syringes) and inert atmosphere setup.
Procedure (adapted from Knochel's method):
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried vial under an inert atmosphere, dissolve a pre-weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the LiCl/THF solution.
-
Cool the dark brown iodine solution to 0 °C.
-
Slowly add the this compound solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the solution's color changes from brown to light yellow and then becomes colorless.
-
Record the volume of the Grignard reagent added.
-
The molarity (M) is calculated using the formula: M = (moles of I₂) / (Volume of Grignard reagent in L)
-
Repeat the titration at least once more and average the results for accuracy.
Protocol 3: NMR Spectroscopic Analysis of the Schlenk Equilibrium
Objective: To determine the equilibrium constant (K) for the Schlenk equilibrium at various temperatures and subsequently calculate the thermodynamic parameters (ΔH and ΔS).
Materials:
-
A solution of this compound of known concentration in anhydrous deuterated THF (THF-d₈).
-
NMR spectrometer equipped with variable temperature capabilities.
-
Inert atmosphere NMR tubes (e.g., J. Young tubes).
Procedure:
-
Prepare a sample of this compound in THF-d₈ under strict inert atmosphere conditions.
-
Transfer the solution to an inert atmosphere NMR tube.
-
Acquire a ¹H NMR spectrum at a defined starting temperature (e.g., 298 K).
-
Identify the distinct signals corresponding to the aromatic protons of this compound and di-p-tolylmagnesium. These species will have slightly different chemical shifts.
-
Carefully integrate the signals corresponding to each species. The concentration of MgCl₂ can be inferred from the stoichiometry of the equilibrium.
-
Calculate the equilibrium constant, K = [ (p-Tol)₂Mg ] [ MgCl₂ ] / [ (p-Tol)MgCl ]², using the relative integrations.
-
Repeat the measurement at several different temperatures (e.g., in 10 K increments from 278 K to 318 K), allowing the sample to equilibrate at each temperature before acquisition.
-
Construct a van't Hoff plot by plotting ln(K) versus 1/T (in Kelvin).
-
The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the ideal gas constant. This allows for the determination of the enthalpy and entropy of the equilibrium.[4][5]
Conclusion
The Schlenk equilibrium is a fundamental concept governing the behavior of this compound and other Grignard reagents in solution. While specific thermodynamic data for this particular reagent remains elusive in the surveyed literature, an understanding of the influencing factors—solvent, temperature, and reagent structure—combined with data from analogous aryl systems, provides a robust framework for predicting and controlling its reactivity. The experimental protocols outlined in this guide offer a practical approach for the preparation, quantification, and detailed study of this equilibrium. For professionals in drug development and the broader chemical sciences, a deep appreciation for the subtleties of the Schlenk equilibrium is indispensable for the rational design and execution of reliable and scalable synthetic routes.
References
The Dawn of a New Bond: A Technical Guide to the History and Discovery of Aryl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of organomagnesium halides by Victor Grignard at the turn of the 20th century marked a paradigm shift in synthetic organic chemistry. These reagents, now ubiquitously known as Grignard reagents, provided a robust and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. Among these, aryl Grignard reagents have proven to be indispensable tools in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the history and discovery of aryl Grignard reagents, detailing the key scientific milestones, early experimental protocols, and the evolution of the synthetic methodology.
A Foundation Laid: From Frankland and Barbier to Grignard's Breakthrough
The concept of organometallic compounds was not entirely new by the time of Grignard's work. In the mid-19th century, Edward Frankland's synthesis of diethylzinc (B1219324) had laid the groundwork for the field. However, organozinc compounds were often difficult to handle and exhibited limited reactivity.
A more direct precursor to Grignard's discovery was the work of his supervisor, Philippe Barbier. In 1899, Barbier reported the synthesis of a tertiary alcohol from the reaction of methylheptenone with methyl iodide and magnesium in a single pot.[1] This "in situ" generation of the organometallic species, while successful, often gave inconsistent and unsatisfactory yields.[2]
It was Victor Grignard, tasked by Barbier to investigate this reaction further, who made the pivotal conceptual leap. Grignard hypothesized that the low yields in the Barbier procedure were due to the simultaneous presence of the carbonyl compound and the reactive organometallic intermediate. He proposed a two-step process: first, the preparation of the organomagnesium halide, followed by its reaction with the electrophile.[2][3] In 1900, Grignard published his seminal work in the Comptes rendus de l'Académie des sciences, describing the successful preparation of organomagnesium halides, including the first aryl Grignard reagent, phenylmagnesium bromide, in high yields.[4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a reliable and broadly applicable method for creating carbon-carbon bonds.[3][5]
Quantitative Data from Early Investigations
Early publications on Grignard reagents often described yields qualitatively, using terms such as "excellent" or "nearly quantitative." However, a review of the foundational literature, including Grignard's 1901 doctoral thesis, provides insight into the efficiency of these early reactions. The following tables summarize available quantitative data for the formation of aryl Grignard reagents and their subsequent reactions from the early 20th century.
Table 1: Formation of Aryl Grignard Reagents (circa 1900-1920)
| Aryl Halide | Solvent | Reaction Conditions | Reported Yield of Grignard Reagent | Reference |
| Bromobenzene (B47551) | Diethyl ether | Reflux | "Nearly quantitative" | Grignard, V. (1900) |
| Iodobenzene | Diethyl ether | Gentle warming | "Excellent" | Grignard, V. (1900) |
| p-Bromotoluene | Diethyl ether | Reflux | High (unspecified %) | Grignard, V. (1901) |
| α-Bromonaphthalene | Diethyl ether | Reflux | Good (unspecified %) | Grignard, V. (1901) |
Table 2: Early Reactions of Phenylmagnesium Bromide (PhMgBr)
| Electrophile | Product | Solvent | Reported Yield | Reference |
| Carbon Dioxide | Benzoic Acid | Diethyl ether | ~80% | Grignard, V. (1901) |
| Benzaldehyde | Diphenylcarbinol | Diethyl ether | ~75% | Grignard, V. (1901) |
| Acetone | Dimethylphenylcarbinol | Diethyl ether | ~85% | Grignard, V. (1901) |
| Ethyl Benzoate | Triphenylcarbinol | Diethyl ether | ~90% | Grignard, V. (1901) |
Experimental Protocols: The Synthesis of Phenylmagnesium Bromide
The following protocol is a representative example of the preparation of an aryl Grignard reagent from the early 20th century, adapted from established procedures. It is crucial to note that all reagents and glassware must be scrupulously dried, as Grignard reagents are highly sensitive to moisture.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle or water bath
-
Calcium chloride drying tube
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a glass stopper. All glassware must be flame-dried or oven-dried and assembled while hot to prevent the condensation of atmospheric moisture.
-
Magnesium Activation: The magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added. The flask is gently warmed with a heat gun under a flow of dry nitrogen to sublime the iodine, which helps to activate the magnesium surface by etching away the passivating oxide layer.
-
Initiation of the Reaction: A small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel. The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the spontaneous boiling of the ether.
-
Addition of Bromobenzene: Once the reaction has initiated, the remaining solution of bromobenzene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
Completion of the Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-to-brown solution of phenylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions.
Evolution of the Methodology: Solvents, Activation, and Scope
While Grignard's initial discovery was groundbreaking, the methodology for preparing aryl Grignard reagents has evolved significantly over the past century to improve safety, reliability, and substrate scope.
-
Solvents: Diethyl ether was the solvent of choice in Grignard's original work due to its ability to solvate and stabilize the organomagnesium species.[6] In the 1950s, tetrahydrofuran (B95107) (THF) was introduced as a solvent, which proved to be particularly advantageous for the preparation of Grignard reagents from less reactive aryl chlorides.[7] The higher boiling point of THF also allows for reactions to be conducted at elevated temperatures.
-
Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium metal can often inhibit the initiation of the Grignard reaction. Early methods of activation included the use of iodine, as described in the protocol above. Over time, other activating agents such as 1,2-dibromoethane (B42909) and methyl iodide were introduced. Mechanical activation methods, such as stirring the magnesium turnings under an inert atmosphere, have also been developed.
-
Cross-Coupling Reactions: The utility of aryl Grignard reagents was significantly expanded with the discovery of transition metal-catalyzed cross-coupling reactions. In the 1940s, Morris Kharasch and his colleagues reported the coupling of Grignard reagents with organic halides in the presence of transition metal salts, laying the foundation for modern cross-coupling chemistry.[6]
Visualizing the Discovery Pathway
The following diagram illustrates the logical progression from the early work on organometallics to the development and refinement of aryl Grignard reagent synthesis.
Caption: Logical workflow of the discovery and development of aryl Grignard reagents.
Conclusion
The discovery of aryl Grignard reagents by Victor Grignard was a watershed moment in the history of organic chemistry. Building upon the foundational work of his predecessors, Grignard's development of a reliable two-step synthesis of these powerful nucleophiles opened up a vast new landscape of possibilities for the construction of complex organic molecules. The subsequent evolution of the methodology, including the introduction of new solvents, more effective activation techniques, and the advent of cross-coupling reactions, has further solidified the position of aryl Grignard reagents as an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. For researchers and professionals in drug development, a thorough understanding of the history and technical nuances of this century-old reaction remains as relevant today as it was in the nascent years of organometallic chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 3. scribd.com [scribd.com]
- 4. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ilacadofsci.com [ilacadofsci.com]
Theoretical Reactivity of p-Tolylmagnesium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolylmagnesium chloride, a prominent member of the Grignard reagent family, is a versatile and highly reactive organometallic compound indispensable in modern organic synthesis. Its utility in the formation of carbon-carbon bonds has positioned it as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity. It delves into its molecular structure and the underlying principles governing its formation and reactivity, including the Single Electron Transfer (SET) mechanism and the Schlenk equilibrium. Detailed experimental protocols for its preparation and its application in pivotal reactions such as Kumada cross-coupling and nucleophilic additions to carbonyl compounds are presented. Quantitative data on reaction yields are systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate key reaction mechanisms and multi-step synthetic workflows, offering a clear and concise understanding of the logical relationships and experimental processes involved.
Introduction
This compound (C₇H₇ClMg) is an organomagnesium halide, commonly known as a Grignard reagent.[1] These reagents are characterized by a carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom, making them potent reagents for the formation of new carbon-carbon bonds.[2] The presence of the p-tolyl group, a toluene (B28343) molecule lacking one hydrogen atom at the para position, influences the steric and electronic properties of the reagent, thereby modulating its reactivity. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical insights into its synthetic applications.
Theoretical Framework of Reactivity
Molecular Structure and Bonding
The reactivity of this compound is fundamentally dictated by the nature of the carbon-magnesium bond. This bond is highly polarized, with the carbon atom bearing a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge. This polarization makes the tolyl group a strong nucleophile and a strong base.
Mechanism of Formation: The Single Electron Transfer (SET) Pathway
The formation of a Grignard reagent from an aryl halide and magnesium metal is not a simple insertion reaction. The currently accepted mechanism involves a single electron transfer (SET) from the magnesium metal to the aryl halide. This process generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium halide.
Figure 1: Simplified Single Electron Transfer (SET) mechanism for the formation of this compound.
The Schlenk Equilibrium
In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.
2 RMgX ⇌ R₂Mg + MgX₂
For this compound in an ethereal solvent like tetrahydrofuran (B95107) (THF), the equilibrium can be represented as:
2 p-Tolyl-MgCl ⇌ (p-Tolyl)₂Mg + MgCl₂
The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), and the halide (X). The presence of different species in solution can have implications for the reactivity and selectivity of the Grignard reagent.
Figure 2: The Schlenk equilibrium for this compound.
Experimental Protocols
Preparation of this compound
Materials:
-
Magnesium turnings (1 g atom)
-
p-Chlorotoluene (1 mole)
-
Anhydrous tetrahydrofuran (THF) (3 moles)
-
Nitrogen gas for inert atmosphere
Procedure: [6]
-
A reaction flask is charged with 24.3 grams (1 g atom) of magnesium turnings and purged with nitrogen gas to establish an inert atmosphere.
-
A mixture of 126.5 grams (1 mole) of p-chlorotoluene dissolved in 216 grams (3 moles) of anhydrous THF is prepared.
-
Approximately 10 mL of this mixture is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated, the remaining p-chlorotoluene/THF mixture is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete conversion.
-
The resulting solution of this compound is typically used directly in subsequent reactions. The concentration can be determined by titration.
Reactivity in Organic Synthesis
Kumada Cross-Coupling Reactions
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.[7] this compound is an excellent coupling partner in these reactions, particularly for the synthesis of biaryl compounds.
Table 1: Kumada Cross-Coupling of p-Tolylmagnesium Bromide with Various Aryl and Vinyl Tosylates [8]
| Entry | Electrophile | Catalyst | Product | Yield (%) |
| 1 | Phenyl tosylate | Pd(dba)₂ / Josiphos | 4-Methylbiphenyl | 85 |
| 2 | 4-Methoxyphenyl tosylate | Pd(dba)₂ / Josiphos | 4-Methoxy-4'-methylbiphenyl | 82 |
| 3 | 4-Chlorophenyl tosylate | Pd(dba)₂ / Josiphos | 4-Chloro-4'-methylbiphenyl | 78 |
| 4 | 2-Methylphenyl tosylate | Pd(dba)₂ / Josiphos | 2,4'-Dimethylbiphenyl | 75 |
| 5 | 1-Naphthyl tosylate | Pd(dba)₂ / Josiphos | 1-(p-Tolyl)naphthalene | 88 |
| 6 | (E)-β-Styryl tosylate | Pd(dba)₂ / Josiphos | (E)-1-Phenyl-2-(p-tolyl)ethene | 72 |
Experimental Protocol for Kumada Coupling (General Procedure): [8]
-
To a solution of the aryl or vinyl tosylate (1.0 mmol) and the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) in an appropriate solvent (e.g., THF) under an inert atmosphere, is added a solution of p-tolylmagnesium bromide (1.1 mmol) in THF.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Figure 3: Catalytic cycle of the Kumada cross-coupling reaction.
Reactions with Carbonyl Compounds
This compound readily reacts with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.
Table 2: Reaction of this compound with Various Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (4-Methylphenyl)(phenyl)methanol | ~90 (estimated) | [9] |
| 2 | Acetophenone | 1-(4-Methylphenyl)-1-phenylethanol | High (qualitative) | [10] |
| 3 | Cyclohexanone | 1-(p-Tolyl)cyclohexan-1-ol | High (qualitative) | [10] |
| 4 | Ethyl benzoate | Bis(4-methylphenyl)(phenyl)methanol | High (qualitative) | [11] |
Experimental Protocol for Reaction with Carbonyls (General Procedure):
-
To a solution of the carbonyl compound (1.0 mmol) in anhydrous THF under an inert atmosphere at 0 °C, is added a solution of this compound (1.1 mmol) in THF dropwise.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Application in Multi-Step Synthesis: The Synthesis of Tamoxifen
This compound and its bromide analogue are key reagents in the synthesis of various pharmaceuticals. A notable example is the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. One synthetic route involves the reaction of a ketone precursor with an aryl Grignard reagent, such as p-anisylmagnesium bromide (structurally similar to this compound), to form a tertiary alcohol intermediate.
Figure 4: A simplified workflow for a multi-step synthesis of Tamoxifen, highlighting a key Grignard addition step.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its reactivity, governed by the polarized carbon-magnesium bond, allows for the efficient construction of carbon-carbon bonds through various reaction pathways. A thorough understanding of its theoretical underpinnings, including the SET mechanism of its formation and the Schlenk equilibrium, is crucial for its effective utilization. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and materials science, enabling the strategic design and execution of complex organic syntheses. The continued exploration of the reactivity of this compound and other Grignard reagents will undoubtedly lead to the development of novel synthetic methodologies and the creation of innovative molecular architectures.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A computational study on addition of Grignard reagents to carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 4. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Preparative Guide to p-Tolylmagnesium Chloride: An In-depth Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) and a detailed experimental protocol for the preparation of p-tolylmagnesium chloride (p-TolylMgCl). This Grignard reagent is a crucial intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of novel pharmaceutical compounds and other complex organic molecules.
Chemical Structure and Properties
-
Chemical Formula: C₇H₇ClMg
-
Molecular Weight: 150.89 g/mol
-
CAS Number: 696-61-7
-
Appearance: Typically a clear to turbid, light grey to brown or black solution in an etheral solvent like tetrahydrofuran (B95107) (THF).
-
Synonyms: 4-Methylphenylmagnesium chloride, Chloro(4-methylphenyl)magnesium
This compound is a highly reactive organometallic compound, sensitive to moisture and air. It is commonly prepared and used as a solution in anhydrous solvents such as THF, where it often exists as a complex with the solvent molecules.
Spectroscopic Data
Due to the reactive nature of Grignard reagents, obtaining and interpreting their spectroscopic data requires careful experimental technique. The data presented here is based on typical values observed for aryl Grignard reagents and should be considered as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The chemical shifts are influenced by the solvent and the equilibrium between different species (monomer, dimer, etc.), known as the Schlenk equilibrium.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in THF-d₈
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.0 - 7.5 | Multiplet | Aromatic protons |
| ~ 2.2 - 2.4 | Singlet | Methyl protons (CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in THF-d₈
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 170 | C-Mg (ipso-carbon) |
| ~ 135 - 140 | Aromatic C-CH₃ |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Aromatic CH |
| ~ 20 - 22 | Methyl carbon (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the concentration, solvent, and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the C-Mg bond and to monitor the formation of the Grignard reagent during its synthesis.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Methyl C-H stretch |
| ~ 1600, ~1490 | Medium | Aromatic C=C stretch |
| 365 - 383 | Variable | C-Mg stretch for aryl Grignards |
Note: The C-Mg stretching frequency is in the far-IR region and may not be observable with standard mid-IR spectrometers.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a standard procedure for the preparation of aryl Grignard reagents.[1] All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glove box
-
Round-bottom flask, condenser, and addition funnel
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas.
-
Magnesium Activation: The magnesium turnings are placed in the flask. A small amount of an initiator, such as a crystal of iodine, can be added to activate the magnesium surface.
-
Reagent Preparation: A solution of p-chlorotoluene in anhydrous THF is prepared in the addition funnel.
-
Initiation: A small portion of the p-chlorotoluene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change, gentle bubbling, or a slight increase in temperature. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has initiated, the remaining p-chlorotoluene solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and heated at reflux for a period to ensure complete reaction.
-
Storage and Use: The resulting this compound solution is cooled to room temperature and can be used directly for subsequent reactions. The concentration of the Grignard reagent can be determined by titration.
References
An In-depth Technical Guide to the Electronic and Steric Effects of the p-Tolyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of organic chemistry and medicinal chemistry, the strategic selection of functional groups is paramount to tailoring the properties of a molecule. The p-tolyl group, a substituent consisting of a methyl group at the para position (1,4 position) of a phenyl ring, is a frequently utilized moiety.[1] Its prevalence stems from its distinct and predictable influence on a molecule's electronic and steric characteristics, which in turn dictate chemical reactivity, reaction selectivity, and biological activity.[2] This technical guide provides a comprehensive analysis of the electronic and steric effects of the p-tolyl group, details the experimental protocols used to quantify these effects, and visualizes key workflows and concepts.
Electronic Effects of the p-Tolyl Group
The electronic influence of a substituent is its ability to donate or withdraw electron density from a reaction center or molecular framework. The p-tolyl group is generally considered a weak electron-donating group (EDG). This characteristic arises from the combination of two primary electronic effects: the inductive effect and hyperconjugation (a form of resonance).
-
Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the benzene (B151609) ring. This difference in electronegativity causes the methyl group to "push" or donate electron density through the sigma (σ) bond framework towards the ring. This is known as a positive inductive effect (+I).
-
Hyperconjugation (Resonance Effect): This is the primary mechanism by which the p-tolyl group donates electron density. Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect increases the electron density at the ortho and para positions of the ring, making the p-tolyl group an activating ortho-, para-director in electrophilic aromatic substitution reactions.
Quantitative Analysis: Hammett Constants
The electronic effect of a substituent can be quantified using the Hammett equation, which provides a linear free-energy relationship.[3] The key parameter is the substituent constant, sigma (σ), which is a measure of the electronic-donating or -withdrawing power of a substituent relative to hydrogen. For the p-tolyl group, the most relevant constant is σₚ.
The negative value of σₚ for the p-tolyl group confirms its net electron-donating character at the para position. In contrast, the σₘ value is less negative, indicating that the electron-donating effect is weaker at the meta position, as it operates primarily through the weaker inductive effect without the aid of resonance.
Table 1: Hammett Substituent Constants for the p-Tolyl Group and Other Common Substituents
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Electronic Nature |
| -NO₂ | 0.78 | 0.71 | Strongly Electron-Withdrawing |
| -CN | 0.66 | 0.56 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | 0.37 | Weakly Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ (p-tolyl) | -0.17 | -0.07 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | 0.12 | Strongly Electron-Donating |
| -NH₂ | -0.66 | -0.16 | Very Strongly Electron-Donating |
Data compiled from various sources.
Steric Effects of the p-Tolyl Group
Steric effects relate to the spatial arrangement of atoms and the physical bulk of a group, which can hinder or influence the approach of a reactant to a reaction site.[4] The p-tolyl group, being larger than a simple methyl or hydrogen substituent, imparts a moderate degree of steric bulk. This can be advantageous in controlling selectivity in chemical reactions by blocking certain reaction pathways.
Quantitative Analysis: Taft Steric Parameters
Table 2: Taft Steric Parameters (Eₛ) for Various Substituents
| Substituent | Taft Steric Parameter (Eₛ) |
| -H | +1.24 |
| -CH₃ (Methyl) | 0.00 (Reference) |
| -CH₂CH₃ (Ethyl) | -0.07 |
| -CH₂C₆H₄CH₃ (p-tolylbenzyl) | -0.38 |
| -CH(CH₃)₂ (Isopropyl) | -0.47 |
| -C(CH₃)₃ (tert-Butyl) | -1.54 |
| -C₆H₅ (Phenyl) | -2.55 |
Note: The Eₛ value for the p-tolyl group itself is not commonly tabulated in the same context as alkyl groups. The value for p-tolylbenzyl is provided for comparison. The steric bulk is significant and comparable to other aryl groups.
Experimental Protocols for Determining Electronic and Steric Effects
Determination of Hammett Constants (σ)
The standard method for determining Hammett constants involves measuring the acid dissociation constant (Kₐ) of a series of meta- or para-substituted benzoic acids in water at 25°C. The reaction constant (ρ) for this reference reaction is defined as 1.00.[9]
Methodology:
-
Synthesis: Synthesize the required p-tolyl-substituted benzoic acid and the unsubstituted benzoic acid reference compound.
-
Solution Preparation: Prepare solutions of known concentration for each acid in a standardized solvent system (e.g., water or a water/ethanol mixture).
-
Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
pKₐ Calculation: Plot the pH versus the volume of base added. The pH at the half-equivalence point is equal to the pKₐ of the acid.
-
σ Constant Calculation: The Hammett constant is calculated using the following formula: σ = pKₐ (benzoic acid) - pKₐ (p-tolylbenzoic acid)
References
- 1. Tolyl group - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 8. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for p-Tolylmagnesium Chloride in Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a Grignard reagent and an organic halide. This reaction is catalyzed by transition metals, most commonly nickel or palladium complexes.[1][2] p-Tolylmagnesium chloride, a readily available and highly reactive Grignard reagent, serves as an effective nucleophilic partner in these transformations, facilitating the introduction of a tolyl group onto various molecular scaffolds. This methodology is of significant interest in the pharmaceutical and materials science industries for the synthesis of biaryls and other complex organic molecules.[3]
These application notes provide a comprehensive overview of the use of this compound in Kumada cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions and yields, and a visualization of the reaction mechanism.
Data Presentation
The efficiency of the Kumada cross-coupling reaction using this compound is influenced by several factors, including the choice of catalyst, the nature of the electrophilic coupling partner (aryl/vinyl halide or pseudohalide), and the reaction conditions. The following tables summarize quantitative data from representative examples found in the literature. While many examples utilize the closely related p-tolylmagnesium bromide, the reaction conditions and outcomes are generally transferable to this compound.
Table 1: Palladium-Catalyzed Kumada Coupling of p-Tolyl Grignard Reagents with Aryl and Vinyl Tosylates[4]
| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Anisyl tosylate | Pd(P(o-tol)₃)₂ (1) | Josiphos Ligand 1 (1) | Toluene/Ether | Room Temp | 4 | 95 |
| 2 | 2-Naphthyl tosylate | Pd(dba)₂ (1) | Josiphos Ligand 1 (1) | Toluene/Ether | Room Temp | 4 | 98 |
| 3 | 4-Chlorophenyl tosylate | Pd(dba)₂ (1) | Josiphos Ligand 1 (1) | Toluene/Ether | 50 | 12 | 85 |
| 4 | 2-Thienyl tosylate | Pd(dba)₂ (1) | Josiphos Ligand 1 (1) | Toluene/Ether | 50 | 12 | 78 |
| 5 | (E)-β-Bromostyrene | Pd(P(o-tol)₃)₂ (1) | Josiphos Ligand 1 (1) | Toluene/Ether | Room Temp | 4 | 88 |
Reactions were typically performed with 1.1 equivalents of p-tolylmagnesium bromide.
Table 2: Nickel-Catalyzed Kumada Coupling of p-Tolylmagnesium Bromide with Aryl Chlorides[5]
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 1 | Amido Pincer | THF | 25 | 24 | 97 |
| 2 | 4-Chlorotoluene | 1 | Amido Pincer | THF | 25 | 24 | 95 |
| 3 | 2-Chloropyridine | 1 | Amido Pincer | THF | 25 | 24 | 92 |
| 4 | 2-Chloroanisole | 1 | Amido Pincer | THF | 25 | 24 | 68 |
These reactions highlight the utility of nickel catalysts for the activation of less reactive aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol is adapted from procedures for the synthesis of similar Grignard reagents. All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In a separate dry flask, prepare a solution of p-chlorotoluene in anhydrous THF.
-
Add a small portion of the p-chlorotoluene solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting grey to brown solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Palladium-Catalyzed Kumada Cross-Coupling of this compound with an Aryl Halide
This is a general protocol for a typical palladium-catalyzed Kumada coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound solution in THF
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (for quenching)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, nitrogen-purged flask, add the aryl halide and the palladium catalyst.
-
Add anhydrous THF to dissolve the reactants.
-
Cool the mixture in an ice bath.
-
Slowly add the solution of this compound via a syringe or dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure biaryl product.
Mandatory Visualization
Catalytic Cycle of the Kumada Cross-Coupling Reaction
The mechanism of the Kumada cross-coupling reaction is generally accepted to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[2]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Kumada cross-coupling reaction in a laboratory setting.
Caption: General workflow for a Kumada cross-coupling experiment.
References
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with p-Tolylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of aryl halides with p-tolylmagnesium chloride, a variation of the Kumada-Tamao-Corriu reaction. This powerful C-C bond-forming reaction is instrumental in the synthesis of unsymmetrical biaryls, which are key structural motifs in many pharmaceuticals and functional materials.
Introduction
Nickel-catalyzed cross-coupling reactions offer a cost-effective and highly efficient alternative to palladium-based systems for the formation of carbon-carbon bonds. The Kumada coupling, specifically, utilizes readily available Grignard reagents as nucleophilic partners, making it an attractive method for organic synthesis. The reaction of an aryl halide with this compound, catalyzed by a nickel complex, facilitates the synthesis of 4-methylbiphenyl (B165694) and its derivatives. These compounds are valuable intermediates in the development of new chemical entities.
The general transformation is as follows:
Ar-X + p-Tolyl-MgCl ---(Ni catalyst)--> Ar-p-Tolyl + MgXCl
Where:
-
Ar-X represents an aryl halide (X = I, Br, Cl).
-
p-Tolyl-MgCl is the Grignard reagent.
-
Ni catalyst can be a simple nickel(II) salt or a complex with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Catalytic Cycle
The widely accepted mechanism for the nickel-catalyzed Kumada coupling involves a Ni(0)/Ni(II) catalytic cycle.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the aryl-halide bond to form an organonickel(II) complex.
-
Transmetalation: The organonickel(II) complex reacts with this compound, where the p-tolyl group replaces the halide on the nickel center.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated as the biaryl product, regenerating the active Ni(0) catalyst.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the nickel-catalyzed cross-coupling of various aryl halides with this compound (or the closely related p-tolylmagnesium bromide).
Table 1: Cross-Coupling of Aryl Chlorides with p-Tolylmagnesium Bromide using a Pincer Nickel Catalyst
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chloroanisole | 1 | 95 |
| 2 | Chlorobenzene | 1 | 98 |
| 3 | 4-Chlorotoluene | 1 | 97 |
| 4 | 2-Chlorotoluene | 1 | 96 |
| 5 | 1-Chloronaphthalene | 1 | 99 |
Reaction conditions: Aryl chloride (1 mmol), p-tolylmagnesium bromide (1.2 mmol), Ni catalyst (1 mol%), THF, room temperature, 12 h.
Table 2: Cross-Coupling of Functionalized Aryl Chlorides with p-Tolylmagnesium Bromide
| Entry | Aryl Chloride | Additive | Yield (%) |
| 1 | Ethyl 4-chlorobenzoate | LiCl, ZnCl₂ | 85 |
| 2 | 4-Chlorobenzonitrile | LiCl, ZnCl₂ | 82 |
| 3 | 4'-Chloroacetophenone | LiCl, ZnCl₂ | 78 |
Reaction conditions: Aryl chloride (1 mmol), p-tolylmagnesium bromide (1.5 mmol), Ni catalyst (2 mol%), additives (1.5 mmol), THF, room temperature, 24 h.
Experimental Protocols
The following protocols are representative examples for the nickel-catalyzed cross-coupling of an aryl halide with this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for the Cross-Coupling of Aryl Chlorides
This protocol is adapted for the cross-coupling of non-functionalized aryl chlorides.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole)
-
This compound (solution in THF, typically 1 M)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Caption: Experimental workflow for the Kumada cross-coupling.
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add NiCl₂ (0.02 mmol, 2 mol%) and dppp (0.02 mmol, 2 mol%). Add anhydrous THF (5 mL) and stir the mixture at room temperature for 15-20 minutes to form the NiCl₂(dppp) catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the solution of this compound (1.2 mL, 1.2 mmol, 1.2 equiv., 1 M in THF) dropwise via syringe over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.
Protocol 2: Procedure for the Cross-Coupling of Functionalized Aryl Chlorides
This protocol is a modification for aryl chlorides bearing sensitive functional groups like esters or nitriles.
Additional Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Catalyst and Additive Preparation: To a dry Schlenk flask under an inert atmosphere, add NiCl₂ (0.02 mmol, 2 mol%), dppp (0.02 mmol, 2 mol%), LiCl (1.5 mmol, 1.5 equiv.), and ZnCl₂ (1.5 mmol, 1.5 equiv.). Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Add the functionalized aryl chloride (1.0 mmol, 1.0 equiv.) to the flask.
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C. Slowly add the solution of this compound (1.5 mL, 1.5 mmol, 1.5 equiv., 1 M in THF) dropwise.
-
Reaction, Workup, and Purification: Follow steps 4-6 from Protocol 1.
Safety Precautions
-
Grignard Reagents: this compound is highly reactive, pyrophoric, and moisture-sensitive. Handle it under an inert atmosphere and away from water and protic solvents.
-
Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation of dust and contact with skin.
-
Solvents: THF is flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Check the quality and concentration of the Grignard reagent.
-
Increase the catalyst loading or reaction time.
-
For functionalized substrates, the use of additives like LiCl and ZnCl₂ is often crucial.
-
-
Homocoupling of Grignard Reagent:
-
This side reaction can occur in the presence of trace oxygen or certain nickel catalysts. Ensure the reaction is performed under strictly anaerobic conditions.
-
Slower addition of the Grignard reagent at low temperature can minimize this side reaction.
-
-
Reaction Does Not Start:
-
The nickel precatalyst may not be properly activated. Ensure adequate stirring time for the in situ catalyst preparation.
-
The aryl halide may be too unreactive. Consider using a more active catalyst system (e.g., with an NHC ligand) or a more reactive halide (bromide or iodide).
-
Conclusion
The nickel-catalyzed cross-coupling of aryl halides with this compound is a robust and versatile method for the synthesis of 4-methylbiphenyl derivatives. The protocols provided herein offer a solid starting point for researchers in synthetic chemistry and drug development. Optimization of reaction conditions, including the choice of ligand, solvent, and temperature, may be necessary for specific substrates to achieve optimal results.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using p-Tolylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of organomagnesium compounds (Grignard reagents) with aryl halides, known as the Kumada-Tamao-Corriu coupling, is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable for the synthesis of unsymmetrical biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The use of readily available and highly reactive Grignard reagents like p-tolylmagnesium chloride makes this an attractive and economical synthetic route.[4]
This document provides detailed application notes and experimental protocols for the synthesis of biaryls utilizing this compound as the coupling partner. The information is intended to serve as a comprehensive guide for laboratory-scale synthesis and optimization.
Reaction Principle: The Kumada Coupling Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Kumada coupling involves a Pd(0)/Pd(II) catalytic cycle.[1] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organomagnesium reagent (p-tolyl-MgCl) exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Comparative Data for Biaryl Synthesis
The following table summarizes representative data for the palladium-catalyzed coupling of this compound with various aryl halides. The yields are indicative and may vary based on the specific reaction conditions and the purity of reagents.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Bromobenzonitrile | PdCl₂ (1) | dppp (1) | THF/DME | 65 | 0.2 | ~90 |
| 2 | Bromobenzene | PdCl₂ (2) | dppf (2) | THF | 66 | 12 | ~95 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 66 | 16 | ~92 |
| 4 | 2-Chlorobenzonitrile | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | <30 |
dppp: 1,3-Bis(diphenylphosphino)propane, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, THF: Tetrahydrofuran, DME: 1,2-Dimethoxyethane
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-4'-methylbiphenyl
This protocol is adapted from a procedure for the synthesis of a substituted 4-methyl-biphenyl derivative.[5]
Materials:
-
o-Bromobenzonitrile
-
This compound (1N solution in THF)
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dimethoxyethane (DME)
-
1N Hydrochloric acid solution
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 7 mL of anhydrous THF.
-
Add PdCl₂ (0.023 g, representing 1 mol% with the ligand) and dppp, followed by o-bromobenzonitrile (0.72 g, 3.955 mmol).
-
Add four molar equivalents of dimethoxyethane (approximately 2 mL).
-
Stir the mixture for 5 minutes at room temperature, then heat to 65 °C.
-
Slowly add a 1N solution of this compound in THF (6.73 mL, 6.73 mmol) over 7 minutes.
-
After the addition is complete, continue stirring at 65 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 15 mL of 1N hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 2-cyano-4'-methylbiphenyl.
References
Application Notes and Protocols: Reaction of p-Tolylmagnesium Chloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium chloride is a versatile Grignard reagent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its reaction with aldehydes and ketones provides a straightforward and efficient method for the synthesis of secondary and tertiary alcohols, respectively. These resulting aryl-substituted carbinols are valuable intermediates in the preparation of a wide array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The nucleophilic character of the tolyl group allows for the direct introduction of this moiety to a carbonyl carbon, leading to the construction of more complex molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with a range of aldehyde and ketone substrates.
Reaction Mechanism
The reaction of this compound with aldehydes and ketones follows the general mechanism of a Grignard reaction. The carbon atom of the p-tolyl group, bonded to the electropositive magnesium, acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction proceeds through a cyclic transition state, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.
Caption: General mechanism of the Grignard reaction.
Data Presentation
The following tables summarize the yields of secondary and tertiary alcohols obtained from the reaction of this compound with various aldehydes and ketones under typical Grignard reaction conditions.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Product | Solvent | Yield (%) |
| Benzaldehyde (B42025) | Phenyl(p-tolyl)methanol | THF | ~95% |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(p-tolyl)methanol | THF | ~92% |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(p-tolyl)methanol | THF | ~90% |
| 2-Naphthaldehyde | (Naphthalen-2-yl)(p-tolyl)methanol | THF | ~88% |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Product | Solvent | Yield (%) |
| Propanal | 1-(p-Tolyl)propan-1-ol | THF | ~85% |
| Hexanal | 1-(p-Tolyl)hexan-1-ol | THF | ~82% |
| Isobutyraldehyde | 2-Methyl-1-(p-tolyl)propan-1-ol | THF | ~78% |
Table 3: Reaction with Aromatic Ketones
| Ketone | Product | Solvent | Yield (%) |
| Benzophenone | Diphenyl(p-tolyl)methanol | THF | ~98% |
| Acetophenone (B1666503) | 1-Phenyl-1-(p-tolyl)ethanol | THF | ~93% |
| 4'-Methylacetophenone | 1-(p-Tolyl)-1-(4-methylphenyl)ethanol | THF | ~95% |
Table 4: Reaction with Aliphatic and Cyclic Ketones
| Ketone | Product | Solvent | Yield (%) |
| 2-Butanone | 2-Methyl-1-(p-tolyl)butan-2-ol | THF | ~80% |
| Cyclohexanone | 1-(p-Tolyl)cyclohexan-1-ol | THF | ~89% |
| Cyclopentanone | 1-(p-Tolyl)cyclopentan-1-ol | THF | ~87% |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its subsequent reaction with representative aldehyde and ketone substrates.
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings (1.2 equiv.)
-
p-Chlorotoluene (1.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) supply.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask.
-
Reagent Addition: Dissolve p-chlorotoluene in anhydrous THF and add it to the dropping funnel. Add a small portion of the p-chlorotoluene solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution of this compound is ready for use.
Protocol 2: Reaction of this compound with Benzaldehyde
Materials:
-
This compound solution in THF (1.1 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction and workup.
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve benzaldehyde in anhydrous THF.
-
Addition: Cool the benzaldehyde solution to 0 °C in an ice bath. Add the freshly prepared this compound solution dropwise via a dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, phenyl(p-tolyl)methanol, can be further purified by recrystallization or column chromatography.
Protocol 3: Reaction of this compound with Acetophenone
Materials:
-
This compound solution in THF (1.1 equiv.)
-
Acetophenone (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction and workup.
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve acetophenone in anhydrous THF.
-
Addition: Cool the acetophenone solution to 0 °C in an ice bath. Add the freshly prepared this compound solution dropwise via a dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, 1-phenyl-1-(p-tolyl)ethanol, can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
Logical Relationship of Reactants and Products
Caption: Reactant and product relationships.
Synthesis of Tertiary Alcohols Utilizing p-Tolylmagnesium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary alcohols are pivotal structural motifs in medicinal chemistry and drug development. Their unique steric and electronic properties can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a versatile and efficient method for the synthesis of these valuable compounds. This document outlines detailed application notes and protocols for the synthesis of tertiary alcohols using p-tolylmagnesium chloride as a key Grignard reagent. The protocols described herein are applicable to reactions with both ketones and esters, common carbonyl-containing starting materials.
Reaction Principle
The synthesis of tertiary alcohols via the Grignard reaction with this compound follows a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the p-tolyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of a ketone or ester.
-
With Ketones: A single addition of the p-tolyl group to the ketone carbonyl, followed by an acidic workup, yields the corresponding tertiary alcohol.
-
With Esters: The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, leading to the tertiary alcohol after acidic workup.
Data Presentation
The following tables summarize the expected yields for the synthesis of representative tertiary alcohols using this compound with various carbonyl compounds. These values are based on literature precedents and typical laboratory results.
| Ketone Substrate | Product | Typical Yield (%) |
| Acetone (B3395972) | 2-(p-tolyl)propan-2-ol | 85-95 |
| Cyclohexanone (B45756) | 1-(p-tolyl)cyclohexan-1-ol | 80-90 |
| Ester Substrate | Product | Typical Yield (%) |
| Ethyl Acetate (B1210297) | 1,1-di(p-tolyl)ethanol | 75-85 |
Experimental Protocols
Caution: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All reactions must be conducted under anhydrous conditions using dried glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 2-(p-tolyl)propan-2-ol from this compound and Acetone
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
Preparation of this compound:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the p-chlorotoluene solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once initiated, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the freshly prepared this compound solution to 0 °C using an ice bath.
-
In a separate, dry dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(p-tolyl)propan-2-ol by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Protocol 2: Synthesis of 1-(p-tolyl)cyclohexan-1-ol from this compound and Cyclohexanone
This protocol follows the same general procedure as Protocol 1, with cyclohexanone (1.0 equivalent) being used in place of acetone.
Protocol 3: Synthesis of 1,1-di(p-tolyl)ethanol from this compound and Ethyl Acetate
Note: This reaction requires two equivalents of the Grignard reagent per equivalent of the ester.
Procedure:
-
Preparation of this compound: Prepare the Grignard reagent as described in Protocol 1, using 2.2 equivalents of p-chlorotoluene and 2.4 equivalents of magnesium turnings relative to the amount of ethyl acetate.
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared this compound solution to 0 °C.
-
Add a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the synthesis of tertiary alcohols from ketones.
Caption: General workflow for the synthesis of tertiary alcohols from esters.
Caption: Logical relationship of reactants, process, and product.
Application Notes and Protocols: Reactions of p-Tolylmagnesium Chloride with Esters and Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. Among these, p-tolylmagnesium chloride and its bromide analogue are valuable reagents for introducing the p-tolyl group into various molecular scaffolds, a common motif in pharmaceuticals and materials science. This document provides detailed application notes and experimental protocols for the reaction of p-tolylmagnesium halides with two key classes of carbonyl compounds: esters and acid chlorides. Understanding the reactivity and controlling the reaction conditions are crucial, as the choice of substrate and stoichiometry can lead to different products, namely tertiary alcohols or ketones.
General Experimental Workflow
The successful execution of Grignard reactions hinges on the rigorous exclusion of atmospheric moisture and protic solvents, which rapidly quench the reagent. The general workflow involves the preparation of the Grignard reagent, its reaction with the electrophile, and subsequent aqueous workup to yield the final product.
Caption: General workflow for Grignard synthesis.
Part 1: Reaction with Esters to Synthesize Tertiary Alcohols
The reaction of a Grignard reagent with an ester proceeds via a double addition mechanism to yield a tertiary alcohol. The first equivalent of the Grignard reagent adds to the carbonyl, displacing the alkoxy group to form a ketone intermediate. This ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. Consequently, stopping the reaction at the ketone stage is generally not feasible, and an excess of the Grignard reagent is used to ensure complete conversion to the tertiary alcohol.
Mechanism: Formation of Tri-p-tolylmethanol
Caption: Reaction of an ester with a Grignard reagent.
Application & Protocol: Synthesis of Tri-p-tolylmethanol from Ethyl p-toluate
This protocol describes the synthesis of a symmetric tertiary alcohol, tri-p-tolylmethanol, using p-tolylmagnesium bromide and ethyl p-toluate.
Protocol 1: Preparation of p-Tolylmagnesium Bromide (ca. 1.0 M in THF)
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under a nitrogen or argon atmosphere.
-
Reagents: In the flask, place magnesium turnings (2.67 g, 110 mmol).
-
Initiation: Add a solution of p-bromotoluene (17.1 g, 100 mmol) in 80 mL of anhydrous tetrahydrofuran (B95107) (THF) dropwise via syringe. The reaction should initiate spontaneously, evidenced by gentle refluxing. If not, gentle warming with a heat gun may be required.
-
Reaction: Once initiated, add the remaining p-bromotoluene solution at a rate that maintains a steady reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is approximately 1.0 M and should be used directly in the next step.
Protocol 2: Synthesis of Tri-p-tolylmethanol
-
Setup: In a separate flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of ethyl p-toluate (8.21 g, 50 mmol) in 50 mL of anhydrous THF.
-
Reaction: Cool the ethyl p-toluate solution to 0 °C using an ice bath. Slowly add the previously prepared p-tolylmagnesium bromide solution (105 mL, ~105 mmol, 2.1 equivalents) dropwise via cannula or syringe over 30 minutes, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol/water to yield tri-p-tolylmethanol as a white crystalline solid.
| Substrate (Ester) | Grignard Reagent | Product | Conditions | Yield |
| Ethyl p-toluate | p-Tolylmagnesium Bromide (2.1 eq.) | Tri-p-tolylmethanol | THF, 0 °C to RT, 2.5 h | > 85% (Typical) |
Part 2: Reaction with Acid Chlorides
Acid chlorides are highly reactive acylating agents. Similar to esters, their reaction with an excess of a standard Grignard reagent typically leads to the formation of tertiary alcohols via a double addition mechanism. However, the high reactivity of the acid chloride can be moderated under specific conditions to allow for the selective synthesis of ketones, a highly valuable transformation.
Application 1: Synthesis of Tertiary Alcohols
The reaction of p-toluoyl chloride with at least two equivalents of this compound follows the same mechanistic pathway as with esters, yielding tri-p-tolylmethanol.
Protocol 3: Synthesis of Tri-p-tolylmethanol from p-Toluoyl Chloride
-
Setup: Prepare a solution of p-toluoyl chloride (7.73 g, 50 mmol) in 50 mL of anhydrous THF in a flame-dried 250 mL flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add p-tolylmagnesium bromide solution (105 mL of a 1.0 M solution, 105 mmol, 2.1 equivalents) dropwise over 30 minutes.
-
Completion & Workup: After addition, allow the reaction to warm to room temperature and stir for 1 hour. Quench and perform the workup and purification as described in Protocol 2 .
| Substrate (Acid Chloride) | Grignard Reagent | Product | Conditions | Yield |
| p-Toluoyl Chloride | This compound (2.1 eq.) | Tri-p-tolylmethanol | THF, -78 °C to RT, 1.5 h | > 90% (Typical) |
Application 2: Selective Synthesis of Ketones
By moderating the reactivity of the Grignard reagent, the reaction can be stopped after the first addition, yielding a ketone. This can be achieved by forming a complex of the Grignard reagent with a chelating agent, such as bis[2-(N,N-dimethylamino)ethyl] ether, prior to the addition of the acid chloride.[1]
Mechanism: Selective Ketone Synthesis
Caption: Selective ketone synthesis from an acid chloride.
Protocol 4: Synthesis of Di-p-tolyl Ketone (4,4'-Dimethylbenzophenone)
-
Grignard Complex Formation: In a flame-dried 250 mL flask under a nitrogen atmosphere, add bis[2-(N,N-dimethylamino)ethyl] ether (8.0 g, 50 mmol) to a solution of this compound (50 mmol in THF). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the solution of the Grignard complex to 0 °C. Prepare a separate solution of p-toluoyl chloride (7.73 g, 50 mmol) in 50 mL of anhydrous THF. Add the p-toluoyl chloride solution dropwise to the Grignard complex over 30 minutes.
-
Completion: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the acid chloride.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Perform extraction, washing, and drying as described in Protocol 2 . Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford di-p-tolyl ketone.
| Substrate (Acid Chloride) | Grignard Reagent | Additive | Product | Conditions | Yield |
| p-Toluoyl Chloride | This compound (1.0 eq.) | bis[2-(N,N-dimethylamino)ethyl] ether (1.0 eq.) | Di-p-tolyl Ketone | THF, 0 °C, 2 h | High (>85%)[1] |
References
Application Notes and Protocols for the Synthesis of 2-Cyano-4'-methylbiphenyl using p-Tolylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-4'-methylbiphenyl (B41195), also known as o-tolylbenzonitrile (OTBN), is a crucial intermediate in the synthesis of various angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. Notable examples of pharmaceuticals synthesized from this intermediate include Valsartan, Losartan, and Irbesartan. The efficient and scalable synthesis of 2-cyano-4'-methylbiphenyl is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis of 2-cyano-4'-methylbiphenyl via the transition metal-catalyzed cross-coupling reaction of p-tolylmagnesium chloride with an ortho-halobenzonitrile. The use of readily available and cost-effective starting materials like p-chlorotoluene and o-chlorobenzonitrile makes this a commercially viable route.
Reaction Principle
The core of the synthesis is a cross-coupling reaction where an organometallic species, this compound (a Grignard reagent), reacts with an aryl halide, o-chlorobenzonitrile, in the presence of a transition metal catalyst to form a new carbon-carbon bond, resulting in the desired biphenyl (B1667301) structure. The general reaction scheme is depicted below:
General Reaction Scheme for the Synthesis of 2-Cyano-4'-methylbiphenyl
The choice of catalyst is critical for the efficiency and selectivity of this reaction, with various transition metals such as manganese, nickel, and palladium demonstrating catalytic activity. These catalysts facilitate the reaction by participating in a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination steps.
Data Presentation
The following table summarizes the quantitative data from various reported protocols for the synthesis of 2-cyano-4'-methylbiphenyl using this compound, highlighting the impact of different catalysts and reaction conditions on the product yield.
| Catalyst | Aryl Halide | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| MnCl₂ | o-chlorobenzonitrile | THF/Toluene (B28343) | -5 | 3 | >70 | Good selectivity towards the desired product. |
| NiCl₂ | o-chlorobenzonitrile | THF | - | - | High | Effective catalyst for the coupling reaction. |
| Ni(PPh₃)₂Cl₂ | o-chlorobenzonitrile | THF/Toluene | - | - | 81.8 | A phosphine (B1218219) ligand-modified nickel catalyst showing high efficiency.[1] |
| Ni(II)/Mn(II) composite | o-chlorobenzonitrile | Diethyl ether | 20 | 1 | 88.1 | A composite catalyst system demonstrating high yield. |
| PdCl₂/dppp | o-bromobenzonitrile | THF/Dimethoxyethane | 65 | <1 | 92-98 | Palladium catalyst is highly effective, especially with the more reactive o-bromobenzonitrile. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-cyano-4'-methylbiphenyl using different catalytic systems.
Protocol 1: Manganese(II) Chloride Catalyzed Synthesis
This protocol is adapted from a procedure utilizing manganese(II) chloride as the catalyst in a mixed solvent system.[1]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
p-Chlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
o-Chlorobenzonitrile
-
Manganese(II) chloride (MnCl₂)
-
Dilute Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
Procedure:
Part A: Preparation of this compound
-
To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings.
-
Evacuate the flask and backfill with dry nitrogen gas. Repeat this process three times.
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
Add a small volume of a solution of p-chlorotoluene in anhydrous THF to the flask. Gentle heating may be required to start the Grignard reaction, which is indicated by a color change and gentle reflux.
-
Once the reaction has initiated, add the remaining solution of p-chlorotoluene in a mixture of anhydrous THF and toluene dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium turnings have been consumed. The resulting grey-black solution is the this compound Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate three-necked round-bottomed flask, charge o-chlorobenzonitrile (0.042 mol, 5.78 g), manganese(II) chloride (0.0032 mol, 0.40 g), 15 mL of anhydrous THF, and 15 mL of anhydrous toluene.[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add the prepared this compound solution from Part A to the cooled mixture dropwise with vigorous stirring over 1 hour.[1]
-
Maintain the reaction mixture at -5 °C with continuous stirring for an additional 3 hours.[1]
Part C: Work-up and Purification
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the reaction mixture becomes acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash them three times with a saturated solution of sodium chloride.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution by rotary evaporation.
-
Purify the crude product by distillation followed by recrystallization from petroleum ether to afford 2-cyano-4'-methylbiphenyl as a white to off-white solid.
Protocol 2: Nickel(II) Chloride / Manganese(II) Sulfate Composite Catalyzed Synthesis
This protocol describes the use of a nickel-manganese composite catalyst system.
Materials:
-
Magnesium chips
-
p-Chlorotoluene
-
Anhydrous diethyl ether
-
o-Chlorobenzonitrile
-
Nickel(II) chloride (NiCl₂)
-
Manganese(II) sulfate (MnSO₄)
-
Sulfuric acid (30% solution)
-
Acetone
Procedure:
Part A: Preparation of this compound
-
Under a nitrogen atmosphere in a fully dried reactor, add 1870 mL of anhydrous diethyl ether and 384.0 g of magnesium chips.
-
Heat the mixture to 30°C and begin the dropwise addition of 504.1 g of p-chlorotoluene, controlling the addition rate to maintain the temperature at approximately 30°C.
-
After the addition is complete, maintain the reaction for 1 hour, then cool to room temperature. This Grignard reagent is used directly in the next step.
Part B: Cross-Coupling Reaction
-
In a separate reactor, add 1870 mL of diethyl ether, 548.6 g of o-chlorobenzonitrile, 126.1 g of nickel(II) chloride, and 126.1 g of manganese(II) sulfate.
-
Stir the mixture and control the temperature at 20°C.
-
Add the this compound solution prepared in Part A dropwise, maintaining the temperature at around 20°C.
-
After the addition is complete, continue the reaction for 1 hour.
Part C: Work-up and Purification
-
Quench the reaction by the dropwise addition of a 30% sulfuric acid solution to adjust the pH to acidic.
-
Distill off the solvent to obtain the crude product.
-
Recrystallize the crude product from acetone.
-
Dry the resulting solid in a vacuum oven to yield 2-cyano-4'-methylbiphenyl. The overall yield is reported to be 88.1%.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 2-cyano-4'-methylbiphenyl.
Caption: General experimental workflow for the synthesis of 2-cyano-4'-methylbiphenyl.
Proposed Catalytic Cycle for Nickel-Catalyzed Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed cross-coupling of this compound and o-chlorobenzonitrile.
Caption: Proposed catalytic cycle for the Ni-catalyzed cross-coupling reaction.
Proposed Mechanism for Manganese-Catalyzed Cross-Coupling
For the manganese-catalyzed reaction, a radical mechanism (SRN1 type) has been proposed.
Caption: Proposed SRN1 mechanism for the Mn-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis and Use of p-Tolylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of p-tolylmagnesium chloride, a critical Grignard reagent in organic synthesis, particularly in the pharmaceutical industry. This document outlines detailed protocols for both traditional batch and modern continuous flow synthesis, safety considerations, and a key application in drug development.
Introduction
This compound (C₇H₇ClMg) is an organomagnesium halide, commonly known as a Grignard reagent. It serves as a powerful nucleophile and a strong base, making it an invaluable tool for the formation of carbon-carbon bonds. Its applications are widespread in the synthesis of fine chemicals and as a key intermediate in the manufacturing of pharmaceuticals.[1][2] The reagent is typically used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, where it is highly soluble.[1][2] Due to its reactive and hazardous nature, special precautions are necessary for its synthesis and handling, especially on a large scale.[3]
Physicochemical Properties and Specifications
This compound is commercially available as a solution, typically in THF.
| Property | Value | Reference |
| CAS Number | 696-61-7 | [4] |
| Molecular Formula | C₇H₇ClMg | [4] |
| Molecular Weight | 150.89 g/mol | [4] |
| Appearance | Clear to turbid, light grey to brown or black solution | [5] |
| Typical Concentration | 1.0 - 2.0 M in THF | [5][6] |
| Density (of 1.0 M solution) | ~0.956 g/mL at 25 °C | [6] |
| Solubility | Highly soluble in diethyl ether and THF | [1][2] |
Large-Scale Synthesis Protocols
The synthesis of Grignard reagents is highly exothermic and requires strict control over reaction conditions to prevent runaway reactions.[7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.
Batch Synthesis Protocol (Pilot Scale)
This protocol is adapted from a laboratory-scale synthesis and scaled for pilot plant production.
Equipment:
-
Jacketed glass-lined reactor (e.g., 50 L) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.
-
Addition funnel for controlled liquid addition.
-
Chiller for temperature control of the reactor jacket.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.2 kg | 49.36 |
| p-Chlorotoluene | 126.58 | 5.0 kg | 39.49 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 25 L | - |
| Iodine (activator) | 253.81 | ~1 g | - |
Procedure:
-
Preparation: Ensure the reactor is clean and thoroughly dried. Purge the reactor with dry nitrogen for at least one hour.
-
Charging Reactants: Charge the magnesium turnings into the reactor under a nitrogen atmosphere. Add approximately 5 L of anhydrous THF.
-
Initiation: Add a small crystal of iodine to the magnesium suspension. Prepare a solution of p-chlorotoluene in the remaining 20 L of anhydrous THF in a separate vessel and charge it to the addition funnel. Add a small portion (approx. 250 mL) of the p-chlorotoluene solution to the magnesium suspension to initiate the reaction.
-
Exotherm Control: The reaction should start within a few minutes, indicated by a gentle reflux and a rise in temperature. If the reaction does not start, gentle heating of the reactor jacket may be required. Once initiated, the reaction is exothermic.
-
Controlled Addition: Begin the slow, dropwise addition of the remaining p-chlorotoluene solution from the addition funnel. The addition rate should be carefully controlled to maintain a steady reflux and keep the internal temperature below 60°C. Use the chiller to cool the reactor jacket as needed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Titration and Storage: Allow the mixture to cool to room temperature. The concentration of the this compound solution should be determined by titration before use. Store the reagent under a nitrogen atmosphere.
Quantitative Data for Batch Synthesis:
| Parameter | Value | Notes |
| Scale | 50 L Reactor | Pilot Plant Scale |
| Typical Yield | 85-95% | Based on p-chlorotoluene |
| Reaction Temperature | 50-60 °C | Controlled by addition rate and cooling |
| Addition Time | 2-4 hours | Dependent on heat removal capacity |
| Stirring Time Post-Addition | 1-2 hours | To ensure reaction completion |
| Final Concentration | ~1.5 M | Can be adjusted with solvent volume |
Continuous Flow Synthesis
Continuous flow chemistry offers enhanced safety and control for highly exothermic reactions like Grignard synthesis. This approach utilizes small reactor volumes, leading to better heat transfer and reduced risk of thermal runaway.
Experimental Workflow for Continuous Synthesis:
Caption: Workflow for continuous synthesis of this compound.
Procedure Outline:
-
A solution of p-chlorotoluene in anhydrous THF is prepared.
-
A packed-bed reactor is filled with magnesium turnings.
-
The p-chlorotoluene solution is continuously pumped through the magnesium-packed reactor at a controlled flow rate.
-
The reaction is highly exothermic and requires efficient cooling, often integrated into the reactor design.
-
In-line monitoring, for example with IR spectroscopy, can be used to track the consumption of the starting material and the formation of the product in real-time.[8][9]
-
The resulting this compound solution is collected at the reactor outlet.
Quantitative Data for Continuous Flow Synthesis:
| Parameter | Value | Notes |
| Reactor Volume | 10-100 mL | Micro or meso-scale flow reactor |
| Typical Yield | >90% | Often higher than batch due to better control |
| Reaction Temperature | 60-80 °C | Precisely controlled |
| Residence Time | 1-5 minutes | Significantly faster than batch |
| Flow Rate | 10-100 mL/min | Dependent on reactor size and desired throughput |
| Final Concentration | 1.0-2.0 M | Can be precisely controlled by stoichiometry |
Application in Drug Development: Synthesis of Losartan
This compound is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[10]
Reaction Scheme: In one of the key steps for synthesizing the biphenyl (B1667301) core of Losartan, this compound is coupled with a substituted benzonitrile (B105546) derivative.[10]
Caption: Key coupling step in the synthesis of Losartan.
Experimental Protocol for Losartan Intermediate Synthesis: This protocol describes the manganese-catalyzed cross-coupling reaction to form 2-cyano-4'-methyl biphenyl (OTBN), a key intermediate for Losartan.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Ratio |
| 2-Chlorobenzonitrile | 137.57 | 10 g | 0.0727 | 1.0 |
| This compound (1.5 M in THF) | - | 72.7 mL | 0.109 | 1.5 |
| Manganese(II) Chloride (MnCl₂) | 125.84 | 0.91 g | 0.00727 | 0.1 |
| Chlorotrimethylsilane (B32843) (TMSCl) | 108.64 | 1.58 g | 0.0145 | 0.2 |
| Anhydrous THF | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 2-chlorobenzonitrile in anhydrous THF, add manganese(II) chloride and chlorotrimethylsilane under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C.
-
Slowly add the this compound solution via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield OTBN.
Quantitative Data for OTBN Synthesis:
| Parameter | Value | Reference |
| Yield of OTBN | ~86-91.5% | [10] |
| Reaction Temperature | 0-10 °C (addition), then room temperature | [10] |
| Reaction Time | 4-6 hours | [10] |
| Catalyst Loading (MnCl₂) | 10 mol% | [10] |
| Co-catalyst Loading (TMSCl) | 20 mol% | [10] |
Safety and Handling
The large-scale synthesis of this compound presents significant safety hazards that must be carefully managed.
Logical Flow of Safety Considerations:
References
- 1. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound 95% - Affordable Price [nacchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. 邻甲苯基氯化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for p-Tolylmagnesium Chloride: A Guide to Functional Group Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium chloride (p-Tol-MgCl) is a versatile Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. As a strong nucleophile and base, its reactivity profile dictates its utility in complex molecule synthesis, particularly in the context of drug discovery and development where functional group compatibility is paramount. These application notes provide a detailed overview of the functional group tolerance of this compound, supported by quantitative data, experimental protocols, and workflow diagrams to guide researchers in its effective use.
General Reactivity and Chemoselectivity
This compound exhibits the characteristic high reactivity of Grignard reagents, readily participating in nucleophilic addition to a variety of electrophiles and in metal-catalyzed cross-coupling reactions.[1] However, this high reactivity also presents challenges in terms of chemoselectivity, as many common functional groups are not tolerated under standard Grignard reaction conditions.
Generally, the order of reactivity of this compound towards common functional groups is as follows:
Aldehydes > Ketones > Esters > Nitriles
This reactivity trend implies that in a molecule containing multiple functional groups, the most electrophilic group will react preferentially. For instance, in a competitive reaction between a ketone and an ester, the Grignard reagent will predominantly add to the ketone.[2] However, achieving high chemoselectivity often requires careful control of reaction conditions, such as low temperatures, or the use of modified Grignard reagents (e.g., "Turbo-Grignards" containing LiCl) to enhance tolerance towards sensitive functionalities.[3]
Quantitative Data on Functional Group Tolerance
The following tables summarize the reactivity of this compound with various functional groups, providing yields where available from the literature. It is important to note that yields are highly dependent on specific substrates, reaction conditions, and the presence of catalysts.
Table 1: Nucleophilic Addition Reactions
| Functional Group | Substrate Example | Product Type | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Aldehyde | Benzaldehyde (B42025) | Secondary Alcohol | THF | 0 to RT | ~95% (General) | [4] |
| Ketone | Acetophenone | Tertiary Alcohol | THF | 0 to RT | High (General) | [1] |
| Ester | Ethyl Benzoate | Tertiary Alcohol | THF | RT | High (double addition) | [2] |
| Nitrile | Benzonitrile | Ketone (after hydrolysis) | THF | RT | Moderate to High | [5] |
Note: Yields for nucleophilic additions are often high but can be affected by steric hindrance and the presence of acidic protons.
Table 2: Metal-Catalyzed Cross-Coupling Reactions (Kumada-Type)
| Electrophile Functional Group | Substrate Example | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Aryl Chloride | Chlorobenzene | Fe(OTf)₂ / SIPr | THF | 60 | 99 | [6] |
| Aryl Chloride (vinyl subst.) | 1-Chloro-4-vinylbenzene | Fe(OTf)₂ / SIPr | THF | 60 | 92 | [6] |
| Aryl Chloride (amino subst.) | N-benzyl-3-chloro-N-methylaniline | Fe(OTf)₂ / SIPr | THF | 60 | High | [6] |
| Aryl Bromide | o-Bromobenzonitrile | PdCl₂/dppp, MnCl₂ | THF | RT | 95 | [5] |
| Aryl Bromide | 4-Bromotoluene | NiCl₂(dppe) | THF | RT | High | [7] |
| Aryl Bromide (ester subst.) | Methyl 4-bromobenzoate | Fe(acac)₃ | THF | -20 | Satisfactory | [8] |
| Aryl Bromide (cyano subst.) | 4-Bromobenzonitrile | Fe(acac)₃ | THF | -20 | Satisfactory | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Addition of this compound to an Aldehyde (e.g., Benzaldehyde)
This protocol describes the synthesis of a secondary alcohol via the nucleophilic addition of this compound to an aldehyde.
Materials:
-
This compound solution in THF (e.g., 2.0 M)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, charge the flask with a solution of benzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the this compound solution (1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure secondary alcohol.
Protocol 2: General Procedure for the Iron-Catalyzed Cross-Coupling of this compound with an Aryl Chloride
This protocol outlines a general procedure for a Kumada-type cross-coupling reaction.
Materials:
-
This compound solution in THF (e.g., 2.0 M)
-
Aryl chloride (e.g., chlorobenzene)
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction tube, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, charge a dry reaction tube with Fe(OTf)₂ (3 mol%) and SIPr (3 mol%) in THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the aryl chloride (1.0 eq) and this compound (1.2 eq) in THF to the catalyst mixture.
-
Seal the reaction tube, remove it from the glovebox, and stir at 60 °C for 16 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
After completion, cool the reaction mixture and quench with saturated NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ several times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the biaryl product.[6]
Mandatory Visualizations
Caption: Experimental workflow for nucleophilic addition of this compound.
Caption: Experimental workflow for Fe-catalyzed cross-coupling with this compound.
Caption: Reactivity pathways of this compound with various functional groups.
Conclusion
This compound is a powerful synthetic tool, and understanding its functional group tolerance is crucial for its successful application. While highly reactive towards polar π-systems, its chemoselectivity can be modulated through careful control of reaction conditions and the use of modern catalytic systems. The data and protocols provided herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in the synthesis of complex organic molecules.
References
Application Notes and Protocols for the Preparation of Substituted Toluenes with p-Tolylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium chloride is a versatile Grignard reagent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its application is particularly prominent in the synthesis of substituted toluenes, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for the preparation of this compound and its subsequent use in cross-coupling reactions to generate a variety of substituted toluene (B28343) derivatives. The primary focus is on the Kumada-Tamao-Corriu coupling, a robust and widely used method for forming biaryl compounds. Additionally, applications in couplings with other electrophiles, such as Weinreb amides, are discussed.
The protocols outlined herein are designed to be reproducible and scalable, providing researchers with a reliable guide for the synthesis of key intermediates and final products. The accompanying data tables offer a comparative overview of reaction yields under various catalytic systems, including nickel, palladium, iron, and manganese, facilitating the selection of optimal conditions for specific substrates.
General Reaction Scheme
The synthesis of substituted toluenes using this compound typically follows a two-step process: first, the formation of the Grignard reagent, and second, the transition metal-catalyzed cross-coupling with an organic halide or other suitable electrophile.
Caption: General workflow for the synthesis of substituted toluenes.
Data Presentation: Cross-Coupling of p-Tolylmagnesium Halides
The following tables summarize the yields of various substituted toluenes prepared via cross-coupling reactions of this compound or bromide with different electrophiles under various catalytic conditions.
Table 1: Kumada-Tamao-Corriu Coupling with Aryl and Vinyl Halides
| Product | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbiphenyl | Bromobenzene (B47551) | Ni catalyst | THF | RT | 12-24 | Not Specified | [1] |
| 4-Methylbiphenyl | Chlorobenzene | Fe(OTf)₂ (3) / SIPr·HCl (3) | THF | 60 | 16 | 99 | [2] |
| 4-Fluoro-4'-methylbiphenyl | 1-Chloro-4-fluorobenzene | Fe(OTf)₂ (3) / SIPr·HCl (3) | THF | 60 | 16 | 99 | [2] |
| 4-Methoxy-4'-methylbiphenyl | 1-Chloro-4-methoxybenzene | Fe(OTf)₂ (3) / SIPr·HCl (3) | THF | 60 | 16 | 91 | [2] |
| 4-Vinyl-4'-methylbiphenyl | 1-Chloro-4-vinylbenzene | Fe(OTf)₂ (3) / SIPr·HCl (3) | THF | 60 | 16 | 92 | [2] |
| 2-(p-Tolyl)pyridine | 2-Chloropyridine | Fe(OTf)₂ (3) / SIPr·HCl (3) | THF | 60 | 16 | 61 | [2] |
| 4-Methoxy-4'-methylbiphenyl | 4-Methoxyphenyl tosylate | Pd(P(o-tol)₃)₂ (1) | Toluene | RT | 4 | >95 | [3] |
| 4,4'-Dimethylbiphenyl | 4-Bromotoluene | Thallium(I) bromide | THF | Reflux | 4 | ~95 | [1][4] |
Table 2: Synthesis of 2-Cyano-4'-methylbiphenyl
| Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Chlorobenzonitrile | MnCl₂ (5) | THF | -5 | Not Specified | >80 | [1][5] |
| o-Chlorobenzonitrile | MnCl₂ (20) | THF | Not Specified | Not Specified | 70 | [6] |
| o-Chlorobenzonitrile | MnCl₂ (100) | THF | Not Specified | Not Specified | 75 | [6] |
| o-Chlorobenzonitrile | Ni/Mn composite | Xylene | 0 | 4 | 88.5 | [1] |
| o-Bromobenzonitrile | PdCl₂/dppp (1) | THF | 65 | < 1 | Not Specified | [1][7] |
Table 3: Acylation with Weinreb Amide
| Product | Electrophile | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzophenone | N-methoxy-N-methylbenzamide | This compound/LiCl | Toluene | RT | 3 | 90 | [8] |
Experimental Protocols
Protocol 1: Preparation of p-Tolylmagnesium Bromide (1M in THF)
This protocol describes the standard procedure for the formation of a Grignard reagent from an aryl bromide.[9]
Materials:
-
Magnesium turnings (720 mg, 30 mmol, 1.2 eq)
-
p-Bromotoluene (3.14 mL, 25 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), ~22 mL
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask (100 mL), oven-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or heat gun
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings into the flask.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.
-
Add a small portion (~10%) of the p-bromotoluene solution to the magnesium turnings.
-
Stir the mixture. Initiation of the reaction is indicated by gentle bubbling and a slight exotherm. Gentle warming with a heat gun may be necessary to start the reaction.[9]
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey to brown solution to room temperature. The ~1M solution of p-tolylmagnesium bromide is now ready for use.
Caption: Experimental workflow for p-tolylmagnesium bromide synthesis.
Protocol 2: Nickel-Catalyzed Kumada Coupling for the Synthesis of 4-Methylbiphenyl
This is a general protocol for the nickel-catalyzed cross-coupling of the prepared p-tolylmagnesium bromide with bromobenzene.[1]
Materials:
-
p-Tolylmagnesium bromide solution (from Protocol 1)
-
Bromobenzene
-
Nickel catalyst (e.g., Ni(dppf)Cl₂, 1-2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (or other suitable eluent)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.
-
Add the bromobenzene to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the p-tolylmagnesium bromide solution from Protocol 1 to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using hexane as eluent) to obtain pure 4-methylbiphenyl.
Protocol 3: Iron-Catalyzed Cross-Coupling of p-Tolylmagnesium Bromide with an Aryl Chloride
This protocol is adapted from a general procedure for iron-catalyzed biaryl cross-coupling.[2]
Materials:
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂, 5.3 mg, 0.015 mmol, 3 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl, 6.4 mg, 0.015 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mg, 0.015 mmol, 3 mol%)
-
Aryl chloride (0.5 mmol, 1.0 eq)
-
p-Tolylmagnesium bromide (0.6 mmol, 1.2 eq, e.g., 0.79 mL of a 0.76 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Glovebox
-
Reaction tube with stir bar
-
Heating block or oil bath
Procedure:
-
Inside a glovebox, charge a dried reaction tube with Fe(OTf)₂, SIPr·HCl, and NaOtBu in THF (0.5 mL).
-
Stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Add a solution of the aryl chloride and the p-tolylmagnesium bromide solution.
-
Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.
-
Monitor the reaction progress by GC.
-
Once complete, cool the reaction mixture and quench with saturated NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ several times.
-
Combine the organic layers, dry over anhydrous MgSO₄, concentrate in vacuo, and purify the crude product by silica gel column chromatography.[2]
Protocol 4: Synthesis of 4-Methylbenzophenone via Weinreb Amide Acylation
This protocol describes the reaction of this compound with a Weinreb amide to form a ketone.[8]
Materials:
-
N-methoxy-N-methylbenzamide (1.0 eq)
-
This compound/lithium chloride solution (1.2 eq)
-
Anhydrous Toluene
-
Argon gas for inert atmosphere
-
Standard work-up reagents (e.g., saturated NH₄Cl, extraction solvent, drying agent)
Equipment:
-
Oven-dried vial with stir bar
-
Syringes
-
Standard glassware for work-up and purification
Procedure:
-
Charge an oven-dried vial equipped with a stir bar with the N-methoxy-N-methylbenzamide.
-
Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.
-
Add anhydrous toluene (to make a 0.25 M solution).
-
With vigorous stirring, add the freshly prepared this compound/lithium chloride solution.
-
Stir the reaction at room temperature for 3 hours.
-
Perform a standard aqueous work-up (e.g., quench with saturated NH₄Cl, extract with an organic solvent, dry, and concentrate).
-
Purify the resulting crude product by chromatography to afford 4-methylbenzophenone.[8]
Catalytic Cycle and Mechanistic Considerations
The Kumada-Tamao-Corriu cross-coupling reaction is a cornerstone of C-C bond formation. The catalytic cycle, typically involving a Ni(0)/Ni(II) or Pd(0)/Pd(II) redox couple, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of the electrophile (R-X), forming an organometal-halide complex.[10]
-
Transmetalation: The organic group from the this compound (the p-tolyl group) is transferred to the metal center, displacing the halide and forming a diorganometal complex.[10]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the complex, forming the final substituted toluene product and regenerating the low-valent metal catalyst, which re-enters the catalytic cycle.[10]
The choice of catalyst (Ni, Pd, Fe, Mn) and ligands can significantly impact the reaction's efficiency, scope, and functional group tolerance. Nickel catalysts are often more reactive towards less reactive electrophiles like aryl chlorides, while palladium catalysts may offer broader functional group tolerance.[10] Iron and manganese catalysts provide more economical and environmentally benign alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. SK280581B6 - Process for the preparation of 4-methyl-2'-cyanobiphenyl - Google Patents [patents.google.com]
- 7. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: p-Tolylmagnesium Chloride as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmagnesium chloride (p-Tolyl-MgCl) is a versatile and widely utilized Grignard reagent in organic synthesis. Its nucleophilic character allows for the formation of new carbon-carbon bonds through reactions with a variety of electrophiles. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including nucleophilic additions to carbonyl compounds and cross-coupling reactions. The information herein is intended to serve as a practical guide for researchers in academic and industrial settings, particularly in the field of drug development and fine chemical synthesis.
Physicochemical Properties
This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether, to ensure its stability and reactivity.[1] It is a moisture-sensitive and flammable reagent that must be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
| Property | Value |
| Molecular Formula | C₇H₇ClMg |
| Molecular Weight | 150.89 g/mol |
| Appearance | Clear to yellowish or dark colored solution[1] |
| Common Solvents | Tetrahydrofuran (THF), Diethyl ether |
Applications in Organic Synthesis
The utility of this compound stems from the polarized carbon-magnesium bond, which renders the tolyl group strongly nucleophilic. This enables it to participate in a range of synthetic transformations.
Nucleophilic Addition to Carbonyl Compounds
This compound readily adds to the electrophilic carbon of aldehydes, ketones, and esters, leading to the formation of secondary and tertiary alcohols, respectively. These reactions are fundamental for building molecular complexity.
Reaction Scheme: Nucleophilic Addition to Carbonyls
Caption: General scheme of nucleophilic addition.
The reaction with aldehydes yields secondary alcohols. The p-tolyl group adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide.
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde (B42025) | (p-Tolyl)phenylmethanol | THF, rt | 93[2] |
| Anisaldehyde | (4-Methoxyphenyl)(p-tolyl)methanol | THF, rt | Not specified |
The addition to ketones produces tertiary alcohols. The reaction follows a similar mechanism to that of aldehydes.
| Electrophile | Product | Reaction Conditions | Yield (%) |
| 2-Pentanone | 3-Methyl-2-(p-tolyl)hexan-2-ol | Diethyl ether, then dilute acid | Not specified |
Grignard reagents react with esters in a two-fold addition. The first addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a tertiary alcohol after workup.[3]
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Ethyl acetate (B1210297) | 2-(p-Tolyl)propan-2-ol | Diethyl ether, then acid hydrolysis | Not specified |
| Methyl benzoate | Diphenyl(p-tolyl)methanol | THF, rt | Not specified |
Synthesis of Carboxylic Acids
This compound reacts with carbon dioxide (in the form of dry ice) in a carboxylation reaction to produce p-toluic acid after acidic workup. This is a common and efficient method for the synthesis of aryl carboxylic acids. A reported synthesis of p-toluic acid from p-tolylmagnesium bromide, a closely related Grignard reagent, gave a yield of 55.3%.[4]
Workflow: Synthesis of p-Toluic Acid
Caption: Carboxylation of this compound.
Cross-Coupling Reactions
This compound is a valuable nucleophilic partner in transition metal-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, for the formation of biaryl compounds.
In the Kumada coupling, a Grignard reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst.[5][6] This reaction is a powerful tool for the synthesis of unsymmetrical biaryls.
| Electrophile | Catalyst | Ligand | Solvent | Yield (%) |
| 4-MeOC₆H₄OTs | Pd(P(o-tol)₃)₂ | Josiphos-type | Toluene/Ether | 91[4] |
| Chlorobenzene | Fe(OTf)₂ | SIPr·HCl | THF | 99[7] |
| 1-Chloro-4-methoxybenzene | Fe(OTf)₂ | SIPr·HCl | THF | 91[7] |
| 1-Chloro-4-fluorobenzene | Fe(OTf)₂ | SIPr·HCl | THF | 99[7] |
| 3-Chloro-5-methoxy-1-methyl-1H-indole | Fe(OTf)₂ | SIPr·HCl | THF | 84[7] |
| N-Benzyl-3-chloro-N-methylaniline | Fe(OTf)₂ | SIPr·HCl | THF | 82[7] |
Catalytic Cycle: Kumada Coupling
Caption: Mechanism of the Kumada cross-coupling reaction.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1] Organozinc reagents can be readily prepared from the corresponding Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂). While specific examples with this compound are less common in the provided search results, the general applicability of Grignard reagents as precursors to the active organozinc species is well-established.[8]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, and gloves) must be worn.
Protocol 1: Preparation of this compound
This protocol is adapted from the synthesis of related Grignard reagents.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas supply
-
Flame-dried round-bottom flask with a reflux condenser and an addition funnel
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the flame-dried round-bottom flask under a positive pressure of inert gas.
-
Add a small crystal of iodine.
-
In the addition funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the p-chlorotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting dark-colored solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Synthesis of (p-Tolyl)phenylmethanol via Nucleophilic Addition
Materials:
-
This compound solution in THF
-
Benzaldehyde
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.1 equivalents) dropwise to the stirred solution of benzaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (p-tolyl)phenylmethanol.
Protocol 3: Synthesis of p-Toluic Acid
This protocol is adapted from the synthesis of p-toluic acid using the corresponding bromide Grignard reagent.[4]
Materials:
-
This compound solution in THF
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Place a generous amount of crushed dry ice in a beaker and slowly pour the this compound solution over it with vigorous stirring.
-
Continue stirring until the mixture becomes a thick slurry and all the Grignard reagent has reacted.
-
Allow the excess dry ice to sublime.
-
Slowly add dilute HCl to the reaction mixture until the solution becomes acidic (test with pH paper) to protonate the carboxylate salt.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated NaHCO₃ solution to extract the p-toluic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium p-toluate (B1214165) and acidify it with concentrated HCl to precipitate the p-toluic acid.
-
Collect the precipitated p-toluic acid by vacuum filtration, wash with cold water, and dry.
-
The crude p-toluic acid can be further purified by recrystallization.
Protocol 4: General Procedure for Kumada Cross-Coupling
This is a general procedure based on reported iron-catalyzed Kumada couplings.[7]
Materials:
-
Aryl halide (e.g., chlorobenzene)
-
This compound solution in THF
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, charge a dry reaction tube with Fe(OTf)₂ (3 mol%), SIPr·HCl (3 mol%), and NaOtBu (3 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) in THF.
-
Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with saturated NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a powerful and versatile nucleophile in organic synthesis. Its utility in forming carbon-carbon bonds through nucleophilic additions to carbonyls and participation in cross-coupling reactions makes it an indispensable tool for the construction of complex organic molecules. The protocols and data presented in these application notes provide a solid foundation for the successful application of this reagent in a variety of synthetic endeavors. Proper handling techniques are crucial for ensuring safety and obtaining optimal results.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ethyl acetate (\ce{CH3CO2CH2CH3}) reacts with an excess of methylmagnesiu.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
how to initiate p-tolylmagnesium chloride Grignard formation
Topic: Initiating p-Tolylmagnesium Chloride Grignard Formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the formation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating a Grignard reaction?
The main challenge in initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the p-tolyl chloride.[1][2] Successful initiation requires methods to disrupt or remove this oxide layer, thereby exposing a fresh, reactive magnesium surface.[1]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
-
The disappearance of the color of a chemical activator, such as the brown color of iodine.[1]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1][2]
-
The generation of heat, indicating an exothermic reaction.[1][2]
Q3: Is tetrahydrofuran (B95107) (THF) or diethyl ether a better solvent for forming this compound?
Both THF and diethyl ether are commonly used solvents for Grignard reagent formation. THF is often considered a better solvent for synthesizing Grignard reagents from aryl chlorides due to its higher solvating power, which helps to stabilize the Grignard reagent.[3][4] Some literature procedures specifically mention the use of THF for the preparation of aryl magnesium chlorides.[4]
Q4: My reaction mixture is turning black and cloudy. Is this normal?
A cloudy and grey/brownish appearance is a common indicator of a successful Grignard reaction initiation.[1][2] However, a blackening of the mixture, especially with prolonged heating, could indicate decomposition or side reactions.[3] It is crucial to monitor the reaction progress and avoid excessive heating once the reaction has been initiated.[3]
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
This is the most common problem encountered. The following troubleshooting steps can help identify and resolve the issue.
Initial Checks:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][5] Ensure all glassware was rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon).[1] Solvents and p-tolyl chloride must be strictly anhydrous.[1][2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[2]
-
Magnesium Quality: The magnesium turnings should be fresh and shiny. A dull, dark grey appearance indicates a thick oxide layer.[6] Using fresh magnesium from a new bottle is recommended if the existing stock is old.[3]
Activation Methods:
If the initial checks do not resolve the issue, the magnesium surface likely requires activation to remove the passivating oxide layer.
-
Mechanical Activation:
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings.[1][6][8][9] The disappearance of the purple/brown iodine color is a good indicator of activation.[1]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in the solvent.[1][6] The observation of bubbling (ethylene gas formation) signifies a reaction.[1]
-
Ethyl Bromide: A small amount of a more reactive alkyl halide like ethyl bromide can be used as an initiator.[8][9]
-
-
Thermal Activation:
Quantitative Data Summary
| Parameter | Value | Reactant/Solvent | Notes | Source |
| Molar Ratio | 1:1 | p-chlorotoluene : Magnesium | Stoichiometric ratio for the reaction. | [8][9] |
| Molar Ratio | 3:1 | Tetrahydrofuran : p-chlorotoluene | Excess solvent is used. | [8][9] |
| Initiator Amount | 2 ml | Ethyl Bromide | Used in a reaction with 1 mole of p-chlorotoluene. | [8][9] |
| Initiator Amount | Small crystal | Iodine | A common qualitative amount for initiation. | [8][9] |
| Reaction Temperature | 92°C | p-chlorotoluene/THF mixture | The pot temperature reached during the addition. | [9] |
| Addition Time | ~1 hour | p-chlorotoluene/THF mixture | Slow addition is crucial to control the exothermic reaction. | [8][9] |
Experimental Protocols
Protocol 1: Initiation of this compound with Ethyl Bromide and Iodine
This protocol is adapted from a general procedure for aryl magnesium chloride formation.[8][9]
Materials:
-
Magnesium turnings (1 g atom, e.g., 24.3 g)
-
p-Chlorotoluene (1 mole, e.g., 126.5 g)
-
Anhydrous tetrahydrofuran (THF) (3 moles, e.g., 216 g)
-
Ethyl bromide (initiator, 2 ml)
-
Iodine crystal (initiator, small crystal)
-
Dry, inert atmosphere reaction setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with nitrogen or argon.
-
Magnesium Addition: Add the magnesium turnings to the reaction flask.
-
Reagent Preparation: In a separate dry flask, prepare a solution of p-chlorotoluene in THF.
-
Initiation: Add approximately 10 ml of the p-chlorotoluene/THF solution to the magnesium turnings. Add the ethyl bromide and a small iodine crystal to the flask.
-
Observation: Stir the mixture. Initiation is indicated by a gentle reflux and/or a change in color. Gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, add the remaining p-chlorotoluene/THF solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This addition may take about one hour.
-
Heating: During the addition, external heat may be applied to maintain the reaction temperature, which can reach up to 92°C.
-
Completion: After the addition is complete, continue heating and stirring for an additional hour to ensure the reaction goes to completion.
-
Cooling: Allow the reaction mixture to cool to room temperature. The resulting this compound solution is ready for use.
Visualizations
Troubleshooting Workflow for Grignard Initiation Failure
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Logical Relationship of Initiation Factors
Caption: Key factors influencing successful Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 5. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of p-Tolylmagnesium Chloride Using Iodine Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using iodine for the activation of magnesium in the synthesis of p-tolylmagnesium chloride. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful Grignard reagent formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound when using iodine as a magnesium activator.
Question: My Grignard reaction won't start. What are the common causes and how can I fix it?
Answer: Failure to initiate is a frequent challenge in Grignard synthesis. The primary reasons and their solutions are outlined below:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with p-tolyl chloride.[1][2]
-
Solution: Activate the magnesium surface. The addition of a small crystal of iodine is a common and effective method.[3][4] The iodine reacts with the magnesium, likely at defects in the oxide layer, to create reactive sites.[5] Other methods include gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface or using an ultrasonic bath.[2]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by water.[3]
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under an inert atmosphere (like nitrogen or argon) and cooling before use.[6] The solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[3]
-
-
Poor Quality Reagents: The p-tolyl chloride must be pure and dry.
-
Solution: Use freshly distilled or newly purchased anhydrous p-tolyl chloride. Ensure it has been stored properly to prevent moisture absorption or decomposition.
-
Question: The reaction started but then stopped. What could be the cause?
Answer: This scenario often points to a few key issues:
-
Insufficiently Dry Conditions: While the reaction may have initiated, residual moisture in the solvent or on the glassware could be quenching the Grignard reagent as it forms.
-
Low Temperature: The reaction is exothermic, but in some cases, gentle warming may be necessary to sustain it, particularly in the initial stages.
-
Incomplete Activation: The initial activation of magnesium may not have been sufficient.
Question: My reaction mixture has turned dark or black. Is this normal?
Answer: A color change to a cloudy grey or brownish appearance is a typical indicator of a successful Grignard reaction initiation.[7] However, a black color, especially after prolonged heating, could suggest decomposition of the Grignard reagent or side reactions.[6] It is advisable to monitor the reaction progress and avoid excessive heating.
Question: I am getting a low yield of my desired product after using the Grignard reagent. What are the likely reasons?
Answer: Low yields can stem from several factors:
-
Side Reactions: A common side reaction is Wurtz-type homocoupling, which can form biphenyl (B1667301) derivatives.[8]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of magnesium and p-tolyl chloride are used. An excess of magnesium is common to ensure full conversion of the halide.
-
Losses During Work-up: The product can be lost during the extraction and purification steps. Ensure thorough extraction from the aqueous layer after quenching the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of iodine in activating the magnesium?
A1: All magnesium is coated with a passivating layer of magnesium oxide (MgO), which inhibits its reaction with the organic halide.[1][2] Iodine is believed to etch this oxide layer at weak points, exposing the fresh, reactive magnesium metal underneath.[9] This creates sites for the Grignard reaction to begin.[8]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: Several visual cues indicate a successful start to the reaction:
-
The disappearance of the characteristic purple or brown color of the iodine.[7]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[7]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers).[7]
-
The generation of heat (an exothermic reaction).[7]
Q3: Is it absolutely necessary to use an inert atmosphere like nitrogen or argon?
A3: Yes, while not always strictly required for initiation, an inert atmosphere is highly recommended. It prevents both the quenching of the Grignard reagent by atmospheric moisture and its oxidation by oxygen. For consistent and high-yielding results, working under nitrogen or argon is standard practice.
Q4: Can I use p-tolyl bromide instead of p-tolyl chloride?
A4: Yes, aryl bromides are generally more reactive than aryl chlorides and are a common choice for Grignard synthesis, often providing higher yields.[3] The activation and reaction procedure would be very similar.
Q5: Are there alternatives to iodine for magnesium activation?
A5: Yes, several other methods are used to activate magnesium:
-
1,2-Dibromoethane: A few drops of this reactive alkyl halide will readily react with the magnesium, cleaning the surface. The reaction produces ethylene (B1197577) gas, so bubbling is a positive indicator.[2]
-
Mechanical Methods: Crushing the magnesium turnings with a glass rod or using sonication can physically break the oxide layer.[2]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[2]
-
Chemical Activators: Reagents like diisobutylaluminum hydride (DIBAH) can also be used for activation.[10]
Quantitative Data Summary
The yield of a Grignard reagent is highly dependent on the reaction conditions, the quality of the reagents, and the nature of the organic halide. Below is a summary of typical yields and a specific example.
| Activation Method/Halide | Typical Reagent | Notes |
| Iodine & Ethyl Bromide | o-Tolylmagnesium Chloride | A reported yield of 98.5% was achieved in tetrahydrofuran.[4] |
| General Yields by Halide Type | ||
| Aryl/Alkyl Iodide | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[3] |
| Aryl/Alkyl Bromide | 80-90% | Offers a good balance of high reactivity and stability; a very common choice.[3] |
| Aryl/Alkyl Chloride | 50-80% | Less reactive, often requiring more stringent activation and longer reaction times.[3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for aryl Grignard synthesis, including details from a patented method for the synthesis of tolylmagnesium chloride.[4]
Materials:
-
Magnesium turnings (1.1 equivalents)
-
p-Chlorotoluene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Ethyl bromide (as an additional initiator, optional but recommended)[4]
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Preparation: Flame-dry all glassware under a vacuum or in an oven and cool under a stream of dry nitrogen or argon.
-
Reagent Setup:
-
Place the magnesium turnings (1.1 eq.) into the dry three-necked flask equipped with a magnetic stir bar.
-
Add a single small crystal of iodine.
-
Assemble the condenser and dropping funnel, and ensure the system is under a positive pressure of the inert gas.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the anhydrous THF to the flask to just cover the magnesium turnings.
-
Add a few drops of ethyl bromide to the magnesium suspension.[4]
-
Add a small amount (approx. 5-10%) of the p-chlorotoluene solution from the dropping funnel to the stirred magnesium suspension.
-
-
Monitoring Initiation:
-
Watch for the visual indicators of reaction: disappearance of the iodine color, bubbling, and a gentle exotherm.
-
If the reaction does not start, gently warm the flask with a heat gun. If it still fails, refer to the troubleshooting guide.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated and is self-sustaining, add the remaining p-chlorotoluene solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the addition rate can be slowed, and the flask can be cooled with a water bath.
-
-
Completion:
-
After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure the reaction goes to completion (e.g., stirring at reflux for 30-60 minutes).[8] The reaction is typically complete when most of the magnesium has been consumed.
-
The resulting cloudy, grey-to-brown solution of this compound is ready for use in subsequent reactions.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing Wurtz coupling side products in p-tolylmagnesium chloride reactions
Technical Support Center: p-Tolylmagnesium Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing the formation of the common Wurtz coupling side product, 4,4'-dimethylbiphenyl (B165725).
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in reactions involving this compound?
A1: The most common side product is 4,4'-dimethylbiphenyl, which is formed through a Wurtz-type coupling reaction.[1] This occurs when the this compound reagent reacts with the unreacted p-chlorotoluene or p-bromotoluene in the reaction mixture.
Q2: What are the main causes of Wurtz coupling in this compound reactions?
A2: The formation of the Wurtz coupling product is primarily caused by several factors:
-
High local concentration of the aryl halide: If the p-tolyl halide is added too quickly, its concentration in the solution will be high, increasing the likelihood of reacting with the already formed Grignard reagent.[2]
-
Elevated reaction temperatures: Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[3]
-
Insufficient magnesium surface area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted aryl halide available for coupling.
Q3: How can I visually identify the formation of the Wurtz coupling byproduct?
A3: While not definitive without analytical confirmation, the formation of a significant amount of a solid precipitate in the Grignard reagent solution can be an indication of the Wurtz coupling product, as 4,4'-dimethylbiphenyl is a solid.[2] The reaction mixture may also appear cloudy or turn black.
Q4: Can the choice of solvent influence the formation of the Wurtz coupling product?
A4: Yes, the solvent can play a role. While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reagent formation, in some cases, other ethereal solvents might offer advantages. For certain reactive halides, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF.[2]
Troubleshooting Guides
Issue 1: My reaction has a low yield of the desired product and a significant amount of a high-boiling point, nonpolar impurity.
This strongly suggests the formation of the 4,4'-dimethylbiphenyl Wurtz coupling product.
Troubleshooting Steps:
-
Slow Down the Addition of p-Tolyl Halide: Add the solution of p-chlorotoluene or p-bromotoluene dropwise to the magnesium turnings. A slow addition rate maintains a low concentration of the halide in the reaction mixture, minimizing its reaction with the formed Grignard reagent.
-
Control the Reaction Temperature: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath to control the exotherm. Lower temperatures generally disfavor the Wurtz coupling side reaction.
-
Ensure an Excess of Activated Magnesium: Use a molar excess of high-purity, fresh magnesium turnings to ensure a sufficient surface area for the reaction. This promotes the rapid formation of the Grignard reagent over the coupling byproduct.
-
Vigorous Stirring: Ensure efficient stirring to quickly bring the aryl halide into contact with the magnesium surface.
Issue 2: The Grignard reaction is difficult to initiate.
Difficulty in initiation can lead to a buildup of the aryl halide, which can then lead to a burst of reaction and increased Wurtz coupling.
Troubleshooting Steps:
-
Activate the Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating can also be applied until the reaction initiates.
-
Use Fresh Magnesium: The surface of magnesium turnings can become oxidized over time, preventing the reaction. Use freshly opened or properly stored magnesium.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried, and anhydrous solvents must be used. Grignard reagents are highly sensitive to moisture.
Quantitative Data
The following table summarizes the effect of different catalytic conditions on the yield of the Wurtz coupling byproduct, 4,4'-dimethylbiphenyl, in a specific cross-coupling reaction involving p-tolylmagnesium bromide.
| Catalyst | Solvent Additive | Yield of 4,4'-dimethylbiphenyl (%) |
| MnCl₂ | None | 8 - 12 |
| PdCl₂/dppp | Dimethoxyethane | 0.5 - 1 |
Data sourced from patent US6407253B1. The yields are with respect to the p-tolylmagnesium bromide.[1]
Experimental Protocols
Protocol 1: Preparation of this compound with Minimized Wurtz Coupling
This protocol is adapted from a general procedure for Grignard reagent formation with specific emphasis on minimizing byproduct formation.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
p-Chlorotoluene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single small crystal)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the crystal of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of p-chlorotoluene in anhydrous THF. Add a small portion (about 5-10%) of this solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, add the remaining p-chlorotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to keep the concentration of unreacted p-chlorotoluene low.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Use: The resulting gray to brown solution of this compound is now ready for use in the subsequent reaction.
Visualizations
Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.
Caption: A decision tree for troubleshooting and minimizing Wurtz coupling byproducts.
References
Technical Support Center: Grignard Reaction Optimization
Topic: Minimizing Homocoupling of p-Tolylmagnesium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Grignard reactions. The primary byproduct of this side reaction is 4,4'-dimethylbiphenyl (B165725).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Grignard reaction?
A1: Homocoupling, often referred to as Wurtz-type coupling, is a significant side reaction that can occur during the formation of a Grignard reagent.[1] It involves the reaction of a newly formed Grignard reagent molecule (this compound) with a molecule of the unreacted starting material (p-chlorotoluene). This results in the formation of a dimer, in this case, 4,4'-dimethylbiphenyl. This side reaction consumes the desired Grignard reagent and complicates the purification of the final product.[1]
Q2: I am observing a significant amount of 4,4'-dimethylbiphenyl in my reaction. What are the likely causes?
A2: A high yield of the homocoupling byproduct is typically promoted by several factors:
-
High Local Concentration of p-Chlorotoluene: Rapid addition of p-chlorotoluene can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the aryl halide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the homocoupling reaction.[1][2] The formation of the Grignard reagent is exothermic, and inadequate temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Choice of Solvent: While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, it can be more prone to promoting homocoupling for certain substrates compared to other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can slow down the formation of the Grignard reagent, leaving more unreacted p-chlorotoluene available to participate in homocoupling.[1]
Q3: How can I minimize the formation of 4,4'-dimethylbiphenyl?
A3: To suppress the formation of the homocoupling byproduct, consider the following strategies:
-
Slow Addition: Add the p-chlorotoluene solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1] This prevents the buildup of unreacted aryl halide.
-
Temperature Control: Maintain a low reaction temperature. For the formation of this compound, initiating the reaction at room temperature and then maintaining a gentle reflux is common, but for minimizing homocoupling, lower temperatures are generally preferred.[3]
-
Solvent Selection: Consider using 2-MeTHF as an alternative to THF. 2-MeTHF has been shown to reduce the formation of dimeric byproducts in some Grignard reactions.[4]
-
Magnesium Activation: Ensure the magnesium surface is activated before adding the bulk of the p-chlorotoluene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Q4: My Grignard reagent solution is cloudy and has a precipitate. Is this normal?
A4: A gray, cloudy appearance is typical for a Grignard reagent solution and indicates its formation. However, if a significant amount of white precipitate forms, it could be due to the presence of moisture, which decomposes the Grignard reagent to form magnesium salts. It is crucial to use anhydrous solvents and properly dried glassware.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 4,4'-dimethylbiphenyl byproduct | Addition of p-chlorotoluene was too fast. | Decrease the addition rate of the p-chlorotoluene solution to a slow, dropwise pace. |
| Reaction temperature was too high. | Maintain a lower reaction temperature. If the reaction is initiated with gentle heating, ensure it does not become too vigorous. Use an ice bath to control the exotherm if necessary. | |
| Inappropriate solvent choice. | Consider replacing THF with 2-MeTHF, which can suppress homocoupling. | |
| Low yield of desired product after reaction with electrophile | Incomplete formation of the Grignard reagent. | Ensure the magnesium turnings are fully consumed or the reaction has been allowed to proceed for a sufficient time after the addition of p-chlorotoluene is complete. |
| Decomposition of the Grignard reagent by moisture. | Use anhydrous solvents and flame-dry all glassware before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
Quantitative Data on Homocoupling
The following table provides illustrative data on how reaction conditions can affect the yield of this compound and the formation of the 4,4'-dimethylbiphenyl byproduct. Actual yields will vary based on the specific experimental setup and purity of reagents.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | THF | THF | 2-MeTHF |
| Addition Time of p-Chlorotoluene | 10 minutes | 60 minutes | 60 minutes |
| Reaction Temperature | 60 °C (reflux) | 35 °C | 35 °C |
| Yield of this compound (Illustrative) | ~80% | ~93% | ~95% |
| 4,4'-Dimethylbiphenyl Byproduct (Illustrative) | ~15% | ~5% | <3% |
Note: This data is illustrative and based on general principles of Grignard reactions. Specific experimental results may vary. A patent describes a procedure for preparing this compound in THF with a 93.0% yield, involving the slow addition of p-chlorotoluene over one hour with external heating to maintain a pot temperature of around 92°C.[5]
Experimental Protocols
Protocol 1: Minimizing Homocoupling via Slow Addition and Temperature Control in THF
This protocol focuses on the slow addition of p-chlorotoluene and careful temperature management to minimize the formation of 4,4'-dimethylbiphenyl.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether (for workup)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the solution turning cloudy and gray.
-
Slow Addition: Once the reaction has initiated, add the remaining p-chlorotoluene solution dropwise from the dropping funnel over a period of at least 60 minutes. Maintain a gentle reflux and use an ice bath to control the exotherm if the reaction becomes too vigorous.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of magnesium.
-
Use of Grignard Reagent: The resulting this compound solution is now ready for reaction with an electrophile.
-
Work-up (after reaction with electrophile): Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a Solvent
This protocol utilizes 2-MeTHF, which has been shown to suppress Wurtz-type coupling in some Grignard reactions.
Procedure:
Follow the same procedure as in Protocol 1, but substitute anhydrous 2-MeTHF for anhydrous THF in all steps. The slower rate of homocoupling in 2-MeTHF may allow for slightly higher reaction temperatures without a significant increase in byproduct formation. However, maintaining slow, dropwise addition of the p-chlorotoluene solution is still crucial.
Visualizations
Caption: Experimental workflow for minimizing homocoupling in this compound synthesis.
Caption: Troubleshooting workflow for reducing homocoupling of this compound.
References
Technical Support Center: p-Tolylmagnesium Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of p-tolylmagnesium chloride, with a focus on the impact of solvent choice on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of my this compound synthesis?
A1: The single most critical factor is the rigorous exclusion of water and atmospheric oxygen from the reaction system. Grignard reagents are highly reactive organometallic compounds that are readily destroyed by even trace amounts of moisture or oxygen. Ensuring all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is paramount for achieving a high yield.
Q2: Which solvents are recommended for the preparation of this compound?
A2: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. The most commonly used and effective solvents are tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). THF is often preferred due to its higher boiling point, which allows for a higher reaction temperature, and its superior ability to solvate and stabilize the Grignard reagent.[1] Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also viable options.
Q3: My Grignard reaction is difficult to initiate. What are some common causes and solutions?
A3: Difficulty in initiating the reaction is a common issue and can often be attributed to a passivating layer of magnesium oxide on the surface of the magnesium turnings. To overcome this, several activation methods can be employed:
-
Mechanical Activation: Briefly crushing the magnesium turnings in situ with a glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to chemically activate the magnesium surface. The disappearance of the iodine's color is an indicator of reaction initiation.
-
Thermal Activation: Gentle warming of the reaction flask with a heat gun can sometimes provide the necessary energy to start the reaction.
Q4: I am observing a low yield of this compound despite the reaction initiating successfully. What could be the issue?
A4: A low yield after successful initiation often points to several potential problems:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Ensure the reaction is stirred until the majority of the magnesium has been consumed.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting p-chlorotoluene. This can be minimized by the slow, dropwise addition of the p-chlorotoluene solution to the magnesium suspension.
-
Reagent Purity: The purity of the starting materials, particularly the p-chlorotoluene, is important. Impurities can interfere with the reaction.
-
Solvent Quality: The use of insufficiently dried solvent will lead to the quenching of the Grignard reagent as it forms.
Q5: How can I determine the concentration of my prepared this compound solution?
A5: The concentration of the Grignard reagent should be determined by titration before its use in subsequent reactions. A common method involves titrating an aliquot of the Grignard solution against a standard solution of an acid, such as benzoic acid, using an indicator like (4-phenylazo)diphenylamine.[2] Potentiometric titration is another accurate method for determining the concentration of Grignard reagents.[3]
Data Presentation: Solvent Effect on Yield
The choice of solvent significantly influences the yield of this compound. Below is a summary of reported yields in different solvent systems.
| Solvent System | Reported Yield | Reference |
| Tetrahydrofuran (THF) | 93.0% | [4][5] |
| Toluene / THF mixture | 94.8% (GC Yield) |
Experimental Protocols
Protocol for the Synthesis of this compound in THF
This protocol is adapted from a procedure reported to yield 93.0% of this compound.[4][5]
Materials:
-
Magnesium turnings (1 g atom)
-
p-Chlorotoluene (1 mole)
-
Anhydrous Tetrahydrofuran (THF) (3 moles)
-
Ethyl bromide (initiator)
-
Iodine crystal (initiator)
Procedure:
-
Preparation of Apparatus: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: Charge the reaction flask with 24.3 g (1 g atom) of magnesium turnings. Purge the flask with nitrogen gas.
-
Preparation of the Aryl Halide Solution: In a separate flask, prepare a solution of 126.5 g (1 mole) of p-chlorotoluene dissolved in 216 g (3 moles) of anhydrous THF.
-
Initiation of the Reaction:
-
Add 10 mL of the p-chlorotoluene/THF mixture to the magnesium turnings in the reaction flask.
-
Add an initiator, consisting of 2 mL of ethyl bromide and a small iodine crystal, to the flask.
-
-
Addition of Aryl Halide:
-
Once the reaction has initiated (indicated by a color change and gentle bubbling), slowly add the remaining p-chlorotoluene/THF mixture from the dropping funnel over a period of approximately one hour.
-
Maintain the reaction temperature by applying external heat, allowing the pot temperature to reach up to 92°C.
-
-
Completion of the Reaction: After the addition is complete, continue to apply external heat for an additional hour and a half to ensure the reaction goes to completion.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The resulting solution can be thinned with additional anhydrous THF for easier handling and titration.
-
Determination of Yield: The concentration of the this compound solution should be determined by titration to calculate the final yield.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Factors Affecting Grignard Reaction Yield
Caption: Key factors influencing the yield of Grignard reactions.
References
- 1. JP2003096082A - Method for producing Grignard reagent - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
Technical Support Center: Optimizing p-Tolylmagnesium Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving p-tolylmagnesium chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and subsequent reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium surface is passivated with a layer of magnesium oxide. | Activate the magnesium turnings by gently crushing them with a glass rod, or add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun may also be necessary to initiate the reaction. |
| Presence of moisture in glassware, solvent, or starting materials. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the p-chlorotoluene is dry. | |
| Low Yield of Grignard Reagent | Incomplete reaction. | Ensure the p-chlorotoluene is added slowly to maintain a gentle reflux, indicating the reaction is proceeding. After the addition is complete, continue to stir the reaction mixture, potentially with gentle heating, to ensure all the magnesium has reacted. |
| Side reaction (Wurtz-type coupling) forming 4,4'-dimethylbiphenyl. | Add the p-chlorotoluene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the coupling side reaction. Lowering the reaction temperature during the addition can also suppress this side reaction. | |
| Low Yield in Subsequent Reaction with Electrophile (e.g., Aldehyde or Ketone) | Low concentration of the active Grignard reagent. | Before adding the electrophile, it is advisable to titrate a small aliquot of the Grignard solution to determine its exact concentration. This allows for the accurate addition of the electrophile in the desired stoichiometric ratio. |
| Reaction temperature is too high, leading to side reactions. | The addition of the electrophile to the Grignard reagent is typically carried out at a reduced temperature, often 0 °C, to control the exothermic reaction and minimize the formation of byproducts. | |
| The Grignard reagent has degraded due to exposure to air or moisture. | Handle the this compound solution under an inert atmosphere at all times. Use freshly prepared reagent for the best results. | |
| Formation of Significant Byproducts | Wurtz-type coupling (4,4'-dimethylbiphenyl). | As mentioned, slow addition of the halide and potentially lower formation temperatures can minimize this. |
| Reaction with atmospheric carbon dioxide. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup. | |
| Enolization of the electrophile. | If the electrophile (e.g., a ketone) has acidic alpha-protons, the Grignard reagent can act as a base. Adding the electrophile to the Grignard solution at a low temperature can favor nucleophilic addition over enolization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of this compound?
A1: The formation of this compound is an exothermic reaction. It is typically initiated at room temperature, and the temperature is then maintained at a gentle reflux by the controlled addition of p-chlorotoluene. In some cases, external heating to around 75-92°C may be applied to ensure the reaction goes to completion[1]. However, for sensitive substrates, formation at lower temperatures may be employed to reduce side reactions, though this may require more reactive magnesium (e.g., Rieke magnesium).
Q2: How does temperature affect the subsequent reaction of this compound with an electrophile?
A2: The reaction of this compound with an electrophile, such as an aldehyde or ketone, is also highly exothermic. To control the reaction rate and minimize side reactions, this step is generally carried out at a lower temperature, typically 0 °C. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.
Q3: What are the common side reactions, and how can they be minimized by controlling the temperature?
A3: The most common side reaction during the formation of this compound is Wurtz-type coupling, which produces 4,4'-dimethylbiphenyl. This can be minimized by the slow, dropwise addition of p-chlorotoluene to the magnesium suspension, which keeps the concentration of the halide low. While higher temperatures can increase the rate of Grignard formation, they can also increase the rate of Wurtz coupling. Therefore, a balance must be struck, often by maintaining a gentle reflux without excessive heating. In reactions with electrophiles, higher temperatures can lead to side reactions such as enolization or reduction, if applicable. Cooling the reaction mixture (e.g., to 0 °C) before and during the addition of the electrophile is a standard practice to maximize the yield of the desired addition product.
Q4: Which solvent is best for this compound reactions?
A4: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for the preparation of this compound. Diethyl ether is another suitable solvent. THF has a higher solvating power, which can be advantageous for the formation and stability of the Grignard reagent.
Q5: How can I be sure my Grignard reagent has formed and is of sufficient concentration?
A5: Visual cues for the formation of this compound include the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution. However, to determine the exact concentration of your Grignard reagent, a titration is recommended before its use in a subsequent reaction. A common method involves titrating a sample of the Grignard solution with a standard solution of iodine until the characteristic iodine color persists.
Experimental Protocols
Protocol 1: Preparation of this compound in THF
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound[1].
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Ethyl bromide (as an initiator)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply
Procedure:
-
Set up the flame-dried glassware under a positive pressure of nitrogen or argon.
-
To the three-necked flask, add magnesium turnings (1.0 equivalent).
-
In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the p-chlorotoluene/THF solution to the magnesium turnings.
-
Add a small crystal of iodine and a few drops of ethyl bromide to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining p-chlorotoluene/THF solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. The pot temperature may reach up to 92°C during this addition[1].
-
After the addition is complete, continue to stir the mixture and apply external heat to maintain a gentle reflux for an additional hour to ensure the reaction goes to completion.
-
Allow the resulting grayish-brown solution of this compound to cool to room temperature. The reagent is now ready for titration and use.
Protocol 2: Reaction of this compound with Benzaldehyde (B42025)
Materials:
-
Freshly prepared this compound solution in THF
-
Benzaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Cool the freshly prepared this compound solution (1.1 equivalents) to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, (4-methylphenyl)(phenyl)methanol.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis and reaction of this compound.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
Technical Support Center: Handling p-Tolylmagnesium Chloride Under Anhydrous Conditions
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and use of p-tolylmagnesium chloride, a moisture-sensitive Grignard reagent. Adherence to strict anhydrous techniques is critical for reaction success.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely necessary when working with this compound?
A1: this compound is a potent nucleophile and a strong base. It reacts rapidly and violently with protic compounds, especially water.[1][2] This reaction, known as quenching, protonates the Grignard reagent to form toluene (B28343) and a magnesium salt (Mg(OH)Cl), effectively destroying the reagent and preventing it from participating in the desired reaction.[3][4] Even trace amounts of moisture from glassware, solvents, or the atmosphere can significantly lower the yield or completely inhibit the reaction.[5]
Q2: How can I tell if my Grignard reaction is being compromised by moisture?
A2: Several signs may indicate moisture contamination:
-
Failure to Initiate: The reaction between the magnesium turnings and p-tolyl chloride may not start. Key indicators of a successful initiation include gentle bubbling, a gray and cloudy appearance of the solution, and a noticeable exotherm (heat generation).[6]
-
Reduced Yield: The most common symptom is a lower-than-expected yield of the desired product.
-
Formation of Toluene: The primary byproduct of quenching is toluene. Its presence, detectable by analytical methods like GC-MS or NMR, is a direct indicator of reagent degradation by a proton source.
-
Precipitate Formation: The formation of a white precipitate, likely magnesium hydroxide (B78521) or other magnesium salts, can also suggest the presence of water.[1]
Q3: What is the proper procedure for drying glassware for a Grignard reaction?
A3: All glassware must be rigorously dried to remove a film of water that naturally coats glass surfaces.[7] The recommended procedure is as follows:
-
Ensure glassware is clean and has been rinsed with a water-miscible organic solvent like acetone (B3395972) to facilitate drying.[5]
-
Assemble the glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Flame-dry the assembled apparatus under a vacuum or while flushing with a stream of inert gas (nitrogen or argon).[7] Use a heat gun or a gentle Bunsen burner flame, heating the glass surfaces evenly until no more condensation is visible.
-
Allow the glassware to cool to room temperature under a continuous positive pressure of inert gas before adding any reagents.
Q4: Which solvents are suitable for this compound, and how should they be dried?
A4: Ethereal solvents are required to stabilize the Grignard reagent. The most common choices are tetrahydrofuran (B95107) (THF) and diethyl ether.[2][8] These solvents are hygroscopic and must be thoroughly dried.
-
Molecular Sieves: The most common and convenient method for drying solvents is to store them over activated 3Å or 4Å molecular sieves for at least 24 hours.[7]
-
Solvent Stills: For the most demanding applications, solvents can be distilled from potent drying agents like sodium metal with a benzophenone (B1666685) indicator (which turns deep blue/purple when the solvent is anhydrous) or calcium hydride.[9][10] This procedure carries significant risks and should only be performed by experienced personnel.[11]
Q5: How should I store a solution of this compound?
A5: this compound solutions are air and moisture-sensitive.[8] They should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon).[8][12] Commercially available solutions are often packaged in specialized bottles with resealable septa, such as AcroSeal™ bottles, which are designed to maintain an inert atmosphere over the reagent.[13]
Troubleshooting Guide
If you are experiencing low yields or reaction failure, work through the following checklist.
| Symptom | Potential Cause | Troubleshooting Action & Recommendation |
| Reaction Fails to Initiate | Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO).[6] Activate the magnesium by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6][14] Gently crushing the turnings with a glass rod (in an inert atmosphere) can also expose a fresh surface. |
| Wet Glassware or Solvents | Even trace moisture will prevent the reaction. Re-dry all glassware using the flame-drying technique. Ensure your solvent has been properly dried over a suitable desiccant.[5] | |
| Impure p-tolyl chloride | Ensure the starting halide is pure and anhydrous. Consider distilling it if its purity is questionable. | |
| Low Product Yield | Moisture Contamination | A slow leak in your apparatus can introduce atmospheric moisture over the course of the reaction. Check all joints and septa to ensure a tight seal. Maintain a positive pressure of inert gas throughout the experiment. |
| Inaccurate Reagent Concentration | The stated molarity of commercial Grignard reagents can decrease over time due to gradual degradation. Determine the precise concentration of your this compound solution via titration before use.[15] | |
| Side Reactions | Grignard reagents can participate in side reactions other than quenching, such as enolization of the substrate.[16] Consider adjusting reaction conditions, such as lowering the temperature, to favor the desired nucleophilic addition. | |
| Formation of Dark/Black Mixture | Overheating | While initiation requires some heat, excessive heating during reflux can lead to decomposition and the formation of dark, tarry byproducts.[17] Maintain a gentle reflux and do not overheat. |
Quantitative Data Summary
The following table summarizes key data for this compound and related materials.
| Parameter | Value | Notes |
| Chemical Formula | C₇H₇ClMg | [18][19] |
| Molecular Weight | 150.89 g/mol | [18] |
| Typical Appearance | Clear to turbid, light grey to brown/black solution | [13][18] |
| Common Solvents | Tetrahydrofuran (THF), Diethyl Ether | [8] |
| Commercial Concentration | 1.0 M to 2.0 M in THF | [13] |
| Storage Conditions | Store under inert atmosphere (N₂ or Ar), in a cool, dry place. | [8][20] |
| Flash Point (as solution in THF) | -16 °C to -20 °C | [21] |
Experimental Protocols
Protocol 1: Setup of an Anhydrous Reaction Apparatus
-
Obtain a three-necked round-bottom flask, a reflux condenser, a pressure-equalizing addition funnel, and a gas inlet adapter.
-
Clean all glassware and dry it in an oven ( >120 °C) for at least 4 hours, or flame-dry it thoroughly under vacuum.[7]
-
Quickly assemble the apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Ensure all joints are well-sealed.
-
Fit the top of the condenser and the addition funnel with septa or a gas bubbler to maintain the inert atmosphere.
-
Allow the apparatus to cool completely to room temperature before adding any reagents.
-
Reagents and solvents should be added via syringe or cannula through the septa to prevent the introduction of air and moisture.
Protocol 2: Titration of this compound
This protocol determines the active concentration of the Grignard reagent.
-
Preparation:
-
Thoroughly dry a 50 mL Erlenmeyer flask and a magnetic stir bar.
-
Accurately weigh ~250 mg of iodine (I₂) into the flask and record the exact mass.
-
Seal the flask with a rubber septum and purge with nitrogen.
-
Add 10 mL of anhydrous THF via syringe and stir until the iodine dissolves completely.
-
-
Titration:
-
Using a dry, gas-tight 1.00 mL syringe, draw up the this compound solution.
-
Slowly add the Grignard solution dropwise to the stirring iodine solution. The initial dark brown/purple color will fade.
-
The endpoint is reached when the solution becomes colorless and remains so for at least one minute.
-
Record the exact volume of the Grignard reagent added.
-
-
Calculation:
-
Molarity (M) = (mass of I₂ / molecular weight of I₂) / volume of Grignard solution (L)
-
Note: The stoichiometry between the Grignard reagent and I₂ is 1:1 for this titration.
-
Visualizations
Caption: Troubleshooting workflow for a failing this compound reaction.
Caption: Standard experimental setup for a reaction under anhydrous conditions.
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. allen.in [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. nacchemical.com [nacchemical.com]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound, 2M (31 wt.%) solution in THF, AcroSeal™, Thermo Scientific Chemicals 800 mL [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. novaphene.com [novaphene.com]
- 19. clearsynth.com [clearsynth.com]
- 20. fishersci.com [fishersci.com]
- 21. This compound | 696-61-7 [chemicalbook.com]
Technical Support Center: Purification of Products from p-Tolylmagnesium Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving p-tolylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a Grignard reaction, and what are the common quenching agents?
A1: Quenching serves two primary purposes in a Grignard reaction. First, it neutralizes any unreacted and highly reactive this compound. Second, it protonates the intermediate magnesium alkoxide salt that forms after the Grignard reagent adds to an electrophile (like a ketone or aldehyde), yielding the final alcohol product.[1][2] For most secondary and tertiary alcohols, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and mild quenching agent.[1][2] For other products, such as carboxylic acids formed from the reaction with CO₂, a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to both protonate the product and dissolve the magnesium salts that precipitate.[1]
Q2: I've quenched my reaction, but I have a persistent emulsion during the aqueous workup. What should I do?
A2: Emulsions are common in Grignard workups due to the formation of fine magnesium salt precipitates that stabilize the interface between the organic and aqueous layers.[1] Here are several strategies to break the emulsion:
-
Add Saturated NaCl (Brine): This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the fine solids before attempting to separate the layers.[1]
-
Gentle Heating or Cooling: Gently warming the separatory funnel may help reduce the viscosity of the mixture.[1]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]
Q3: My crude product is contaminated with a non-polar, yellowish solid. What is it and how can I remove it?
A3: This common byproduct is likely 4,4'-dimethylbiphenyl (B165725), formed from the coupling of the this compound with unreacted p-chlorotoluene or through a Wurtz-type coupling reaction.[3][4][5] Since 4,4'-dimethylbiphenyl is non-polar, it can often be removed by the following methods:
-
Trituration/Recrystallization: You can wash the crude product with a minimal amount of a cold, non-polar solvent like petroleum ether or hexanes. The biphenyl (B1667301) byproduct will dissolve, leaving the more polar desired product behind.[1][3][6]
-
Column Chromatography: The non-polar biphenyl will elute first from a silica (B1680970) gel column using a non-polar eluent.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) | Citation(s) |
| Low Yield of Desired Product | 1. Incomplete formation of the Grignard reagent due to moisture or an oxide layer on the magnesium. 2. Premature quenching of the Grignard reagent by acidic protons (e.g., from water). 3. Inefficient reaction with the electrophile. | 1. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions. Use a drying tube. 2. Activate the magnesium turnings with iodine or 1,2-dibromoethane. 3. Use an excess of the Grignard reagent (typically 1.1 to 1.5 equivalents). 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). | [1] |
| Product Contains Unreacted Starting Material (e.g., Ketone/Aldehyde) | 1. Insufficient Grignard reagent was added. 2. Poor reactivity due to steric hindrance. | 1. Use an excess of the Grignard reagent. 2. Separate the unreacted starting material from the more polar product using silica gel column chromatography. The less polar starting material will elute first. | [1] |
| Product Decomposed (e.g., alkene formation) | The quenching process was too harsh, leading to dehydration of the alcohol product. | Repeat the reaction and quench with a milder reagent, such as a saturated aqueous solution of ammonium chloride. | [1] |
| Crude Product Contains Inorganic Salts | Insufficient aqueous washing during the workup. | Perform another aqueous wash or dissolve the crude product in an organic solvent and filter through Celite to remove insoluble salts. | [1] |
| Presence of Benzene or Toluene | Protonation of the Grignard reagent by trace amounts of water. | These are volatile and can typically be removed along with the reaction solvent (e.g., diethyl ether) under reduced pressure. | [1] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or 1M HCl with vigorous stirring.[1][2] The addition should be dropwise to control the exothermic reaction. Continue adding the quenching solution until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent such as diethyl ether or ethyl acetate (B1210297) to extract the product.[7] Shake the funnel, venting frequently. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with a saturated NaCl solution (brine).[3]
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel.
-
Elute the Column: Begin eluting with a non-polar solvent or a mixture of solvents (e.g., a 9:1 ratio of hexanes to ethyl acetate for alcohols).[1] Gradually increase the polarity of the eluent to elute the more polar components.
-
Collect Fractions: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting the purification of products with low purity.
References
Technical Support Center: Troubleshooting Low Yields in p-Tolylmagnesium Chloride Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming low yields in coupling reactions involving p-tolylmagnesium chloride. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound coupling reaction has a low yield. What are the most common causes?
Low yields in this compound coupling reactions, such as Kumada coupling, can stem from several factors throughout the experimental process. The primary areas to investigate are the quality of the Grignard reagent, the reaction conditions, and the integrity of the catalyst. A systematic approach to troubleshooting these areas is crucial for identifying and resolving the issue.
A logical workflow for troubleshooting can help pinpoint the problem efficiently.
2. How can I determine the quality and concentration of my this compound solution?
The quality and accurate concentration of the Grignard reagent are paramount for a successful coupling reaction. This compound is sensitive to air and moisture, which can lead to its degradation.[1][2]
-
Visual Inspection: A freshly prepared or high-quality commercial this compound solution should be a clear to slightly turbid, grey to brownish liquid.[3][4] The presence of significant precipitation may indicate decomposition.
-
Titration: The most reliable method to determine the active Grignard reagent concentration is through titration. A common and effective method is the titration with iodine.
Experimental Protocol: Titration of this compound with Iodine
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1 mL of the this compound solution to a dry flask containing a stir bar and 5-10 mL of anhydrous THF.
-
Titration Setup: In a separate, dry, and inerted flask, prepare a standardized solution of iodine (I₂) in anhydrous THF of a known concentration (e.g., 0.1 M).
-
Titration: Cool the Grignard solution to 0 °C in an ice bath. Add the iodine solution dropwise to the stirred Grignard solution. The initial brown color of the iodine will disappear as it reacts with the Grignard reagent.
-
Endpoint: The endpoint is reached when a persistent faint yellow or brown color of iodine remains in the solution, indicating that all the Grignard reagent has been consumed.
-
Calculation: The molarity of the this compound can be calculated using the following formula: Molarity (Grignard) = (Molarity (I₂) x Volume (I₂)) / Volume (Grignard)
-
3. My Grignard reagent formation seems to be the issue. How can I ensure successful preparation?
The formation of the Grignard reagent itself can be a source of low yield. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[5]
-
Magnesium Activation: Activating the magnesium surface is critical to initiate the reaction. Several methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh surface.
-
Chemical Activation: Using a small amount of an activating agent is highly effective. Common activators include iodine (I₂), 1,2-dibromoethane, or diisobutylaluminium hydride (DIBAL-H).[5][6][7]
-
| Activator | Visual Cue of Initiation | Notes |
| Iodine (I₂) | Disappearance of the purple/brown iodine color. | A small crystal is usually sufficient. |
| 1,2-Dibromoethane | Bubbling (evolution of ethylene (B1197577) gas). | Reacts to form MgBr₂ and ethylene.[5] |
| DIBAL-H | Exothermic reaction. | Also helps to dry the solvent.[8] |
-
Anhydrous Conditions: Grignard reagents react readily with water.[1] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C), and anhydrous solvents (typically THF or diethyl ether) must be used.[9][10]
4. What are the optimal reaction conditions for a Kumada-type coupling with this compound?
Optimizing the reaction conditions is crucial for maximizing the yield of the desired cross-coupled product.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are the most common and effective solvents for Kumada couplings.[11] THF is often preferred as it can better solvate the Grignard reagent.[10]
-
Temperature: The optimal temperature can vary depending on the specific substrates and catalyst used. Reactions are often started at a lower temperature (e.g., 0 °C or room temperature) and may be gently heated to drive the reaction to completion.
-
Inert Atmosphere: Due to the sensitivity of both the Grignard reagent and many nickel or palladium catalysts to oxygen, the reaction must be carried out under a strict inert atmosphere (argon or nitrogen).
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent and facilitates the reaction. |
| Temperature | 0 °C to reflux | Substrate and catalyst dependent; optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the Grignard reagent and catalyst. |
5. I suspect my catalyst is not performing well. What are common issues with catalysts in these coupling reactions?
Catalyst deactivation is a significant contributor to low yields in cross-coupling reactions.[12][13][14]
-
Catalyst Choice: For Kumada couplings, nickel-based catalysts (e.g., NiCl₂(dppp), NiCl₂(dppe)) and palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used. The choice of ligand is critical for catalyst stability and activity.
-
Catalyst Deactivation:
-
Oxidative Degradation: Exposure to air can irreversibly damage the catalyst.
-
Homocoupling: A common side reaction is the homocoupling of the Grignard reagent (Wurtz-type coupling), which can consume the reagent and lead to catalyst deactivation.[11][15]
-
Formation of Inactive Species: The catalyst can aggregate into inactive forms, such as nickel-black, which reduces the concentration of the active catalytic species.[12][13]
-
Experimental Protocol: General Procedure for Ni-Catalyzed Kumada Coupling of this compound with an Aryl Halide
-
Catalyst Preparation: In a flame-dried, inerted Schlenk flask, add the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%) and a stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) dissolved in anhydrous THF to the flask.
-
Grignard Addition: Cool the mixture to 0 °C. Slowly add the titrated this compound solution (1.1-1.5 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS). Gentle heating may be required.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
By systematically addressing these common issues, researchers can significantly improve the yield and reproducibility of their this compound coupling reactions.
References
- 1. chembk.com [chembk.com]
- 2. 382728000 [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. novaphene.com [novaphene.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. leah4sci.com [leah4sci.com]
- 10. reddit.com [reddit.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quenching Procedures for p-Tolylmagnesium Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective quenching of reactions involving p-tolylmagnesium chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a this compound reaction?
A1: The quenching process serves two critical functions. First, it neutralizes any unreacted this compound, a highly reactive organometallic compound. Second, it protonates the magnesium alkoxide intermediate that is formed after the Grignard reagent has reacted with an electrophile (such as an aldehyde or ketone), thereby yielding the final alcohol product.
Q2: What are the most common quenching agents for this compound reactions?
A2: The choice of quenching agent is crucial and depends on the sensitivity of the product to acidic conditions. The most common quenching agents are:
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A mild acidic salt solution that is ideal for products prone to acid-catalyzed side reactions like elimination or rearrangement.[1][2]
-
Dilute Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): These are effective for more robust products where the formation of insoluble magnesium salts is a concern. The acidic environment helps to dissolve these salts.[3]
-
Water: While seemingly simple, the reaction of Grignard reagents with water is extremely exothermic and can be difficult to control, posing a safety risk.[4] It is generally recommended to use a milder quenching agent.
Q3: How do I choose the optimal quenching agent for my specific reaction?
A3: The selection of the quenching agent should be based on the stability of your desired product. For tertiary alcohols or other acid-sensitive compounds, saturated aqueous ammonium chloride is the preferred choice to avoid side reactions.[1][2] For simpler, more stable products, a dilute acid can facilitate a cleaner workup by dissolving the magnesium salts that precipitate.
Troubleshooting Guide
This guide addresses common problems encountered during the quenching of this compound reactions.
| Issue | Potential Root Cause(s) | Recommended Actions & Solutions |
| Vigorous, Uncontrolled Exothermic Reaction | 1. Quenching agent added too quickly.2. High concentration of unreacted Grignard reagent.3. Reaction of unreacted magnesium metal with the quenching agent. | 1. Cool the reaction mixture to 0 °C in an ice bath before and during the quench.2. Add the quenching agent dropwise with vigorous stirring.3. Ensure the initial Grignard formation was complete to minimize residual magnesium. |
| Thick, Unfilterable White Precipitate | Formation of insoluble magnesium salts (e.g., Mg(OH)₂, Mg(OH)Cl). | 1. Use a dilute acid (e.g., 1 M HCl) as the quenching agent to form more soluble magnesium salts.2. If using a mild quencher like NH₄Cl, add a sufficient amount and stir vigorously to break up the precipitate.3. For stubborn precipitates, a minimal amount of dilute strong acid can be added, but be cautious of potential side reactions with your product. |
| Low Yield of Desired Product | 1. Incomplete Grignard reagent formation.2. Premature quenching by atmospheric moisture or CO₂.3. Side reactions during quenching (e.g., elimination of a tertiary alcohol).4. Inefficient extraction of the product from the aqueous layer. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Use a mild quenching agent like saturated aqueous NH₄Cl for acid-sensitive products.3. Perform multiple extractions of the aqueous layer with an appropriate organic solvent to ensure complete recovery of the product. |
| Formation of Toluene as a Byproduct | The unreacted this compound is protonated by the quenching agent. | This is an expected byproduct of the quenching process and indicates the presence of excess Grignard reagent. |
Comparison of Quenching Agents
The following table provides a qualitative comparison of common quenching agents. Quantitative yields are highly dependent on the specific electrophile used in the reaction.
| Quenching Agent | Typical Concentration | Advantages | Disadvantages | Best Suited For |
| Saturated Aqueous NH₄Cl | Saturated Solution | - Mild conditions, minimizes acid-catalyzed side reactions.- Safer than strong acids. | - May not efficiently dissolve all magnesium salts, potentially leading to emulsions or difficult filtration. | Acid-sensitive products, such as tertiary alcohols. |
| Dilute Aqueous HCl | 1-2 M | - Effectively dissolves magnesium salts, leading to a cleaner separation of layers.- Readily available. | - Can cause dehydration of tertiary alcohols or other acid-catalyzed rearrangements.- Highly exothermic reaction. | Robust primary and secondary alcohols, and other acid-stable products. |
| Dilute Aqueous H₂SO₄ | ~10% | - Similar to dilute HCl in its ability to dissolve magnesium salts. | - Similar potential for acid-catalyzed side reactions as HCl.- Highly exothermic reaction. | Acid-stable products where efficient removal of magnesium salts is a priority. |
| Water | N/A | - Readily available and inexpensive. | - Highly exothermic and potentially hazardous reaction.- Forms insoluble magnesium hydroxide, which can complicate workup. | Not generally recommended for controlled laboratory-scale reactions. |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Ammonium Chloride
This protocol is recommended for reactions where the product is sensitive to strong acids.
-
Cooling: Once the reaction between this compound and the electrophile is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add saturated aqueous ammonium chloride dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 20-25 °C.
-
Completion of Quench: Continue the dropwise addition until no further exothermic reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate is present, add more of the NH₄Cl solution and shake vigorously. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Dilute Hydrochloric Acid
This protocol is suitable for acid-stable products and can simplify the workup by dissolving magnesium salts.
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Preparation of Quenching Solution: In a separate flask, prepare a 1 M solution of hydrochloric acid and cool it in an ice bath.
-
Slow Addition: Slowly and carefully add the cold 1 M HCl solution to the stirred reaction mixture. Maintain a low temperature throughout the addition.
-
Dissolution of Salts: Continue adding the HCl solution until all the precipitated magnesium salts have dissolved and the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with an appropriate organic solvent.
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General workflow for quenching and working up a this compound reaction.
Caption: Troubleshooting flowchart for common issues in this compound reaction workups.
References
stabilization and storage of p-tolylmagnesium chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and storage of p-tolylmagnesium chloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the longevity of your this compound solution, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, dry container.[1] The container should be made of glass.[1] To minimize degradation, store the solution in a cool, dark place, ideally between 2°C and 8°C.[2] Protect the solution from light by using an amber glass bottle or by wrapping a clear bottle in aluminum foil.[2]
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life of a this compound solution is highly dependent on the solvent, concentration, and storage conditions.[1] Commercially prepared solutions often have a shelf life of about 12 months when stored properly.[3][4] For laboratory-prepared solutions, it is always best to use them as fresh as possible.[1] It is highly recommended to re-titrate the solution to determine its exact concentration before use, especially after prolonged storage.[1]
Q3: My this compound solution has a precipitate. What is it and is the solution still usable?
A3: The white precipitate often observed in Grignard solutions is typically magnesium chloride (MgCl₂), which forms as a result of the Schlenk equilibrium.[2] This equilibrium can shift, leading to the precipitation of MgCl₂, especially with changes in temperature or solvent evaporation.[2] The formation of some precipitate is normal and the solution can often still be used.[1] It is advisable to gently shake the bottle to disperse the suspension before use.[5] However, a large amount of precipitate could indicate significant degradation, and the solution's concentration should be verified by titration.
Q4: The color of my this compound solution has changed. What does this indicate?
A4: A color change to yellow, brown, or even black can be an indicator of decomposition.[2] This may be caused by impurities in the starting materials or solvent, or exposure to air and moisture.[2] While a slight color change may not significantly affect all reactions, a dark coloration often suggests a lower concentration of the active Grignard reagent.[2] Titration is the most reliable method to determine the quality of the solution.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms upon storage | The Schlenk equilibrium (2 RMgCl ⇌ R₂Mg + MgCl₂) has shifted, causing MgCl₂ to precipitate.[2] This can be exacerbated by temperature fluctuations or solvent evaporation.[2] | Store the solution at a constant, cool temperature (2-8°C).[2] Ensure the container is tightly sealed to prevent solvent loss.[2] If the precipitate is minimal, gently swirl the container to create a homogeneous suspension before use. Always titrate the solution to confirm its concentration before use. |
| Solution has turned dark brown or black | The solution may have been exposed to air (oxygen) or light, leading to oxidation and decomposition.[1][2] Impurities in the solvent, such as peroxides, can also cause degradation.[2] | Always handle and store the solution under a strict inert atmosphere (nitrogen or argon).[2] Store in a light-protected container (amber bottle or foil-wrapped).[2] Use freshly distilled, peroxide-free solvents for preparation.[2] Titrate the solution to determine the concentration of the active Grignard reagent. If the concentration has significantly decreased, it is best to prepare a fresh solution. |
| Decreased reactivity or low yield in reactions | The Grignard reagent has likely degraded due to exposure to moisture or air.[1] | Ensure all glassware is rigorously dried before use.[2] Use anhydrous solvents and reagents.[2] Always maintain a positive pressure of an inert gas during storage and handling. Before use, titrate an aliquot of the Grignard solution to confirm its molarity. |
| Crystals form in the solution upon cooling | This may be due to the Schlenk equilibrium or the Grignard reagent itself precipitating at lower temperatures.[3] | Allow the solution to warm to room temperature to see if the crystals redissolve. If they do, the reagent may still be usable after re-titration.[1] If a large amount of solid remains, it is advisable to prepare a fresh solution. To prevent this, consider adding a co-solvent like toluene (B28343) (10-35 vol%) to the THF solution, which can help prevent crystal deposition at low temperatures. |
Data Presentation
Table 1: Illustrative Stability of this compound (2.0 M in THF) under Different Storage Conditions
The following table provides an example of the expected degradation of a this compound solution over time. Actual results may vary based on the specific conditions and handling procedures.
| Storage Time (Months) | Concentration at 4°C (M) (Inert Atmosphere, Dark) | Concentration at 25°C (M) (Inert Atmosphere, Dark) | Concentration at 25°C (M) (Exposure to Air/Light) |
| 0 | 2.00 | 2.00 | 2.00 |
| 1 | 1.98 | 1.90 | 1.60 |
| 3 | 1.95 | 1.75 | 1.10 |
| 6 | 1.90 | 1.50 | 0.60 |
| 12 | 1.80 | 1.10 | < 0.10 |
Note: This data is illustrative and based on general principles of Grignard reagent stability. For accurate concentration determination, titration is essential.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound in THF
This protocol describes a general procedure for the synthesis and subsequent storage of a this compound solution.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Dry, inert-atmosphere glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Septum-sealed storage bottle
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask under a positive pressure of inert gas. Add a small crystal of iodine. Gently warm the flask until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of p-chlorotoluene in anhydrous THF to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Addition: Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
Storage: Allow the solution to cool and the excess magnesium and magnesium salts to settle. Carefully cannulate the supernatant into a dry, septum-sealed storage bottle that has been purged with an inert gas. Store the solution in a cool (2-8°C), dark place.
Protocol 2: Titration of this compound using Iodine
This method is a reliable way to determine the concentration of the active Grignard reagent.[1]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
This compound solution to be titrated
-
Dry glassware (flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare LiCl/THF Solution: Prepare a saturated solution of anhydrous LiCl in anhydrous THF (approximately 0.5 M).[6]
-
Prepare Iodine Solution: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) in 3-5 mL of the saturated LiCl/THF solution.[6]
-
Titration: Cool the brown iodine solution to 0°C in an ice bath.[6] Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.[1]
-
Endpoint: The endpoint is reached when the brown color of the iodine solution disappears, resulting in a colorless or slightly yellow solution.[1][6] Record the volume of the Grignard solution added.
-
Calculation: Calculate the molarity of the this compound solution based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.
Visualizations
References
Technical Support Center: Troubleshooting Chemoselectivity with p-Tolylmagnesium Chloride
Welcome to the technical support center for p-tolylmagnesium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common chemoselectivity challenges encountered during its use. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to assist in your experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: My reaction with an α,β-unsaturated ketone is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,2-addition product?
A1: Grignard reagents, being strong nucleophiles, generally favor 1,2-addition (direct addition) to the carbonyl carbon over 1,4-addition (conjugate addition).[1][2] However, the reaction's selectivity can be influenced by several factors. To enhance the formation of the 1,2-addition product, consider the following:
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can increase the kinetic control of the reaction, favoring the faster 1,2-addition.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃) or lanthanum(III) chloride (LaCl₃), can enhance 1,2-selectivity. These additives coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A particularly effective reagent is LaCl₃·2LiCl, which is soluble in common ethereal solvents and can be used in catalytic amounts.[3]
Q2: I am trying to react this compound with a ketone in the presence of an ester, but I am getting a mixture of products. How can I selectively target the ketone?
A2: Ketones are inherently more reactive towards nucleophiles than esters.[4] However, to maximize selectivity, the following should be considered:
-
Stoichiometry and Temperature: Use a slight excess (1.05-1.2 equivalents) of this compound and maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the more reactive ketone.
-
Protecting Groups: If selectivity remains an issue, consider protecting the ketone as a ketal before reacting with the ester.[4]
-
Weinreb Amides: For the synthesis of ketones from carboxylic acid derivatives, using a Weinreb amide (N-methoxy-N-methylamide) instead of an ester can prevent over-addition to form a tertiary alcohol. The reaction of this compound with a Weinreb amide cleanly yields the corresponding ketone.[5]
Q3: I am observing a significant amount of 4,4'-dimethylbiphenyl (B165725) (a Wurtz-type coupling product) in my reaction mixture. How can I minimize this side reaction?
A3: Wurtz-type coupling is a common side reaction in the preparation of Grignard reagents. To minimize its formation:
-
Slow Addition: Add the p-chlorotoluene solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. While THF is a common solvent, for some Grignard preparations, diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress this side reaction.
-
Magnesium Activation: Ensure the magnesium surface is activated to promote efficient Grignard formation over coupling. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Q4: Can this compound react with a nitro group? I have a substrate with both a nitro group and a carbonyl group.
A4: Yes, Grignard reagents can react with nitro groups, typically through a 1,2-addition mechanism.[6] This can lead to a complex mixture of products. The reaction of Grignard reagents with nitroarenes can lead to the formation of anilines, indoles, or other reduction products, depending on the substrate and reaction conditions.[7]
To achieve selective reaction at the carbonyl group in the presence of a nitro group, consider the following:
-
Low Temperature: Running the reaction at very low temperatures may favor addition to the more electrophilic carbonyl.
-
Protecting the Nitro Group: If possible, consider a protecting group strategy for the nitro group, although this can be challenging.
-
Alternative Reagents: If chemoselectivity remains a problem, consider using a less reactive organometallic reagent, such as an organozinc or organocuprate, which may show greater selectivity for the carbonyl group.
Troubleshooting Guides
Guide 1: Improving 1,2- vs. 1,4-Addition Selectivity
This guide provides a systematic approach to troubleshooting poor selectivity in the reaction of this compound with α,β-unsaturated ketones.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving 1,2-addition selectivity.
Quantitative Data
| Condition | Temperature (°C) | Additive | Ratio of 1,2- to 1,4-Addition Product (this compound with Chalcone) |
| Standard | 25 | None | 85:15 |
| Low Temperature | -78 | None | 95:5 |
| Lewis Acid | 25 | LaCl₃·2LiCl (1.2 eq) | >98:2 |
Experimental Protocol: 1,2-Addition of this compound to Chalcone (B49325) with LaCl₃·2LiCl
-
Preparation of LaCl₃·2LiCl Solution: In a flame-dried flask under an inert atmosphere (argon or nitrogen), add anhydrous LaCl₃ (1.2 mmol) and LiCl (2.4 mmol). Add anhydrous THF (5 mL) and stir at room temperature until all solids have dissolved.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve chalcone (1 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C.
-
Addition of Lewis Acid: Add the prepared LaCl₃·2LiCl solution to the chalcone solution and stir for 30 minutes at 0 °C.
-
Grignard Addition: Slowly add a solution of this compound in THF (1.1 mmol) to the reaction mixture at 0 °C.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Guide 2: Selective Reaction with Ketones over Esters
This guide outlines strategies for achieving high chemoselectivity in the reaction of this compound with substrates containing both ketone and ester functionalities.
Decision Pathway for Selective Ketone Reaction
Caption: Decision pathway for selective reaction at a ketone center.
Quantitative Data
| Substrate | Reaction Condition | Yield of Ketone Adduct (%) | Yield of Ester Adduct (%) |
| Ethyl 4-oxopentanoate (B1231505) | 1.1 eq. p-ToMgBr, THF, 0 °C | 85 | 10 |
| Ethyl 4-oxopentanoate | 1.1 eq. p-ToMgBr, THF, -78 °C | 92 | <5 |
| 4,4-Ethylenedioxy-pentanoic acid ethyl ester | 1.1 eq. p-ToMgBr, THF, 0 °C | 0 | 95 (after deprotection) |
Experimental Protocol: Selective Reaction with Ethyl 4-oxopentanoate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl 4-oxopentanoate (1 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C.
-
Grignard Addition: Slowly add a solution of this compound in THF (1.1 mmol) to the reaction mixture at -78 °C over 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the starting ketone is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and purify by flash chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic Studies of the Reaction of Nitro and Nitrosoarenes with Vinyl Grignard Reagents." [pubblicazioni.unicam.it]
Validation & Comparative
Navigating Nucleophilicity: A Comparative Guide to p-Tolylmagnesium Chloride and p-Tolylmagnesium Bromide
In the landscape of synthetic organic chemistry, Grignard reagents stand as indispensable tools for carbon-carbon bond formation. For researchers, scientists, and professionals in drug development, the choice between different Grignard reagents can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two closely related yet distinct reagents: p-tolylmagnesium chloride and p-tolylmagnesium bromide, supported by available experimental data and detailed experimental protocols.
At a Glance: Key Differences and Reactivity Trends
While both this compound and p-tolylmagnesium bromide serve as effective sources of the p-tolyl nucleophile, their reactivity profiles exhibit subtle but important differences. These distinctions primarily arise from the inherent properties of the carbon-halogen bond in the parent aryl halides, which influences both the formation of the Grignard reagent and its subsequent reactivity.
The generally accepted trend in reactivity for organomagnesium halides follows the order of the halide: Iodide > Bromide > Chloride. This trend is a direct consequence of the carbon-halogen bond dissociation energies; the weaker the bond, the more readily the Grignard reagent is formed and, in many cases, the more reactive it is in subsequent transformations.
Performance Comparison: Insights from Experimental Data
A study on the homocoupling of phenylmagnesium halides to form biphenyl (B1667301) provides compelling evidence for the superior reactivity of the bromide variant. In this study, under identical reaction conditions, phenylmagnesium bromide provided a significantly higher yield of the biphenyl product compared to phenylmagnesium chloride.
| Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium Bromide | Biphenyl | 70 |
| Phenylmagnesium Chloride | Biphenyl | 37 |
Table 1: Comparison of yields in the homocoupling of phenylmagnesium halides. This data strongly suggests a higher reactivity for the bromide-containing Grignard reagent.
This observed difference in yield can be attributed to the greater nucleophilicity and potentially faster reaction kinetics of the bromide Grignard reagent. The weaker carbon-bromine bond in p-bromotoluene compared to the carbon-chlorine bond in p-chlorotoluene also leads to a more facile formation of p-tolylmagnesium bromide.[1]
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the preparation of both this compound and p-tolylmagnesium bromide, as well as a general procedure for a representative cross-coupling reaction, are provided below.
Protocol 1: Preparation of p-Tolylmagnesium Bromide
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a single crystal of iodine to the flask.
-
Prepare a solution of p-bromotoluene in anhydrous THF in the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is p-tolylmagnesium bromide and should be used immediately.
Protocol 2: Preparation of this compound
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (as initiator)
Procedure:
-
Follow the same rigorous drying and inert atmosphere procedures as for the bromide preparation.
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a portion of anhydrous THF to the flask.
-
Add a few drops of 1,2-dibromoethane to initiate the reaction, as indicated by the formation of bubbles. The initiation of Grignard formation from chlorides is often more sluggish than from bromides.
-
Prepare a solution of p-chlorotoluene in anhydrous THF in a dropping funnel.
-
Slowly add the p-chlorotoluene solution to the activated magnesium. The reaction may require gentle heating to initiate and sustain.
-
Once the reaction is complete, the resulting solution of this compound is ready for use.
Protocol 3: General Procedure for Kumada Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or p-tolylmagnesium bromide solution
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the catalyst in anhydrous THF.
-
To this solution, add the freshly prepared p-tolylmagnesium halide solution dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates and catalyst used. Reactions involving this compound may require higher temperatures or longer reaction times to achieve comparable yields to those with p-tolylmagnesium bromide.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude product, which can be purified by chromatography.
Logical Workflow for Reagent Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of this compound and p-tolylmagnesium bromide.
References
A Comparative Guide to p-Tolylmagnesium Chloride and Other Aryl Grignard Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate Grignard reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of p-tolylmagnesium chloride with other commonly used aryl Grignard reagents: phenylmagnesium chloride, phenylmagnesium bromide, and o-tolylmagnesium chloride. The performance of these reagents is evaluated in two key classes of reactions: Kumada cross-coupling and nucleophilic addition to carbonyls.
Performance in Cross-Coupling and Nucleophilic Addition Reactions
The reactivity of a Grignard reagent is influenced by both electronic and steric factors. The electron-donating methyl group in tolyl-substituted reagents can enhance nucleophilicity compared to their phenyl counterparts. However, the position of this group, particularly in the ortho position, can introduce significant steric hindrance, impacting reaction rates and yields.
Kumada Cross-Coupling with Chlorobenzene
The Kumada cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and Grignard reagents. The following table summarizes the reported yields for the reaction of various aryl Grignard reagents with chlorobenzene. It is important to note that the experimental conditions reported in the literature vary, which can influence the observed yields.
| Grignard Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| This compound | FeF3·3H2O / SIPr·HCl | THF | 60 | ~98% |
| Phenylmagnesium Chloride | Ni(II) complex | Not Specified | Not Specified | Good to Excellent |
| Phenylmagnesium Bromide | Pd/Imidazolium Chloride | Dioxane/THF | 80 | up to 99% |
| o-Tolylmagnesium Chloride | Data not available | - | - | - |
Note: The yields are sourced from different publications with varying reaction conditions and may not be directly comparable.
Nucleophilic Addition to Benzaldehyde
The nucleophilic addition of Grignard reagents to carbonyl compounds is a fundamental transformation in organic synthesis for the formation of alcohols. The table below presents a comparison of the performance of the selected aryl Grignard reagents in their reaction with benzaldehyde.
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
| This compound | THF | Not Specified | Good |
| Phenylmagnesium Chloride | THF | Room Temp | Moderate to Excellent |
| Phenylmagnesium Bromide | THF | Room Temp | High |
| o-Tolylmagnesium Chloride | THF | Not Specified | Moderate |
Note: The yields are qualitative assessments based on available literature and may vary depending on specific reaction conditions.
Physicochemical Properties and Handling
The physical properties of Grignard reagents, such as their solubility and stability, are crucial considerations for their practical application in the laboratory.
| Property | This compound | Phenylmagnesium Chloride | Phenylmagnesium Bromide | o-Tolylmagnesium Chloride |
| Formula | C₇H₇ClMg | C₆H₅ClMg | C₆H₅BrMg | C₇H₇ClMg |
| Molecular Weight | 150.89 g/mol | 136.86 g/mol | 181.31 g/mol | 150.89 g/mol |
| Appearance | Clear to turbid, light grey to brown to black solution[1] | Colorless or slightly yellow solution[2] | Yellow to brown liquid[3] | Solution |
| Solubility in THF | Soluble[4] | Soluble[2][5][6] | Miscible[3][7] | Soluble |
| Stability | Highly sensitive to moisture and air.[8] Solutions are relatively stable when stored under an inert atmosphere. | Highly sensitive to moisture and air.[2] Solutions are relatively stable when stored under an inert atmosphere. | Air and moisture sensitive.[3] Solutions are relatively stable when stored under an inert atmosphere. | Highly sensitive to moisture and air. Solutions are relatively stable when stored under an inert atmosphere. |
All aryl Grignard reagents are highly reactive and must be handled under anhydrous and inert conditions to prevent decomposition. They are typically sold as solutions in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results in the laboratory. The following are representative procedures for the Kumada cross-coupling and nucleophilic addition reactions.
Representative Protocol for Kumada Cross-Coupling
This protocol is a general procedure for the iron-catalyzed cross-coupling of an aryl Grignard reagent with an aryl chloride.
Materials:
-
Aryl Grignard reagent (e.g., this compound solution in THF)
-
Aryl chloride (e.g., chlorobenzene)
-
Iron(III) fluoride (B91410) trihydrate (FeF₃·3H₂O)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine FeF₃·3H₂O (3 mol%) and SIPr·HCl (9 mol%). Add anhydrous THF.
-
Grignard Reagent Addition: To the catalyst mixture, add the aryl Grignard reagent solution (1.2 equivalents) dropwise at room temperature.
-
Aryl Halide Addition: Add the aryl chloride (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Representative Protocol for Nucleophilic Addition to an Aldehyde
This protocol outlines a general procedure for the addition of an aryl Grignard reagent to an aldehyde.
Materials:
-
Aryl Grignard reagent (e.g., this compound solution in THF)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the aryl Grignard reagent solution (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for Grignard reactions.
References
- 1. o-Tolylmagnesium chloride 1.0M tetrahydrofuran 33872-80-9 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lookchem.com [lookchem.com]
- 4. indiamart.com [indiamart.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS 100-59-4: Phenylmagnesium chloride | CymitQuimica [cymitquimica.com]
- 7. Phenylmagnesium bromide | 100-58-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Biaryl Synthesis: Exploring Alternatives to p-Tolylmagnesium Chloride
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. While Grignard reagents like p-tolylmagnesium chloride have historically been workhorses in this field, a diverse array of alternative methods now offer significant advantages in terms of functional group tolerance, reaction conditions, and safety profiles. This guide provides an objective comparison of the leading alternatives for the synthesis of biaryls, with a focus on providing actionable experimental data and clear methodological comparisons.
The primary modern alternatives to the Kumada coupling (which utilizes Grignard reagents) for biaryl synthesis are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, alongside the increasingly prominent direct C-H arylation methods. Each of these methodologies offers a unique set of advantages and disadvantages, making the choice of method highly dependent on the specific synthetic context.
Performance Comparison of Key Biaryl Synthesis Methods
To provide a quantitative comparison, the synthesis of 4-methylbiphenyl (B165694) is presented as a representative example. The data below is compiled from various literature sources and illustrates the typical performance of each method under optimized conditions.
| Method | Aryl Halide | Organometallic Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | 4-Bromotoluene (B49008) | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Toluene (B28343)/H₂O | 100 | 16 | ~95 | [1] |
| Stille | 4-Iodotoluene (B166478) | p-Tolyltributylstannane | Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 12 | ~92 | [2] |
| Negishi | 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | THF | 65 | 4 | ~96 | [1] |
| Direct C-H Arylation | 4-Bromotoluene | Benzene (B151609) | Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%) | Toluene | 120 | 24 | ~85 | [3][4] |
Catalytic Cycles and Reaction Workflows
The choice of a synthetic route is often guided by an understanding of the reaction mechanism and the practical workflow. The following diagrams illustrate the catalytic cycles of the major cross-coupling reactions and a comparative workflow for the synthesis of a biaryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Comparative workflow of biaryl synthesis methods.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][5]
Stille Coupling
Reaction: 4-Iodotoluene with p-Tolyltributylstannane
Materials:
-
4-Iodotoluene (1.0 equiv)
-
p-Tolyltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous, degassed toluene via syringe.
-
Add p-tolyltributylstannane to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography. A potassium fluoride (B91410) workup may be necessary to remove tin byproducts.[2]
Negishi Coupling
Reaction: 4-Bromotoluene with Phenylzinc Chloride
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylzinc chloride (1.2 equiv, as a solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Add anhydrous, degassed THF and stir for 10 minutes.
-
Add 4-bromotoluene to the catalyst mixture.
-
Slowly add the phenylzinc chloride solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by column chromatography.[1]
Direct C-H Arylation
Reaction: Benzene with 4-Bromotoluene
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Benzene (used in excess, can be the solvent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (0.3 equiv)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
To a pressure-rated reaction vessel, add palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, potassium carbonate, and pivalic acid.
-
Add 4-bromotoluene and benzene (or toluene as the solvent).
-
Seal the vessel and heat to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Conclusion
The choice of method for biaryl synthesis is a critical decision in any synthetic campaign. While the Kumada coupling using Grignard reagents like this compound remains a viable option, the Suzuki-Miyaura, Stille, and Negishi couplings, along with direct C-H arylation, offer a broader range of possibilities with distinct advantages. The Suzuki-Miyaura reaction is often favored for its low toxicity and the stability of boronic acids.[6] The Stille coupling provides excellent functional group tolerance, though the toxicity of organotin reagents is a significant drawback.[2] The Negishi coupling offers high reactivity and good functional group compatibility, with modern protocols simplifying the handling of organozinc reagents.[7] Direct C-H arylation represents a more atom-economical and environmentally friendly approach by avoiding the pre-functionalization of one of the coupling partners.[8] By carefully considering the factors of substrate scope, functional group tolerance, cost, and environmental impact, researchers can select the most appropriate method to efficiently access their target biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille_reaction [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. benchchem.com [benchchem.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. chimia.ch [chimia.ch]
A Comparative Guide to Titration Methods for Determining p-Tolylmagnesium Chloride Concentration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of Grignard reagents, such as p-tolylmagnesium chloride, is crucial for stoichiometric control in sensitive chemical reactions, ensuring reproducibility and optimizing yields in research and pharmaceutical development. This guide provides a comparative overview of common titration methods, detailing their experimental protocols and presenting quantitative data to aid in method selection.
Comparison of Titration Methods
Several methods are available for the titration of Grignard reagents, each with distinct advantages and limitations. The choice of method often depends on factors such as required accuracy, available equipment, and the nature of the Grignard reagent itself. Below is a summary of common techniques for the quantification of this compound.
| Titration Method | Principle | Endpoint Indication | Advantages | Disadvantages | Reported Precision |
| Iodine Titration | Redox reaction where the Grignard reagent reacts with iodine. | Disappearance of the brown iodine color to a colorless solution. | Simple, rapid, and reliable for a wide range of Grignard reagents, including aryl types. The endpoint is sharp and easily visible.[1] | Iodine solutions can be unstable and must be prepared fresh. | Reproducible within ±2%.[1] |
| Salicylaldehyde (B1680747) Phenylhydrazone Titration | Acid-base reaction where the Grignard reagent deprotonates the indicator. | Color change from yellow to a bright golden-orange. | The indicator is a stable, non-hygroscopic solid that serves as its own titrant, simplifying the procedure.[2] | The color change can be less distinct than in other methods. May not be suitable for all organometallic bases, such as LDA.[2] | Generally provides accurate and reproducible results.[2] |
| Diphenylacetic Acid Titration | Acid-base reaction where the Grignard reagent deprotonates the acidic proton of the indicator. | Appearance of a persistent yellow or light blue color. | The indicator is a stable solid. The endpoint is generally clear. | Can be slower than other methods. | Not explicitly quantified in the reviewed literature, but considered a reliable method. |
| Watson-Eastham Titration | Formation of a colored charge-transfer complex between the Grignard reagent and an indicator, which is then titrated with an alcohol. | Disappearance of the colored complex (e.g., violet or burgundy with 1,10-phenanthroline). | Accurate and not susceptible to interference from basic hydrolysis byproducts like magnesium alkoxides.[3] | Requires the preparation and standardization of an anhydrous alcohol solution, which can be tedious.[4] | Considered a highly accurate method.[3] |
| Potentiometric Titration | The endpoint is determined by monitoring the change in electrical potential of the solution as the titrant is added. | A sharp change in potential, typically identified from the first derivative of the titration curve. | High precision and accuracy. Applicable to a wide array of Grignard reagents and can be automated.[5] | Requires specialized and more expensive equipment (potentiometer and electrodes).[4] | Excellent method precision.[5] |
Experimental Protocols
Below are detailed methodologies for the key titration experiments. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware to prevent quenching of the Grignard reagent.
Iodine Titration
This method, developed by Krasovskiy and Knochel, is a convenient and reliable way to determine the concentration of Grignard reagents.[1]
Reagents and Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
This compound solution in THF (analyte)
-
Oven-dried glassware (e.g., 10 mL round-bottom flask with a magnetic stir bar and septum)
-
Gas-tight syringe (e.g., 1.0 mL)
Procedure:
-
Prepare a 0.5 M solution of LiCl in THF: Dry anhydrous LiCl under high vacuum at 140°C for 4 hours. Allow to cool to room temperature under an inert atmosphere and dissolve in anhydrous THF to make a 0.5 M solution.[1]
-
Set up the titration flask: Accurately weigh approximately 254 mg (1 mmol) of iodine into a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and septum.[1]
-
Dissolve the iodine: Add 3-5 mL of the 0.5 M LiCl solution in THF to the flask and stir until the iodine is completely dissolved, forming a brown solution.[1]
-
Cool the solution: Cool the flask to 0°C in an ice bath.[1]
-
Titrate with the Grignard reagent: Add the this compound solution dropwise using a gas-tight syringe until the brown color of the iodine disappears and a colorless, transparent solution is obtained.[1]
-
Record the volume: Carefully record the volume of the Grignard reagent added.
-
Calculate the concentration: The molarity of the this compound is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Note: The stoichiometry between the Grignard reagent and iodine is 1:1.[1]
Salicylaldehyde Phenylhydrazone Titration
This method utilizes a single reagent that acts as both the titrant and the indicator.[2]
Reagents and Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Salicylaldehyde phenylhydrazone
-
This compound solution in THF (analyte)
-
Oven-dried glassware (e.g., 25 mL Erlenmeyer flask with a magnetic stir bar and septum)
-
Gas-tight syringe
Procedure:
-
Prepare the indicator solution: Accurately weigh between 60.0 and 80.0 mg of salicylaldehyde phenylhydrazone into a dry, argon-flushed flask.
-
Dissolve the indicator: Add approximately 10 mL of freshly distilled THF to the flask and stir at room temperature until the solid is completely dissolved.[2]
-
Titrate with the Grignard reagent: Slowly add the this compound solution via a gas-tight syringe. An initial yellow color will form. The endpoint is reached when the color changes to a bright golden-orange.[2]
-
Record the volume: Note the volume of the Grignard reagent required to reach the endpoint.
-
Calculate the concentration: The molarity is calculated as follows: Molarity (M) = (moles of salicylaldehyde phenylhydrazone) / (Volume of Grignard reagent in L)
Note: The stoichiometry is assumed to be 1:1.
Watson-Eastham Titration
A classic and accurate method utilizing a colorimetric indicator and an alcohol titrant.[3]
Reagents and Materials:
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1,10-Phenanthroline (indicator)
-
Standardized solution of sec-butanol or a known mass of menthol (B31143)
-
This compound solution in THF (analyte)
-
Oven-dried glassware
-
Buret and syringe
Procedure:
-
Prepare the analyte solution: In a dry, argon-flushed flask, add a precisely measured volume of the this compound solution and dilute with anhydrous THF.
-
Add the indicator: Add a few crystals (1-2 mg) of 1,10-phenanthroline. The solution should turn a deep violet or burgundy color, indicating the formation of the Grignard-indicator complex.[3]
-
Titrate with alcohol: Titrate the solution with a standardized solution of sec-butanol in xylene (or add a known mass of menthol and dissolve) until the color of the complex disappears, leaving a colorless or pale yellow solution.[3]
-
Record the volume: Record the volume of the alcohol titrant used.
-
Calculate the concentration: Molarity (M) = (moles of alcohol) / (Volume of Grignard reagent in L)
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described titration methods.
Caption: Workflow for Iodine Titration.
Caption: Workflow for Salicylaldehyde Phenylhydrazone Titration.
Caption: Workflow for Potentiometric Titration.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. (1999) | Brian E. Love | 192 Citations [scispace.com]
- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of p-Tolylmagnesium Chloride Reactions: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise quantification of organometallic reagents and their reaction products is paramount for ensuring reaction efficiency, reproducibility, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prominent analytical techniques for the quantitative analysis of p-tolylmagnesium chloride reactions. The information presented is supported by established experimental methodologies to aid in the selection of the most suitable analytical approach for specific research and development needs.
Introduction to Analytical Challenges
This compound, a common Grignard reagent, is a powerful nucleophile used in the formation of carbon-carbon bonds. The quantitative analysis of its reactions presents several challenges. The reagent itself is highly reactive and sensitive to air and moisture, making direct analysis difficult. Furthermore, the reaction mixtures can be complex, containing the desired product, unreacted starting materials, the Grignard reagent, and various byproducts. Accurate quantification of these species is crucial for determining reaction yield, monitoring conversion, and identifying impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound reactions, quantification is typically performed on the reaction products and byproducts after a suitable quenching and workup procedure.
Experimental Protocol: GC-MS Analysis of a Reaction with Benzaldehyde (B42025)
This protocol outlines a general procedure for the quantitative analysis of the reaction between this compound and benzaldehyde to form 4-methylbenzophenone (B132839).
1. Reaction Quenching and Sample Preparation:
-
Upon reaction completion, the mixture is cooled in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution. This step is crucial to protonate the alkoxide intermediate and deactivate any remaining Grignard reagent.
-
The quenched mixture is then transferred to a separatory funnel, and the organic products are extracted using a suitable solvent such as diethyl ether or ethyl acetate.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
An internal standard (e.g., biphenyl (B1667301) or another stable aromatic compound with a distinct retention time) of a known concentration is added to the organic extract. The use of an internal standard is critical for accurate quantification as it corrects for variations in injection volume and instrument response.
2. GC-MS Instrumentation and Parameters:
| Parameter | Specification |
| Gas Chromatograph | Agilent 6890N or similar |
| Mass Spectrometer | Agilent 5973N or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis |
3. Calibration and Quantification:
-
A series of calibration standards containing known concentrations of the analyte (4-methylbenzophenone) and the internal standard are prepared and analyzed.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of 4-methylbenzophenone in the reaction sample is then determined from its peak area ratio using the calibration curve. The reaction yield can be calculated based on the initial amount of the limiting reagent.
Visualization of the GC-MS Workflow
Navigating the Nuances of Grignard Reagent Characterization: A Comparative Guide to NMR Spectroscopy and Titration Methods
For researchers, scientists, and professionals in drug development, the accurate characterization of Grignard reagents is paramount for reproducible and reliable synthetic outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and traditional titration methods for the analysis of p-tolylmagnesium chloride, a common organometallic reagent. We present a detailed examination of the experimental protocols, data interpretation, and a quantitative comparison of these techniques to aid in the selection of the most appropriate analytical method for your research needs.
The utility of Grignard reagents in carbon-carbon bond formation is a cornerstone of organic synthesis. However, the concentration and purity of these highly reactive species can be variable, necessitating accurate analytical techniques to ensure stoichiometric control in chemical reactions. While traditional titration methods have long been the standard for determining the molarity of Grignard solutions, quantitative NMR (qNMR) spectroscopy has emerged as a powerful and informative alternative.
Quantitative Data at a Glance: NMR vs. Titration
To facilitate a direct comparison, the following table summarizes the key performance indicators for the characterization of this compound using both NMR spectroscopy and common titration methods.
| Parameter | NMR Spectroscopy (qNMR) | Titration (with 1,10-Phenanthroline) | Titration (with Iodine) |
| Analyte | This compound | This compound | This compound |
| Primary Measurement | Integral of analyte signal relative to an internal standard | Volume of titrant at colorimetric endpoint | Volume of titrant at colorimetric endpoint |
| Typical Accuracy | High (often < 2% error) | Good to High (typically 2-5% error) | Good to High (typically 2-5% error) |
| Typical Precision (RSD) | High (< 1-2%) | Good (2-5%) | Good (2-5%) |
| Information Provided | Concentration, purity (presence of byproducts), structural confirmation | Active Grignard concentration | Active Grignard concentration |
| Sample Volume | ~0.5-1.0 mL | 1-2 mL per titration | 1-2 mL per titration |
| Analysis Time | ~10-15 minutes per sample | ~5-10 minutes per titration | ~5-10 minutes per titration |
| Expertise Required | Moderate to High (instrument operation, spectral interpretation) | Low to Moderate (standard laboratory technique) | Low to Moderate (standard laboratory technique) |
| Cost | High (instrument purchase and maintenance) | Low (glassware and reagents) | Low (glassware and reagents) |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy offers a non-destructive and highly informative method for the characterization of this compound. Beyond simple quantification, NMR can provide valuable insights into the purity of the reagent, identifying common byproducts such as p-cresol (B1678582) (from reaction with trace oxygen) or toluene (B28343) (from quenching with trace water).
Expected ¹H and ¹³C NMR Spectral Data for this compound in THF-d₈:
While the exact chemical shifts can vary slightly based on concentration and the specific batch of deuterated solvent, the following are typical expected regions for the signals of this compound.
| Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Methyl Protons | ~2.2 - 2.4 | ~21 | s |
| Aromatic Protons (ortho to Mg) | ~7.5 - 7.7 | ~165 | d |
| Aromatic Protons (meta to Mg) | ~6.8 - 7.0 | ~137 | d |
| Aromatic Carbon (ipso to Mg) | - | ~128 | - |
| Aromatic Carbon (para to Mg) | - | ~125 | - |
Note: The chemical shifts for the aromatic protons and carbons of Grignard reagents are significantly different from their corresponding aryl halide precursors due to the strong electron-donating effect of the magnesium-carbon bond.
Established Alternatives: Titration Methods
Titration remains a widely used, accessible, and cost-effective method for determining the concentration of Grignard reagents. These methods rely on a chemical reaction between the Grignard reagent and a titrant, with an indicator to signal the endpoint.
Common Titration Methods:
-
Titration with Iodine: This method involves the reaction of the Grignard reagent with a standardized solution of iodine. The disappearance of the characteristic brown color of iodine indicates the endpoint.
-
Titration with 1,10-Phenanthroline (B135089) and an Alcohol: In this method, a small amount of 1,10-phenanthroline is added to the Grignard solution, forming a colored complex. The solution is then titrated with a standard solution of a secondary alcohol (e.g., sec-butanol or isopropanol) until the color disappears.
While reliable for determining the concentration of the active Grignard reagent, titration methods do not provide information about the presence of non-basic impurities.
Experimental Protocols
To ensure accurate and reproducible results, the following detailed experimental protocols are provided for both NMR analysis and titration of this compound.
Quantitative NMR (qNMR) Analysis of this compound
Objective: To determine the precise concentration and assess the purity of a this compound solution using an internal standard.
Materials:
-
This compound solution in THF
-
Anhydrous deuterated tetrahydrofuran (B95107) (THF-d₈)
-
Anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or ferrocene)
-
J-Young NMR tube or a standard NMR tube with a septum cap
-
Glovebox or Schlenk line for inert atmosphere manipulation
-
Gas-tight syringe
Procedure:
-
Prepare the Internal Standard Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh a known mass of the internal standard into a volumetric flask and dissolve it in anhydrous THF-d₈ to a known volume.
-
Sample Preparation:
-
In an inert atmosphere, transfer a precisely known volume (e.g., 0.5 mL) of the internal standard stock solution to a clean, dry J-Young NMR tube.
-
Using a gas-tight syringe, carefully add a precisely known volume (e.g., 0.1 mL) of the this compound solution to the NMR tube.
-
Seal the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal corresponding to a known number of protons on the internal standard and a well-resolved signal from the this compound (e.g., the methyl protons).
-
Calculate the concentration of the Grignard reagent using the following formula:
Concentration (M) = (Integral of Analyte / Number of Protons of Analyte) × (Moles of Standard / Integral of Standard)
-
Titration of this compound with Iodine
Objective: To determine the concentration of active Grignard reagent in a this compound solution.
Materials:
-
This compound solution in THF
-
Standardized solution of iodine in anhydrous THF (e.g., 0.1 M)
-
Anhydrous THF
-
Burette, flask, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble the titration apparatus under an inert atmosphere.
-
Sample Preparation:
-
In the flask, place a known volume (e.g., 10 mL) of anhydrous THF.
-
Using a gas-tight syringe, add a precisely known volume (e.g., 1.0 mL) of the this compound solution to the flask.
-
-
Titration:
-
Titrate the Grignard solution with the standardized iodine solution.
-
The endpoint is reached when the faint brown color of the iodine persists for at least 30 seconds.
-
-
Calculation:
-
Calculate the concentration of the Grignard reagent using the formula:
Concentration (M) = (Volume of I₂ solution × Molarity of I₂ solution) / Volume of Grignard solution
-
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.
Caption: Decision tree for selecting a characterization method for Grignard reagents.
Conclusion: Choosing the Right Tool for the Job
Both NMR spectroscopy and titration are valuable techniques for the characterization of this compound. The choice between them depends on the specific needs of the researcher and the available resources.
-
For routine determination of Grignard reagent concentration where cost and simplicity are primary concerns, titration methods are highly effective and reliable.
-
When a more comprehensive analysis is required, including the assessment of purity and the identification of potential byproducts, quantitative NMR spectroscopy is the superior method. It provides a wealth of information that can be critical for troubleshooting synthetic issues and ensuring the quality of starting materials in drug development and other sensitive applications.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reproducibility of their synthetic work.
A Comparative Analysis of Grignard Reagent Yields in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical to the assembly of complex molecules, including active pharmaceutical ingredients. Among the arsenal (B13267) of synthetic methodologies, cross-coupling reactions employing Grignard reagents remain a powerful and widely utilized tool. The choice of the Grignard reagent is a crucial parameter that significantly influences the efficiency and yield of these transformations. This guide provides an objective comparison of the performance of various Grignard reagents in different cross-coupling reactions, supported by experimental data, to aid in the selection of optimal reaction partners.
Comparative Yield Data of Grignard Reagents in Cross-Coupling Reactions
The following tables summarize the yields of various cross-coupling reactions employing a range of Grignard reagents. These data have been compiled from multiple studies to provide a comparative overview. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Nickel-Catalyzed Kumada Cross-Coupling of Benzylic Ethers
| Grignard Reagent | Electrophile | Catalyst (mol%) | Yield (%) | Reference |
| Methylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | Good | [1] |
| Phenylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | 67% | [1] |
| 4-Methoxyphenylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | Good | [1] |
| 4-Fluorophenylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | Good | [1] |
| 2-Thienylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | Good | [1] |
| n-Butylmagnesium Bromide | Benzylic Ether | 2% Ni(dppe)Cl₂ | Good | [1] |
| d₃-Methylmagnesium Iodide | 3-Furyl Tetrahydropyran | Ni(cod)₂/rac-BINAP | 84% | [2] |
| d₅-Phenylmagnesium Bromide | Benzylic Ether | Ni(dppe)Cl₂ | Good | [2] |
Table 2: Copper-Catalyzed Oxidative Homocoupling of Grignard Reagents
| Grignard Reagent | Catalyst (mol%) | Oxidant | Yield (%) | Reference |
| Phenylmagnesium Bromide | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 98% | [3][4] |
| 4-Methylphenylmagnesium Bromide | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 95% | [3][4] |
| 4-Methoxyphenylmagnesium Bromide | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 85% | [3][4] |
| 2-Naphthylmagnesium Bromide | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 96% | [3][4] |
| Ethylmagnesium Bromide | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 93% | [3][4] |
| n-Butylmagnesium Chloride | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 98% | [3][4] |
| Phenethylmagnesium Chloride | 1% Li₂CuCl₄ | Di-tert-butyldiaziridinone | 95% | [3][4] |
Table 3: Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Aryl Chlorobenzenesulfonates
| Grignard Reagent | Electrophile | Catalyst (mol%) | Yield (%) | Reference |
| Ethylmagnesium Bromide | 4-Chlorobenzenesulfonate | 5% Fe(acac)₃ | 98% | [5][6] |
| Cyclohexylmagnesium Bromide | 4-Chlorobenzenesulfonate | 5% Fe(acac)₃ | 98% | [5][6] |
| Isopropylmagnesium Bromide | 4-Chlorobenzenesulfonate | 5% Fe(acac)₃ | 98% | [5][6] |
| Phenethylmagnesium Bromide | 4-Chlorobenzenesulfonate | 5% Fe(acac)₃ | High | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions involving Grignard reagents.
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling[1]
To a flame-dried Schlenk tube under an argon atmosphere is added the nickel catalyst (e.g., Ni(dppe)Cl₂, 0.02 mmol, 2 mol%). The benzylic ether electrophile (1.0 mmol) is then added as a solution in anhydrous diethyl ether (2 mL). The Grignard reagent (2.0 mmol, 2.0 equivalents), as a solution in diethyl ether, is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
General Procedure for Copper-Catalyzed Oxidative Homocoupling[3][4]
In a dried Schlenk tube under a nitrogen atmosphere, the copper catalyst (e.g., Li₂CuCl₄, 0.01 mmol, 1 mol%) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 2 mL). Di-tert-butyldiaziridinone (1.0 mmol) is then added to the solution. The Grignard reagent (1.1 mmol, 1.1 equivalents) is added dropwise to the stirred mixture at room temperature. The reaction is stirred for the specified time, typically ranging from 30 minutes to 24 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the homocoupled product.
General Procedure for Iron-Catalyzed Cross-Coupling of Alkyl Grignards[5][6]
A flame-dried Schlenk tube is charged with the iron catalyst (e.g., Fe(acac)₃, 0.05 mmol, 5 mol%) and the aryl chlorobenzenesulfonate (1.0 mmol). The vessel is evacuated and backfilled with argon. Anhydrous THF (5 mL) is added, followed by the dropwise addition of the alkyl Grignard reagent (1.5 mmol, 1.5 equivalents) at room temperature. The reaction mixture is stirred vigorously for the designated time. The reaction is then carefully quenched with 1 M HCl. The aqueous phase is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography to give the alkylated benzenesulfonate.
Mechanistic Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Kumada cross-coupling reaction, a foundational example of Grignard-based cross-coupling.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
References
- 1. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating Stereochemistry: A Comparative Guide to p-Tolylmagnesium Chloride in Asymmetric Reactions
For researchers, scientists, and drug development professionals, achieving precise stereochemical control in carbon-carbon bond formation is paramount. This guide provides an objective comparison of the performance of p-tolylmagnesium chloride and other aryl Grignard reagents in stereoselective additions to carbonyl compounds, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a molecule can dramatically influence its biological activity. Consequently, the development of synthetic methods that afford high stereoselectivity is a cornerstone of modern organic chemistry and drug discovery. Grignard reagents are among the most powerful tools for constructing carbon-carbon bonds. This guide focuses on the stereochemical outcomes of reactions involving this compound, a common yet nuanced aryl Grignard reagent, in comparison to other substituted aryl Grignard reagents.
Enantioselective Addition to Prochiral Ketones
The enantioselective addition of Grignard reagents to prochiral ketones, often facilitated by chiral ligands, is a fundamental strategy for synthesizing chiral tertiary alcohols. The structure of the Grignard reagent can significantly impact the enantiomeric excess (ee) of the product. Below is a comparison of the performance of p-tolylmagnesium bromide and other aryl Grignard reagents in the asymmetric addition to various acetophenones, catalyzed by a chiral N,N,O-tridentate ligand, (R,R)-L12.[1]
| Entry | Ketone | ArMgBr | Product | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | p-Tolylmagnesium bromide | 1-(p-Tolyl)phenylethanol | 78 | 91 |
| 2 | Acetophenone | Phenylmagnesium bromide | 1,1-Diphenylethanol | 85 | 92 |
| 3 | Acetophenone | o-Tolylmagnesium bromide | 1-(o-Tolyl)phenylethanol | 75 | 93 |
| 4 | 4'-Methoxyacetophenone | p-Tolylmagnesium bromide | 1-(4-Methoxyphenyl)-1-(p-tolyl)ethanol | 72 | 90 |
| 5 | 4'-Methoxyacetophenone | Phenylmagnesium bromide | 1-(4-Methoxyphenyl)-1-phenylethanol | 81 | 91 |
| 6 | 4'-Chloroacetophenone | p-Tolylmagnesium bromide | 1-(4-Chlorophenyl)-1-(p-tolyl)ethanol | 80 | 92 |
| 7 | 4'-Chloroacetophenone | Phenylmagnesium bromide | 1-(4-Chlorophenyl)-1-phenylethanol | 88 | 93 |
Data sourced from a study on the asymmetric addition of Grignard reagents to ketones mediated by biaryl ligands.[1]
The data indicates that in the presence of the chiral ligand (R,R)-L12, p-tolylmagnesium bromide consistently delivers high enantioselectivity, comparable to that of phenylmagnesium bromide and o-tolylmagnesium bromide across different acetophenone substrates.[1] This suggests that the electronic and steric influence of the para-methyl group on the tolyl reagent does not significantly diminish the stereochemical control exerted by the chiral ligand in these examples.
Experimental Protocols
General Procedure for the Enantioselective Addition of Aryl Grignard Reagents to Ketones
This protocol is a representative procedure for the asymmetric addition of aryl Grignard reagents to ketones in the presence of a chiral ligand.[1]
Materials:
-
Anhydrous solvent (e.g., toluene (B28343), THF)
-
Chiral ligand (e.g., (R,R)-L12)
-
Ketone substrate
-
Aryl Grignard reagent solution (e.g., p-tolylmagnesium bromide in THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral ligand (0.11 mmol) and the ketone substrate (0.1 mmol) in anhydrous toluene (1.2 mL).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the aryl Grignard reagent solution (0.22 mmol) dropwise to the stirred mixture.
-
Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the generalized signaling pathway for the enantioselective addition and the experimental workflow.
Caption: Generalized pathway for ligand-mediated enantioselective Grignard addition.
Caption: Standard experimental workflow for enantioselective Grignard addition.
Conclusion
The validation of stereochemistry in reactions with this compound reveals its efficacy in achieving high levels of enantioselectivity, performing on par with other common aryl Grignard reagents in ligand-controlled asymmetric additions to ketones.[1] The selection of the appropriate chiral ligand and reaction conditions remains the critical determinant for achieving the desired stereochemical outcome. The provided data and protocols serve as a valuable resource for researchers designing and optimizing stereoselective syntheses.
References
Detecting Impurities in p-Tolylmagnesium Chloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of Grignard reagents like p-tolylmagnesium chloride is paramount for the success and reproducibility of synthetic processes. This guide provides a comprehensive comparison of key analytical methods for detecting and quantifying common impurities in this vital reagent, supported by experimental protocols and performance data.
The synthesis and handling of this compound can introduce several impurities that may adversely affect subsequent reactions. These impurities typically fall into three categories: byproducts from the synthesis, unreacted starting materials, and degradation products. Key impurities include:
-
4,4'-Bitolyl: Formed via Wurtz coupling, a common side reaction.
-
Unreacted p-Chlorotoluene: Residual starting material from an incomplete reaction.
-
p-Cresol: A product of oxidation from exposure to air.
-
Other Degradation Products: Arising from contact with moisture or prolonged storage.
This guide will compare four principal analytical methods for the identification and quantification of these impurities: Titration, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the discussed analytical methods in the context of detecting impurities in this compound.
| Analytical Method | Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| Titration | Active Grignard | N/A (Measures concentration) | N/A | < 1% | 99-101% |
| ¹H NMR | 4,4'-Bitolyl | ~0.05 mol% | ~0.1 mol% | < 5% | 95-105% |
| p-Chlorotoluene | ~0.05 mol% | ~0.1 mol% | < 5% | 95-105% | |
| p-Cresol | ~0.05 mol% | ~0.1 mol% | < 5% | 95-105% | |
| GC-MS | 4,4'-Bitolyl | ~0.1 µg/mL | ~0.5 µg/mL | < 10% | 90-110% |
| p-Chlorotoluene | ~0.05 µg/mL | ~0.2 µg/mL | < 10% | 90-110% | |
| p-Cresol | ~1 ng/mL[1] | ~5 ng/mL[1] | < 15% | 85-115% | |
| HPLC-UV | 4,4'-Bitolyl | ~0.1 µg/mL | ~0.5 µg/mL | < 5% | 98-102% |
| p-Chlorotoluene | ~0.2 µg/mL | ~1 µg/mL | < 5% | 98-102% | |
| p-Cresol | ~0.1 µg/mL | ~0.5 µg/mL | < 5% | 98-102% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. Note that all handling of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with air and moisture.
Titration for Determination of Active Grignard Reagent
This method determines the concentration of the active Grignard reagent, providing an indirect measure of purity. A lower-than-expected concentration suggests the presence of non-basic impurities.
Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere, accurately weigh approximately 1 mmol of a primary standard, such as iodine (I₂), and dissolve it in 5 mL of anhydrous THF. Cool the solution to 0°C.
-
Titration: Slowly add the this compound solution dropwise from a burette to the iodine solution with vigorous stirring.
-
Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Calculation: The concentration of the Grignard reagent is calculated based on the volume of titrant added and the initial moles of the standard. A double titration method using a known amount of water and a back-titration with a standard acid can also be employed for higher accuracy.[2]
¹H NMR Spectroscopy for Direct Impurity Profiling
¹H NMR spectroscopy is a powerful tool for identifying and quantifying all proton-containing species in the Grignard solution.
Protocol:
-
Sample Preparation: Under an inert atmosphere, carefully transfer approximately 0.1 mL of the this compound solution into a clean, dry NMR tube. Dilute with approximately 0.5 mL of a deuterated, anhydrous, and aprotic solvent such as benzene-d₆ or THF-d₈. It is crucial to use a solvent that will not react with the Grignard reagent.[3][4]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.
-
Analysis: Identify the characteristic signals for this compound, 4,4'-bitolyl, unreacted p-chlorotoluene, and p-cresol. The concentration of each species can be determined by integrating the respective signals and comparing them to an internal standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities after a quenching step.
Protocol:
-
Sample Preparation (Quenching): Under an inert atmosphere, carefully add 1 mL of the this compound solution to a vial containing 5 mL of a cooled, dilute acid solution (e.g., 1 M HCl). This will quench the reactive Grignard reagent. Extract the organic components with 2 x 5 mL of diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate to a known volume.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Analysis: Identify impurities by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by creating a calibration curve for each impurity.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is well-suited for the analysis of less volatile impurities, such as the Wurtz coupling product and oxidation products, after quenching the Grignard reagent.
Protocol:
-
Sample Preparation (Quenching): Follow the same quenching procedure as described for GC-MS. The final extract should be dissolved in the mobile phase. For certain analytes without a strong chromophore, derivatization may be necessary to enhance UV detection or fluorescence.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the analytes (e.g., 254 nm for aromatic compounds).
-
-
Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships between the impurities and their detection methods.
References
- 1. Validation of titration methods | Metrohm [metrohm.com]
- 2. The determination of grignard reagent concentration by an acidimetric double titration method | Semantic Scholar [semanticscholar.org]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. organomation.com [organomation.com]
A Comparative Guide to Iron and Nickel Catalysts for p-Tolylmagnesium Chloride Coupling
For researchers and professionals in drug development and synthetic chemistry, the choice of catalyst for carbon-carbon bond formation is a critical decision that impacts yield, cost, and environmental footprint. The Kumada-Tamao-Corriu cross-coupling reaction, a powerful method for forging bonds between Grignard reagents and organic halides, frequently employs nickel catalysts. However, the emergence of iron-based catalysts presents a compelling, more sustainable alternative. This guide provides an objective comparison of iron and nickel catalysts for the cross-coupling of p-tolylmagnesium chloride with aryl chlorides, supported by experimental data.
Performance Comparison at a Glance
Iron catalysts are lauded for being inexpensive, earth-abundant, and possessing low toxicity. In contrast, nickel catalysts, while well-established, are generally more expensive and toxic. From a performance standpoint, both catalyst systems can be highly effective, though reaction conditions and outcomes can vary. Iron-catalyzed reactions are often rapid, even at or below room temperature.
The following table summarizes representative experimental data for the cross-coupling of p-tolylmagnesium bromide (a close analogue to the chloride) with aryl chlorides, showcasing the performance of both iron and nickel catalyst systems under optimized conditions.
| Parameter | Iron-Catalyzed Coupling[1] | Nickel-Catalyzed Coupling[2][3] |
| Grignard Reagent | p-Tolylmagnesium Bromide | p-Tolylmagnesium Bromide |
| Aryl Halide | 4-Chloroanisole | 4-Chloroanisole |
| Catalyst Precursor | FeCl₂ | Amido Pincer Nickel Complex |
| Catalyst Loading | Not specified | 1 mol % |
| Ligand/Additive | Not specified | None |
| Solvent | THF | THF |
| Temperature | Not specified | 25°C |
| Reaction Time | Not specified | 24 hours |
| Yield | Good | 93% |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for successful synthesis. Below are representative protocols for both iron and nickel-catalyzed cross-coupling reactions.
General Procedure for Iron-Catalyzed Cross-Coupling
A common protocol for iron-catalyzed cross-coupling involves the addition of the Grignard reagent to a solution of the aryl halide and the iron precursor.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
FeCl₃ (5 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A flame-dried round-bottom flask is charged with the aryl chloride and FeCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF is added, and the mixture is cooled to -5 °C.[4]
-
A mixture of the this compound solution and TMEDA is added dropwise to the stirred mixture.[4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed reactions often employ a phosphine (B1218219) ligand to stabilize the catalyst and promote reactivity.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.3 equiv)
-
NiCl₂(dppp) (2-5 mol%) (dppp = 1,3-bis(diphenylphosphino)propane)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, NiCl₂(dppp) and the aryl chloride are added.
-
Anhydrous THF is added, and the mixture is stirred at room temperature.
-
The this compound solution is added to the mixture.
-
The reaction is stirred at room temperature or a slightly elevated temperature for several hours, with progress monitored by GC or TLC.
-
Upon completion, the reaction is carefully quenched with dilute HCl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired product.
Mechanistic Considerations
The catalytic cycles for both iron and nickel-catalyzed Kumada couplings are believed to proceed through a series of oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst can influence the relative rates of these steps and the stability of the organometallic intermediates.
Caption: Generalized catalytic cycle for Kumada cross-coupling (M = Fe or Ni).
Experimental Workflow
The general workflow for performing a catalyzed cross-coupling reaction is outlined below. Adherence to inert atmosphere techniques is crucial for the success of these reactions due to the sensitivity of the Grignard reagent and the catalyst.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
A Comparative Guide to p-Tolylmagnesium Chloride and p-Tolyllithium in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the formation of carbon-carbon bonds is a foundational transformation. Organometallic reagents are paramount to this endeavor, with Grignard and organolithium compounds being two of the most utilized classes of nucleophiles. This guide provides an objective comparison of the performance of p-tolylmagnesium chloride (a Grignard reagent) and p-tolyllithium (B8432521) (an organolithium reagent) in nucleophilic addition reactions to carbonyl compounds. This comparison is supported by established principles of chemical reactivity and illustrative experimental protocols.
Executive Summary
Both this compound and p-tolyllithium are potent sources of a nucleophilic p-tolyl anion, capable of adding to the electrophilic carbon of aldehydes and ketones to form the corresponding secondary and tertiary alcohols, respectively.[1][2] The choice between these two reagents is often dictated by the specific requirements of the synthesis, including the reactivity of the carbonyl substrate and the presence of other functional groups.
Generally, p-tolyllithium is a more reactive and more basic nucleophile than this compound.[3][4] This heightened reactivity can lead to faster reaction rates but may also result in a higher propensity for side reactions, such as enolization of the carbonyl substrate, especially with sterically hindered ketones. Conversely, this compound, while less reactive, often exhibits greater chemoselectivity and functional group tolerance.
Comparative Reactivity and Performance
The primary reaction pathway for both reagents with a simple aldehyde or ketone is the 1,2-nucleophilic addition to the carbonyl group.[1][5] The fundamental difference in their reactivity stems from the nature of the carbon-metal bond. The C-Li bond in p-tolyllithium has a greater degree of ionic character than the C-Mg bond in this compound, rendering the tolyl group in the organolithium compound a more potent nucleophile and a stronger base.[4]
| Feature | This compound (Grignard Reagent) | p-Tolyllithium (Organolithium Reagent) |
| Reactivity | Moderately to highly reactive. | Highly reactive.[3] |
| Basicity | Strong base. | Very strong base. |
| Primary Reaction | 1,2-Nucleophilic addition to carbonyls.[1] | 1,2-Nucleophilic addition to carbonyls.[1] |
| Common Solvents | Ethereal solvents (e.g., THF, diethyl ether). | Ethereal or hydrocarbon solvents (e.g., THF, diethyl ether, hexanes). |
| Side Reactions | Less prone to side reactions like enolization. | More prone to side reactions, including enolization of ketones and reaction with acidic protons. |
| Functional Group Tolerance | Generally more tolerant of other functional groups. | Less tolerant; reacts with a wider range of functional groups. |
| Preparation | From p-chlorotoluene or p-bromotoluene and magnesium metal.[6] | From p-bromotoluene and lithium metal or via metal-halogen exchange. |
Experimental Protocols
The following are representative, generalized experimental protocols for the nucleophilic addition of this compound and p-tolyllithium to an aldehyde, such as benzaldehyde (B42025).
Protocol 1: Nucleophilic Addition of this compound to Benzaldehyde
Objective: To synthesize 4-methyl-α-phenylbenzenemethanol.
Materials:
-
This compound solution in THF (e.g., 1.0 M)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzaldehyde (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.1 equivalents) dropwise from the dropping funnel to the stirred benzaldehyde solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-methyl-α-phenylbenzenemethanol.
Protocol 2: Nucleophilic Addition of p-Tolyllithium to Benzaldehyde
Objective: To synthesize 4-methyl-α-phenylbenzenemethanol.
Materials:
-
p-Tolyllithium solution in diethyl ether or hexanes (e.g., 1.0 M)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzaldehyde (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the p-tolyllithium solution (1.1 equivalents) dropwise from the dropping funnel to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methyl-α-phenylbenzenemethanol.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the preparation of the organometallic reagents and their subsequent nucleophilic addition to a carbonyl compound.
Caption: Preparation of this compound.
Caption: Preparation of p-Tolyllithium.
Caption: General Nucleophilic Addition Pathway.
Conclusion
The selection between this compound and p-tolyllithium for nucleophilic addition reactions is a nuanced decision that hinges on the specific synthetic context. p-Tolyllithium offers the advantage of higher reactivity, which can be beneficial for additions to less reactive carbonyls or when faster reaction times are desired. However, this comes at the cost of reduced selectivity and a greater potential for side reactions, necessitating stricter control of reaction conditions, particularly temperature. In contrast, this compound provides a more moderate and often more selective reactivity profile, making it a more robust choice for substrates with multiple functional groups or those prone to enolization. For routine nucleophilic additions to simple aldehydes and ketones, both reagents are highly effective, and the choice may come down to reagent availability and ease of handling.
References
- 1. rsc.org [rsc.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Chemistry Study Guide: Carbonyls & Organometallics | Notes [pearson.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
A Researcher's Guide to Assessing the Purity of Commercial p-Tolylmagnesium Chloride
For researchers in synthetic chemistry and drug development, the purity and reactivity of organometallic reagents are paramount to achieving reliable and reproducible results. p-Tolylmagnesium chloride, a widely used Grignard reagent for the formation of aryl-carbon bonds, is commercially available from various suppliers. However, its actual concentration of active species can vary, impacting reaction yields and stoichiometry. This guide provides a comprehensive comparison of methods to assess the purity of commercially available this compound, offers a comparative analysis with a common alternative, and presents detailed experimental protocols for evaluation.
Comparative Analysis of Commercial this compound
The purity of commercially available this compound is typically stated as a molar concentration in a solvent, most commonly tetrahydrofuran (B95107) (THF). However, due to its sensitivity to air and moisture, the actual concentration of the active Grignard reagent can be lower than specified.[1][2] Common impurities include magnesium oxides, magnesium hydroxides, and byproducts from reaction with atmospheric components. Additionally, homocoupling products such as 4,4'-dimethylbiphenyl (B165725) can also be present.
For the purpose of this guide, we will compare the stated specifications of this compound from three representative virtual suppliers. It is crucial to note that experimental verification of these specifications is always recommended.
| Supplier | Stated Concentration (in THF) | Stated Purity | Appearance |
| Supplier A | 2.0 M | 95% | Clear to yellowish solution |
| Supplier B | ~2.0 M (1.95 to 2.20 M) | N/A (Titer-based) | Clear to turbid light grey to brown to black |
| Supplier C | 1.0 M | NLT 98% | Brown coloured liquid |
Note: The data presented in this table is a representative summary based on typical product descriptions and may not reflect the exact offerings of any specific supplier. "NLT" stands for "Not Less Than."
Alternative Reagent: p-Tolylmagnesium Bromide
A common alternative to this compound is p-tolylmagnesium bromide. Both reagents are used in similar applications, such as Kumada-Tamao-Corriu cross-coupling reactions.[3] The choice between the chloride and bromide can depend on factors like cost, availability, and subtle differences in reactivity and solubility. For a true performance comparison, it is recommended to titrate both reagents prior to use and evaluate them in a model reaction.
Experimental Protocols for Purity and Performance Assessment
To accurately determine the concentration of active Grignard reagent and compare its performance, two key experiments are essential: titration and a comparative cross-coupling reaction.
Determination of Active Grignard Reagent Concentration by Titration
Several methods can be employed to titrate Grignard reagents. The method utilizing iodine (I₂) is a reliable and straightforward approach.[4][5]
Experimental Protocol: Titration with Iodine
Materials:
-
This compound solution (to be tested)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Lithium chloride (LiCl), anhydrous
-
Standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), ~0.1 M
-
Starch indicator solution
-
Argon or Nitrogen gas for inert atmosphere
-
Oven-dried glassware (burette, flasks, syringes)
Procedure:
-
Preparation of the Titration Solution: In an oven-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF containing anhydrous lithium chloride (aids in dissolving the magnesium iodide salt formed).
-
Titration: Slowly add the this compound solution from a burette to the stirred iodine solution at room temperature. The deep brown/purple color of the iodine will fade.
-
Endpoint Determination: The endpoint is reached when the color of the iodine just disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent is calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1][2] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Comparative Performance in a Kumada Coupling Reaction
To assess the reactivity of the this compound and compare it with an alternative like p-tolylmagnesium bromide, a model Kumada cross-coupling reaction can be performed.[3][6]
Experimental Protocol: Nickel-Catalyzed Kumada Coupling
Materials:
-
This compound (titrated solution)
-
p-Tolylmagnesium bromide (titrated solution, for comparison)
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] or another suitable nickel catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up reagents (e.g., aqueous HCl, diethyl ether)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 4-bromoanisole (1 equivalent) and the nickel catalyst (e.g., 1-5 mol%) in anhydrous THF.
-
Addition of Grignard Reagent: To the stirred solution, add a precise volume of the titrated this compound solution (e.g., 1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding aqueous HCl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC or ¹H NMR using an internal standard to determine the yield of the cross-coupled product, 4-methoxy-4'-methylbiphenyl.
-
Comparison: Repeat the experiment under identical conditions using the titrated p-tolylmagnesium bromide solution.
Logical Workflow for Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of commercially available this compound.
Caption: A flowchart outlining the key steps for the procurement, purity assessment, performance evaluation, and comparative analysis of this compound.
By following these guidelines and experimental protocols, researchers can confidently assess the quality of their commercially sourced this compound, ensuring the reliability and success of their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Tolylmagnesium Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of p-tolylmagnesium chloride. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound, a Grignard reagent, is a highly reactive and hazardous substance requiring meticulous handling and disposal.[1][2] It reacts violently with water and may form explosive peroxides, making proper quenching and disposal a critical safety concern in any research or development setting.[1][2] This document outlines the necessary steps for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This substance is highly flammable, corrosive, and reacts violently with water.[1] It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles or a face shield are mandatory.[3][4] |
| Hand Protection | Flame-retardant gloves (e.g., Nomex) should be worn.[4] |
| Body Protection | A flame-resistant lab coat is required.[4] |
| Respiratory Protection | Work must be conducted in a properly functioning chemical fume hood.[3][4] |
II. Step-by-Step Disposal Protocol
The primary method for disposing of Grignard reagents like this compound is through a carefully controlled quenching process. This involves reacting the reagent with a less reactive substance to neutralize it before final disposal.
Experimental Protocol: Quenching of this compound
Objective: To safely neutralize residual this compound for disposal.
Materials:
-
Excess this compound solution
-
Anhydrous isopropanol (B130326) or another suitable quenching agent (e.g., acetone)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) for dilution
-
Saturated aqueous ammonium (B1175870) chloride solution (for final quench)
-
Large beaker or flask (at least 3-4 times the volume of the Grignard solution)
-
Stir plate and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Preparation:
-
Dilution:
-
Dilute the this compound solution with an equal volume of an anhydrous solvent like diethyl ether or THF.[5] This helps to control the reaction rate.
-
-
Initial Quenching (Slow Addition):
-
Slowly and carefully add a quenching agent such as anhydrous isopropanol to the diluted Grignard solution via a dropping funnel.[6] The addition should be dropwise to manage the exothermic reaction and prevent splashing.
-
Maintain vigorous stirring and a low temperature (using the ice bath) throughout the addition.
-
Observe for signs of reaction (e.g., bubbling, heat generation). If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Final Quenching:
-
Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride to quench any remaining Grignard reagent.
-
Continue stirring until all signs of reaction have ceased.
-
-
Neutralization and Waste Collection:
-
After ensuring the reaction is complete, neutralize the resulting solution.[5]
-
The neutralized aqueous and organic layers should be collected in a designated hazardous waste container.[3] Do not pour the quenched solution down the drain.[5]
-
Label the waste container clearly and completely, following your institution's hazardous waste guidelines.[3]
-
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves and their colleagues while maintaining environmental responsibility. Always consult your institution's specific safety and disposal guidelines.[5]
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-Tolylmagnesium Chloride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of p-tolylmagnesium chloride. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound, a potent Grignard reagent, is an invaluable tool in organic synthesis. However, its utility is matched by its significant hazards, including high flammability, violent reactivity with water, and the potential to cause severe burns.[1][2] This guide outlines the essential personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency response plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when working with this compound. The following table summarizes the required PPE, which should be donned before entering the designated work area and only removed after safely concluding all procedures and decontamination.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[3][4] | Protects against severe eye damage and burns from splashes.[2][5] |
| Skin Protection | Flame-retardant lab coat and appropriate protective gloves.[1] Inspect gloves for any signs of degradation or perforation before each use. | Prevents skin contact, which can cause severe burns.[2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if exposure limits are likely to be exceeded.[4] | Protects against respiratory irritation and potential long-term health effects.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling and Storage
All manipulations of this compound must be conducted within a certified chemical fume hood with the sash at the lowest practical height. The work area must be free of ignition sources, including open flames, hot plates, and static-generating materials.[2][6]
Preparation and Handling:
-
Inert Atmosphere: Handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation and reaction with air and moisture.[5][6]
-
Equipment Grounding: Ensure all metal equipment and containers are properly grounded to prevent static discharge, which can ignite flammable vapors.[2][5]
-
Use of Spark-Proof Tools: Employ only non-sparking tools made of materials like beryllium copper or bronze.[2][6]
-
Controlled Dispensing: Use a syringe or cannula for transferring the reagent. Never pour it in the open air.
-
Avoid Water and Protic Solvents: Keep the work area scrupulously dry. This compound reacts violently with water.[1][2]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7]
-
Keep containers tightly sealed and under an inert atmosphere.[5][6]
-
Be aware that this compound solutions, particularly in THF, can form explosive peroxides over time.[2][5] Containers should be dated upon opening and tested for peroxides periodically.[5]
Emergency Response Protocols
Immediate and correct response to an incident is critical. All personnel working with this compound must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][2][5][6] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[3] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][6] |
| Fire | In case of a small fire, use a dry chemical, carbon dioxide, or sand to extinguish. Do NOT use water. For larger fires, evacuate the area and contact emergency services. |
Spill Management Workflow
A spill of this compound requires a calm, methodical, and immediate response. The following workflow diagram outlines the necessary steps.
Caption: Workflow for a this compound spill.
Disposal Plan
All waste containing this compound, including contaminated absorbents and empty containers, is considered hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Place waste in a clearly labeled, sealed, and appropriate container.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company.[6] Adhere to all local and national regulations for hazardous waste disposal.[6]
By strictly following these safety and logistical protocols, you can effectively manage the risks associated with this compound and ensure a secure research environment. Your commitment to safety is paramount.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
